Senecionine acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27NO6 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[(1R,4Z,6R,7R,17R)-4-ethylidene-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C20H27NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,12,16-17H,7-11H2,1-4H3/b14-5-/t12-,16-,17-,20-/m1/s1 |
InChI Key |
IVYWMLHULLVCRQ-ORELLFKUSA-N |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Senecionine Acetate (CAS No. 126642-77-1): A Technical Overview of a Pyrrolizidine Alkaloid Derivative
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding Senecionine acetate is limited in publicly accessible scientific literature. This document provides a summary of available data and contextual information based on the broader class of pyrrolizidine alkaloids.
Introduction
This compound is a derivative of senecionine, a naturally occurring pyrrolizidine alkaloid (PA). PAs are a large group of heterocyclic organic compounds produced by many plant species worldwide. While they serve as a defense mechanism for the plants, many PAs are known for their hepatotoxicity and potential carcinogenicity in humans and animals. Senecionine, the parent compound of this compound, is one of the most common and toxic PAs. The acetylation of senecionine to form this compound can potentially modify its biological activity and toxicological profile. This guide summarizes the known information about this compound and the broader class of senecionine-type pyrrolizidine alkaloids.
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively available. The properties of its parent compound, senecionine, are often used as a reference point.
| Property | Value |
| CAS Number | 126642-77-1 |
| Molecular Formula | C20H27NO7 |
| Molecular Weight | 393.43 g/mol |
| Parent Compound | Senecionine (CAS No. 130-01-8) |
| Chemical Class | Pyrrolizidine Alkaloid |
Biological Activity and Toxicology
The biological activity of this compound is presumed to be related to that of its parent compound, senecionine. Pyrrolizidine alkaloids are generally inert until they are metabolically activated in the liver by cytochrome P450 enzymes. This activation converts them into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can form adducts with cellular macromolecules such as DNA and proteins. This process is a key mechanism of their toxicity.
The primary target organ for PA toxicity is the liver, leading to conditions like hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. Other potential toxic effects include carcinogenicity, genotoxicity, and damage to other organs like the lungs.
Mechanism of Action: A Generalized Pathway for Pyrrolizidine Alkaloids
The metabolic activation and subsequent toxic action of pyrrolizidine alkaloids like senecionine generally follow a specific pathway within the liver.
Caption: Generalized metabolic activation and toxicity pathway of pyrrolizidine alkaloids in the liver.
Experimental Protocols
In Vitro Cytotoxicity Assay
This type of assay is used to determine the concentration of a compound that is toxic to cells.
-
Cell Culture: Human liver cells (e.g., HepG2) are cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The concentration that inhibits cell growth by 50% (IC50) is calculated.
Caption: A typical experimental workflow for an in vitro cytotoxicity assay.
In Vivo Toxicity Studies
Animal models are used to assess the toxicity of a compound in a living organism.
-
Animal Model: A suitable animal model (e.g., rats or mice) is selected.
-
Dosing: The animals are administered with different doses of the test compound, typically via oral gavage or intraperitoneal injection, over a specific period. A control group receives the vehicle only.
-
Monitoring: The animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Pathology: At the end of the study, blood samples are collected for clinical chemistry analysis. Organs, particularly the liver, are harvested for histopathological examination.
-
Data Analysis: The toxic effects are evaluated based on the observed clinical signs, changes in biochemical parameters, and histopathological findings.
Future Research Directions
Given the limited data on this compound, several areas warrant further investigation:
-
Isolation and Characterization: Detailed structural elucidation and confirmation of its physical and chemical properties.
-
Toxicological Profile: Comprehensive in vitro and in vivo studies to determine its specific toxicity, including its IC50 values in relevant cell lines and its effects in animal models.
-
Mechanism of Action: Investigation into its metabolic activation pathway and its interaction with cellular macromolecules.
-
Comparative Studies: Direct comparison of the toxicity and biological activity of this compound with its parent compound, senecionine, to understand the effect of the acetate group.
Conclusion
This compound, as a derivative of the well-known hepatotoxic pyrrolizidine alkaloid senecionine, holds potential for interesting biological and toxicological properties. However, a significant gap in the scientific literature exists regarding its specific characteristics and effects. The information and methodologies presented in this guide are based on the broader knowledge of pyrrolizidine alkaloids and serve as a foundation for future research into this particular compound. Further investigation is crucial to fully understand the toxicological and pharmacological profile of this compound.
Unveiling the Botanical Origins of Senecionine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senecionine acetate, a pyrrolizidine alkaloid, and its parent compound, senecionine, are secondary metabolites found in a variety of plant species. These compounds are of significant interest to the scientific community due to their potential bioactivity and inherent toxicity. This technical guide provides an in-depth overview of the natural sources of senecionine and its acetate derivative, detailing their biosynthesis, extraction, and quantification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of key biological pathways to facilitate further investigation and understanding. While quantitative data for senecionine is available, this guide also highlights the current gap in literature regarding specific concentration levels of this compound in its purported botanical sources.
Natural Sources of Senecionine and this compound
Senecionine is a well-documented pyrrolizidine alkaloid predominantly found in plants belonging to the Senecio genus of the Asteraceae family[1]. It has also been identified in various other genera, including Jacobaea, Brachyglottis, Emilia, Erechtites, Petasites, Syneilesis, Crotalaria, Caltha, and Castilleja[1].
This compound, also known as O-Acetylsenecionine, has been reported to be present in Erinacea anthyllis, a plant in the Leguminosae family. However, a thorough review of current scientific literature reveals a notable absence of quantitative data regarding the concentration of this compound in this or any other plant species. The available quantitative analyses have focused primarily on the parent compound, senecionine.
The concentration of senecionine can vary significantly between different plant species and even within different parts of the same plant. The tables below summarize the available quantitative data for senecionine in select plant species.
Table 1: Concentration of Senecionine in Tussilago farfara (Coltsfoot)
| Plant Part | Concentration (mg/100g dry weight) | Concentration (%) |
| Shoots and Leaves | 1.23 - 10.47 | 0.0013 - 0.011 |
Source: Adamczak et al., 2013[2]
Table 2: Relative Abundance of Senecionine in Senecio brasiliensis (Flor-das-almas)
| Plant Part | Relative Abundance (%) |
| Flower | 2.36 |
| Leaf | Not Detected |
| Stalk | 2.87 |
Source: Sandini et al., 2013, as cited in Ferreira et al., 2021[3] (Note: Data represents the relative percentage of the compound in the essential oil extract)
Biosynthesis of Senecionine
The biosynthesis of senecionine is a complex process that begins with common amino acid precursors. The pathway involves the formation of a necine base, retronecine, which is subsequently esterified to produce the final alkaloid.
Experimental Protocols
Extraction of Senecionine from Senecio vulgaris
This protocol is adapted from the methodology described by Al-Snafi (2016).
Materials:
-
Dried and powdered whole plant material of Senecio vulgaris
-
85% Ethanol
-
Soxhlet apparatus
-
Rotary evaporator
-
Chloroform
-
Sulfuric acid (2%)
-
Ammonia solution
-
Zinc dust
-
Separatory funnel
-
Filter paper
Procedure:
-
Place 300 g of the powdered plant material into the thimble of a Soxhlet apparatus.
-
Extract the material with 1.5 L of 85% ethanol for approximately 20-21 hours, or until the extraction is complete.
-
Filter the ethanol extract and concentrate it using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
To separate the free alkaloids from their N-oxides, dissolve the crude extract in 2% sulfuric acid.
-
Extract the acidic solution with chloroform multiple times. The chloroform layer will contain the free tertiary alkaloids.
-
To isolate the N-oxides, take the remaining acidic aqueous layer and add zinc dust. Stir the mixture for 24 hours at room temperature to reduce the N-oxides to their corresponding free bases.
-
Filter the solution to remove the zinc dust and basify the filtrate to pH 9-10 with ammonia solution.
-
Extract the basified solution with chloroform multiple times.
-
Combine the chloroform extracts from both steps (free alkaloids and reduced N-oxides) and evaporate to dryness to yield the total alkaloid fraction.
Quantification of Senecionine by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the HPLC conditions reported by Al-Snafi (2016).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific ratio, to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a standard stock solution of senecionine in a suitable solvent (e.g., methanol or the mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Prepare the sample for injection by dissolving a known amount of the extracted alkaloid fraction in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the sample solution into the HPLC system and record the chromatogram.
-
Identify the senecionine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of senecionine in the sample by using the calibration curve.
Metabolism and Toxicological Pathway of Senecionine
Upon ingestion, senecionine is primarily metabolized in the liver by cytochrome P450 enzymes. This metabolic process can lead to both detoxification and bioactivation, resulting in the formation of toxic metabolites that can cause cellular damage.
Conclusion
Senecionine is a widely distributed pyrrolizidine alkaloid with a well-characterized biosynthesis and metabolic profile. This guide provides researchers with a foundational understanding of its natural sources, methods for its extraction and quantification, and the pathways governing its biological effects. While the presence of this compound in Erinacea anthyllis is noted in the literature, the lack of quantitative data for this specific compound presents a clear area for future research. The experimental protocols and pathway diagrams presented herein are intended to serve as valuable tools for scientists and professionals engaged in the study of these and other related natural products. Further investigation into the quantitative analysis of this compound and its specific biological activities is warranted to fully elucidate its pharmacological and toxicological significance.
References
The Biosynthesis of Senecionine Acetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of senecionine acetate, a pyrrolizidine alkaloid of significant interest to researchers in natural product chemistry, toxicology, and drug development. This document details the enzymatic steps, precursor molecules, and experimental methodologies used to elucidate this complex pathway.
Executive Summary
Senecionine and its acetylated derivative, this compound (also known as O-acetylsenecionine), are members of the pyrrolizidine alkaloid (PA) family, a large group of secondary metabolites produced by various plant species, notably within the Senecio genus. These compounds are of considerable scientific interest due to their biological activities, including hepatotoxicity. Understanding their biosynthesis is crucial for applications in toxicology, pharmacology, and biotechnology. This guide outlines the established biosynthetic route from primary metabolites to senecionine and the subsequent conversion to this compound, providing detailed experimental protocols and quantitative data for researchers in the field.
The Core Biosynthetic Pathway of Senecionine
The biosynthesis of senecionine is a multi-step process that begins with amino acid precursors and proceeds through the formation of a characteristic pyrrolizidine core structure, which is subsequently esterified.
Formation of the Necine Base: Retronecine
The initial phase of senecionine biosynthesis involves the construction of the necine base, retronecine. This pathway commences with the amino acids L-arginine or L-ornithine.[1] In many plants, L-ornithine is converted to L-arginine, which then serves as the primary precursor.[1]
The key steps are as follows:
-
Formation of Putrescine and Spermidine: L-arginine is decarboxylated to agmatine, which is then converted to putrescine. Putrescine and spermidine, another polyamine derived from putrescine and S-adenosylmethionine, are the direct precursors for the next critical step.
-
Homospermidine Synthesis: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine.[2][3][4] This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , an NAD+-dependent enzyme.[1]
-
Cyclization and Modification: Homospermidine undergoes a series of oxidation, cyclization, reduction, desaturation, and hydroxylation reactions to form the stereospecific pyrrolizidine backbone, retronecine.[1] The precise enzymatic mechanisms for these transformations are not yet fully elucidated.[1]
Formation of the Necic Acid: Senecic Acid
The acidic portion of senecionine, senecic acid, is derived from the amino acid L-isoleucine. Two molecules of L-isoleucine are utilized to construct the ten-carbon dicarboxylic acid structure of senecic acid.
Esterification and Final Modification
The final steps in the formation of senecionine involve the esterification of the retronecine base with senecic acid. This esterification initially forms senecionine N-oxide, which is the primary transport and storage form of the alkaloid in many plants.[1] Subsequent reduction of the N-oxide yields senecionine.[1]
The Final Step: Acetylation to this compound
Senecionine can be further modified in some plant tissues, particularly in the shoots, through O-acetylation to form this compound (O-acetylsenecionine). This acetylation is considered a diversification step in the PA profile of the plant. While the conversion has been observed, the specific O-acetyltransferase responsible for this reaction has not yet been fully isolated or characterized.
Quantitative Data
The concentration of senecionine and its derivatives can vary significantly between different plant species, populations, and even between different tissues within the same plant. The following tables summarize some reported quantitative data for senecionine in various Senecio species.
| Plant Species | Tissue | Senecionine Concentration (mg/g dry weight) | Reference |
| Senecio jacobaea | Vegetative | Varies by chemotype | [5] |
| Senecio brasiliensis | Aerial parts | 17.6 (total alkaloids) | [5] |
| Senecio vulgaris | Leaves | - | |
| Tussilago farfara | Leaves | 0.06 - 1.04 µg/g (total PAs) | [6] |
Note: Data for this compound is often not reported separately from other PAs.
Experimental Protocols
The elucidation of the senecionine biosynthesis pathway has been made possible through a combination of feeding studies with labeled precursors and advanced analytical techniques.
Protocol for Pyrrolizidine Alkaloid Extraction and Analysis
This protocol outlines a general procedure for the extraction and analysis of PAs from plant material using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.1.1 Materials and Reagents
-
Plant material (dried and ground)
-
Extraction solvent: 0.05 M H2SO4 in 50% methanol
-
Neutralization solution: 2.5% ammonia in water
-
SPE cartridges (e.g., C18)
-
Methanol
-
Ammonia solution
-
LC-MS/MS system
5.1.2 Extraction Procedure
-
Weigh approximately 1-2 g of dried, ground plant material into a centrifuge tube.
-
Add 20 mL of extraction solvent.
-
Sonicate for 15-30 minutes.
-
Centrifuge at 3000-4000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 20 mL of extraction solvent.
-
Combine the supernatants and neutralize to approximately pH 7 with the ammonia solution.
-
Filter the extract.
5.1.3 Solid-Phase Extraction (SPE) Cleanup
-
Condition the SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water and then a low percentage of methanol in water to remove impurities.
-
Elute the PAs with methanol, potentially containing a small amount of ammonia.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
5.1.4 LC-MS/MS Analysis
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium formate.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for the specific detection and quantification of senecionine and this compound.
Protocol for Precursor Feeding Studies
Feeding studies using isotopically labeled precursors are essential for tracing the biosynthetic pathway.
5.2.1 Materials
-
Healthy, young plants of the species of interest (e.g., Senecio spp.)
-
Isotopically labeled precursors (e.g., [14C]-ornithine, [13C]-putrescine, [3H]-isoleucine)
-
Sterile aqueous solution for dissolving precursors
-
Syringe for injection or cotton wicks for hydroponic feeding
5.2.2 Feeding Procedure
-
Stem Injection: Dissolve the labeled precursor in a small volume of sterile water. Inject the solution directly into the stem of the plant.
-
Hydroponic Feeding: Grow plants in a hydroponic system. Add the labeled precursor to the nutrient solution.
-
Incubation: Allow the plants to grow for a specified period (days to weeks) to allow for the incorporation of the label into the PAs.
-
Harvesting and Analysis: Harvest the plant material (roots, shoots, flowers) and extract the PAs as described in Protocol 5.1. Analyze the extracts using techniques that can detect the isotopic label, such as liquid scintillation counting for radioactive labels or mass spectrometry for stable isotopes.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for PA Biosynthesis Study
Caption: Experimental workflow for studying PA biosynthesis.
Conclusion
The biosynthesis of this compound is a complex pathway that highlights the intricate nature of secondary metabolism in plants. While the core pathway to senecionine is largely understood, further research is required to identify and characterize the specific enzymes involved in the later modification steps, such as the O-acetylation of senecionine. The protocols and data presented in this guide provide a valuable resource for researchers working to further unravel the intricacies of pyrrolizidine alkaloid biosynthesis.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Differences Between Senecionine and Senecionine Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senecionine and senecionine acetate are two closely related pyrrolizidine alkaloids (PAs), a class of natural compounds known for their significant biological activities, including hepatotoxicity. This technical guide provides a detailed comparative analysis of the chemical and biological properties of these two molecules. While senecionine is a well-characterized PA, this compound, its acetylated derivative, is less extensively documented. This guide synthesizes available data on their structural differences, physicochemical properties, biosynthesis, and biological activities to offer a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.
Introduction
Pyrrolizidine alkaloids are a large group of secondary metabolites produced by thousands of plant species, notoriously as a defense mechanism against herbivores.[1] Their presence in the food chain, through contamination of grain, honey, milk, and herbal remedies, poses a significant health risk to humans and livestock, primarily due to their hepatotoxic, genotoxic, and carcinogenic potential.[2][3]
Senecionine is a prominent and highly toxic PA found in various plants of the Senecio genus.[4] Its chemical structure, biosynthesis, and toxicological profile have been extensively studied. This compound, as its name suggests, is the acetylated form of senecionine. The addition of an acetyl group can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, membrane permeability, and interaction with biological targets. Understanding these differences is crucial for assessing the relative toxicity and potential therapeutic applications of these compounds.
Chemical Structures
The fundamental difference between senecionine and this compound lies in the presence of an acetyl group. Senecionine possesses a tertiary hydroxyl group, which is esterified to an acetyl group in this compound.
Senecionine:
-
Systematic Name: (3Z,5R,6R,9a1R,14aR)-3-Ethylidene-3,4,5,6,9,9a1,11,13,14,14a-decahydro[4][5]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione[4]
-
Structure: Senecionine has a complex macrocyclic structure containing a retronecine base.[4]
This compound (O-Acetylsenecionine):
-
Structure: The hydroxyl group at the C12 position of the senecionine macrocycle is esterified with an acetic acid moiety.
Physicochemical Properties
The acetylation of senecionine is expected to alter its physical and chemical properties. While comprehensive experimental data for this compound is limited in the scientific literature, a comparison can be made based on the available information for senecionine and the known effects of acetylation.
| Property | Senecionine | This compound |
| Molecular Formula | C₁₈H₂₅NO₅[6] | C₂₀H₂₇NO₆[7] |
| Molecular Weight | 335.40 g/mol [6] | 377.44 g/mol [7] |
| Melting Point | 236 °C[6] | Data not available |
| Boiling Point | ~500.5 °C (predicted) | Data not available |
| Solubility | Practically insoluble in water; freely soluble in chloroform; slightly soluble in alcohol and ether.[6] | Expected to have lower polarity and potentially increased solubility in nonpolar organic solvents compared to senecionine. |
| Lipophilicity (LogP) | -0.88 (Estimated)[8] | Expected to be higher than senecionine due to the addition of the acetyl group. |
Synthesis and Biosynthesis
Biosynthesis of Senecionine
The biosynthesis of senecionine is a complex enzymatic process that begins with L-arginine or L-ornithine.[4] These precursors are converted to putrescine, which then undergoes a series of reactions catalyzed by enzymes such as homospermidine synthase to form the characteristic pyrrolizidine core, retronecine.[4] The retronecine base is then esterified with senecic acid, which is derived from two molecules of L-isoleucine, to form the final macrocyclic structure of senecionine.[4]
Synthesis of this compound
While the natural occurrence of this compound is documented, specific details of its biosynthesis are not as well-elucidated as those for senecionine. It is plausible that it is formed in plants via the enzymatic acetylation of senecionine.
Chemically, this compound can be synthesized from senecionine through a standard acetylation reaction. A general protocol for the acetylation of a tertiary alcohol like that in senecionine would involve the following steps:
Experimental Protocol: Acetylation of Senecionine
-
Reactants: Senecionine, an acetylating agent (e.g., acetic anhydride or acetyl chloride), and a base catalyst (e.g., pyridine or triethylamine).
-
Solvent: A dry, aprotic solvent such as dichloromethane or chloroform.
-
Procedure: a. Dissolve senecionine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base catalyst to the solution. c. Slowly add the acetylating agent to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature). d. Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC). e. Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. f. The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product is then purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity and Toxicity
Both senecionine and its acetylated form are biologically active, primarily due to their classification as pyrrolizidine alkaloids. However, the acetylation can modulate their potency and mechanism of action.
Mechanism of Toxicity of Senecionine
Senecionine itself is a pro-toxin and requires metabolic activation in the liver by cytochrome P450 enzymes to exert its toxic effects.[4] This metabolic process generates highly reactive pyrrolic esters. These electrophilic metabolites can then form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4]
The metabolic activation and detoxification pathways of senecionine are crucial in determining its overall toxicity.
Caption: Metabolic pathways of senecionine leading to detoxification or toxic activation.
Biological Activity of this compound
Information on the specific biological activity and toxicity of this compound is limited. However, one notable reported activity is its ability to inhibit the sequestration of Ca²⁺ in both mitochondrial and extramitochondrial compartments, possibly through the inactivation of free sulfhydryl groups.[7] This disruption of calcium homeostasis can lead to cellular dysfunction and apoptosis.
The increased lipophilicity of this compound compared to senecionine could potentially lead to enhanced cell membrane permeability and altered metabolic activation rates. Some studies on other pyrrolizidine alkaloids suggest that acetylation can lead to higher mutagenic behavior, which is attributed to the increased lipophilicity favoring cellular uptake and interaction with metabolic enzymes.
Comparative Toxicity
Experimental Protocols for Biological Evaluation
To further elucidate the differences in the biological activities of senecionine and this compound, several in vitro assays are recommended.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of senecionine and this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Genotoxicity Assessment (γH2AX Assay)
The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a hallmark of genotoxicity.
Protocol:
-
Cell Culture and Treatment: As described for the MTT assay.
-
Immunostaining: a. Fix and permeabilize the cells. b. Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX). c. Incubate with a fluorescently labeled secondary antibody. d. Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope or high-content imaging system. b. Quantify the number and intensity of γH2AX foci per nucleus. c. Compare the results for treated cells to those of a negative control to assess the level of DNA damage.
Caption: Workflow for comparative in vitro toxicity testing.
Conclusion
The primary chemical difference between senecionine and this compound is the acetylation of the tertiary hydroxyl group in the latter. This structural modification results in an increased molecular weight and is predicted to increase lipophilicity, which may have significant implications for the compound's pharmacokinetic and pharmacodynamic properties. While senecionine is a well-documented hepatotoxin that requires metabolic activation, the toxicological profile of this compound is less clear. The available data suggests it may exert its effects through different mechanisms, such as the disruption of intracellular calcium homeostasis.
Further research, including the determination of the physicochemical properties of this compound, detailed toxicological studies, and elucidation of its metabolic pathways, is necessary to fully understand the impact of acetylation on the biological activity of senecionine. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for risk assessment and the potential exploration of these compounds in drug development.
References
- 1. Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
known biological activity of Senecionine acetate
An In-depth Technical Guide on the Biological Activity of Senecionine and Senecionine Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Senecionine and its acetylated form, this compound, are naturally occurring pyrrolizidine alkaloids (PAs) found in numerous plant species, particularly of the Senecio genus. While possessing minor antimicrobial properties, their predominant biological activity is marked by severe toxicity, primarily targeting the liver. This guide provides a detailed overview of the mechanisms of action, quantitative toxicological data, and key experimental protocols relevant to the study of these compounds. The core of their toxicity lies in the metabolic activation by hepatic cytochrome P450 enzymes into highly reactive pyrrolic metabolites. These electrophilic intermediates form adducts with cellular macromolecules like DNA and proteins, leading to widespread cellular damage, genotoxicity, and the life-threatening condition known as hepatic sinusoidal obstruction syndrome (HSOS). This compound has also been specifically implicated in the disruption of intracellular calcium homeostasis.
Introduction to Senecionine and this compound
Senecionine is a macrocyclic diester pyrrolizidine alkaloid, a class of secondary metabolites produced by plants as a defense mechanism against herbivores[1][2]. This compound, also known as O-Acetylsenecionine, is a closely related derivative[3][4][5]. These compounds are significant public health concerns due to their potential to contaminate herbal remedies, teas, honey, and other food products, leading to accidental poisoning in both humans and livestock[2][6]. Their biological activity is dominated by a potent, structure-dependent toxicity profile that has been the subject of extensive research. The primary focus of this guide is on the shared toxicological mechanism, with specific activities of the acetate form noted where applicable.
Mechanism of Action and Biological Activity
The biological effects of senecionine are almost entirely dependent on its metabolic transformation within the liver. The parent compound is a pro-toxin that requires bioactivation to exert its cytotoxic and genotoxic effects[6].
Metabolic Activation and Detoxification
Upon ingestion, senecionine is absorbed and transported to the liver, where it undergoes one of several metabolic fates mediated primarily by cytochrome P450 (CYP) monooxygenases[6][7].
-
Toxic Bioactivation Pathway : CYP enzymes, such as CYP3A4, catalyze the desaturation of the necine base of senecionine. This oxidation reaction forms a highly reactive and unstable electrophilic metabolite, a dehydropyrrolizidine (pyrrolic ester)[6][8]. This metabolite readily attacks nucleophilic centers on cellular macromolecules.
-
Detoxification Pathways : The organism possesses two main routes to neutralize senecionine. The first is hydrolysis of the ester bonds, breaking down the molecule. The second is N-oxidation of the tertiary nitrogen in the pyrrolizidine ring, which forms a water-soluble N-oxide that can be more readily excreted[6].
The balance between these activation and detoxification pathways determines the ultimate toxicity of the compound.
Hepatotoxicity
The primary clinical manifestation of senecionine poisoning is severe liver damage[6][9]. The reactive pyrrolic metabolites generated in hepatocytes are not stable and can exit these cells to damage adjacent cells.
-
Target Cells : While hepatocytes are the site of metabolic activation, liver sinusoidal endothelial cells (LSECs) are particularly vulnerable to the toxic metabolites[9][10]. Damage to LSECs is a key initiating event in senecionine-induced liver injury.
-
Pathology : The destruction of the sinusoidal endothelium leads to pericentral hemorrhage, necrosis, and obstruction of hepatic sinusoids[9][11]. This condition is known as hepatic sinusoidal obstruction syndrome (HSOS), formerly veno-occlusive disease (VOD), which can progress to liver fibrosis and failure[9].
Genotoxicity and Carcinogenicity
The electrophilic nature of senecionine's metabolites enables them to bind covalently to DNA, forming DNA adducts[6]. This interaction can lead to mutations and chromosomal damage, establishing a clear mechanism for genotoxicity. Rodent studies have demonstrated that this DNA damage can lead to the formation of tumors in multiple organs, including the liver, lungs, and gastrointestinal tract, highlighting its carcinogenic potential[6].
Inhibition of Intracellular Calcium Sequestration
This compound specifically has been shown to inhibit the sequestration of calcium ions (Ca²⁺) into both mitochondrial and extramitochondrial compartments in isolated hepatocytes[3][4][5]. The proposed mechanism involves the inactivation of free sulfhydryl groups on proteins essential for calcium transport and storage[3][4]. This disruption of Ca²⁺ homeostasis can contribute to cytotoxicity, as sustained high levels of intracellular calcium can trigger apoptotic pathways and other forms of cell injury.
Other Biological Activities
-
Enzyme Inhibition : Senecionine has been observed to decrease the activity of several hepatic enzymes, including glutathione-S-transferase, aminopyrine N-demethylase, and arylhydrocarbon hydroxylase (AHH)[12][13].
-
Antimicrobial Effects : A mixture of PAs that included senecionine demonstrated toxicity against Fusarium fungi at millimolar concentrations, suggesting weak antimicrobial properties[6].
Quantitative Toxicological Data
The toxicity of senecionine has been quantified in various experimental models. The following table summarizes key data points.
| Metric | Value | Species | Route of Administration | Observed Effect / Notes | Reference |
| LD₅₀ | 65 mg/kg | Rodents | Not Specified | Lethal Dose | [6] |
| LD₅₀ | 64.12 ± 2.24 mg/kg | Mouse | Intravenous (i.v.) | Lethal Dose | [14] |
| LD₅₀ | 611 mg/kg | Hamster | Intravenous (i.v.) | Lethal Dose | [8] |
| Lethal Dose | 0.1 mmol/kg | Rat | Intraperitoneal (i.p.) | Lethal Dose | [8] |
| EC₅₀ | ~22 µM | Mouse LSECs | In vitro | Cytotoxicity (requires metabolic activation) | [9] |
| No Effect | Up to 500 µM | Mouse LSECs | In vitro | No cytotoxicity without metabolic activation | [9] |
| Effect Conc. | Up to 500 µM | Mouse Hepatocytes | In vitro | Concentration-dependent decrease in viability | [10] |
| k_cat | 0.0023 mL min⁻¹ mg⁻¹ S9 | Rat Liver S9 | In vitro | Rate of 7-GS-DHP adduct formation | [15][16] |
Key Experimental Protocols
Protocol: In Vivo Mouse Hepatotoxicity Model
This protocol is adapted from studies investigating acute liver injury induced by senecionine[10][11].
-
Animal Model : Male C57BL/6NRj mice, 8-10 weeks old.
-
Acclimatization : House animals for at least one week under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Treatment : Administer a single dose of senecionine (e.g., 60 mg/kg body weight) dissolved in an appropriate vehicle (e.g., saline) via intraperitoneal (i.p.) injection. Control animals receive the vehicle only.
-
Sample Collection : At predetermined time points (e.g., 6, 24, 48 hours) post-injection, anesthetize mice and collect blood via cardiac puncture for serum analysis. Perfuse the liver with PBS and collect tissue samples.
-
Serum Analysis : Centrifuge blood to separate serum. Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using standard clinical chemistry analyzers as markers of hepatocellular damage.
-
Histopathology : Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine sections for signs of necrosis, hemorrhage, and sinusoidal congestion.
-
Intravital Microscopy (Optional) : For real-time analysis of sinusoidal damage, use Tie2-GFP reporter mice and perform intravital two-photon microscopy to visualize LSEC destruction and platelet aggregation.
Protocol: In Vitro Cytotoxicity and Metabolic Activation Assay
This protocol describes how to assess the direct and metabolically-activated cytotoxicity of senecionine on primary liver cells[9][10].
-
Cell Isolation : Isolate primary mouse hepatocytes (PMHs) and liver sinusoidal endothelial cells (LSECs) from mouse livers using a two-step collagenase perfusion method.
-
Cell Culture : Plate PMHs and LSECs in separate collagen-coated culture plates and allow them to adhere.
-
Preparation of Conditioned Medium :
-
Incubate a culture of PMHs with various concentrations of senecionine (e.g., 0-500 µM) for a set period (e.g., 12-24 hours).
-
Collect the culture supernatant. This "conditioned medium" will contain senecionine metabolites.
-
-
Treatment Groups :
-
Direct Toxicity : Treat a culture of LSECs directly with fresh medium containing 0-500 µM senecionine.
-
Metabolically-Activated Toxicity : Treat a separate culture of LSECs with the conditioned medium collected from the PMHs.
-
Hepatocyte Toxicity : Assess the viability of the PMHs treated directly with senecionine.
-
-
Viability Assessment : After 24 hours of incubation, assess cell viability in all groups using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Analysis : Compare the viability of LSECs treated directly with senecionine versus those treated with the conditioned medium. A significant decrease in viability only in the conditioned medium group confirms that hepatocyte-mediated metabolic activation is required for LSEC toxicity.
Conclusion
Senecionine and this compound are potent hepatotoxins whose biological activity is a direct consequence of their metabolic bioactivation in the liver. The formation of reactive pyrrolic intermediates initiates a cascade of cellular damage, primarily targeting liver sinusoidal endothelial cells, which culminates in severe hepatic injury. The genotoxic and carcinogenic potential, stemming from the ability of these metabolites to form DNA adducts, further underscores the significant health risk they pose. While other minor biological activities have been noted, the toxicological profile remains the most critical aspect for scientific and regulatory consideration. Understanding the detailed mechanisms and having robust experimental protocols are essential for risk assessment, drug development safety screening, and the clinical management of PA poisoning.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound|CAS 126642-77-1|DC Chemicals [dcchemicals.com]
- 6. Senecionine - Wikipedia [en.wikipedia.org]
- 7. Bioactivation and detoxication of the pyrrolizidine alkaloid senecionine by cytochrome P-450 enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of seneciphylline and senecionine on hepatic drug metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SENECIONINE CAS#: 130-01-8 [m.chemicalbook.com]
- 15. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 16. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senecionine, a prominent pyrrolizidine alkaloid, and its acetate ester, Senecionine acetate, are known for their significant hepatotoxicity. This toxicity is not inherent to the parent molecule but arises from its metabolic activation within the liver. This technical guide provides an in-depth exploration of the primary mechanism of action of Senecionine, with a focus on the bioactivation process, the resultant cellular damage, and the key experimental methodologies used to elucidate these pathways. The information presented is intended to support further research and drug development efforts aimed at understanding and mitigating pyrrolizidine alkaloid-induced toxicity.
Primary Mechanism of Action: Metabolic Bioactivation and Cellular Damage
The cornerstone of Senecionine's toxicity lies in its conversion to highly reactive electrophilic metabolites, primarily dehydropyrrolizidine (DHP) esters. This bioactivation is a multi-step process initiated in the liver.
Cytochrome P450-Mediated Oxidation
Upon reaching the liver, Senecionine is metabolized by cytochrome P450 (CYP450) monooxygenases.[1][2] This enzymatic reaction desaturates the 2-pyrroline ring of the Senecionine core, forming a pyrrolic ester.[1] Studies have identified several CYP450 isoforms involved in this process, with a putative P4502B form playing a significant role in the bioactivation of Senecionine in guinea pigs.[3] Other isoforms, such as those in the 2C and 3A families, are also implicated in its metabolism.[3]
Formation of DNA and Protein Adducts
The resulting DHP esters are potent electrophiles that readily react with cellular nucleophiles.[1] This includes the formation of covalent adducts with DNA and proteins.[1] These adducts can disrupt normal cellular function, leading to genotoxicity, carcinogenesis, and direct hepatocyte injury.[1] The formation of cross-linked adducts between DNA base pairs or with proteins exacerbates this damage.[1]
Disruption of Cellular Homeostasis
Beyond direct macromolecular damage, Senecionine and its metabolites disrupt critical cellular processes:
-
Calcium Sequestration: this compound has been shown to inhibit the sequestration of Ca2+ in both extramitochondrial and mitochondrial compartments.[4] This is potentially due to the inactivation of free sulfhydryl groups, leading to a disturbance in intracellular calcium homeostasis.[4]
-
Glutathione Depletion: The reactive pyrrolic metabolites can be detoxified through conjugation with glutathione (GSH).[1] However, high levels of these metabolites can deplete cellular GSH stores, increasing oxidative stress and rendering hepatocytes more susceptible to damage.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity and toxicity of Senecionine.
| Parameter | Value | Cell/System | Comments | Reference(s) |
| EC50 (Cytotoxicity) | ~ 22 µM | Cultivated Liver Sinusoidal Endothelial Cells (LSECs) | Requires metabolic activation by preincubation with primary mouse hepatocytes. | [5] |
| Cytotoxicity Threshold | No cytotoxicity up to 500 µM | Freshly isolated Liver Sinusoidal Endothelial Cells (LSECs) | Without metabolic activation. | [5] |
| LD50 | 65 mg/kg | Rodents | In vivo toxicity. | [1] |
| Cytotoxicity | 50 and 500 µg/ml | PC3 and DU145 prostate cancer cell lines | Induces morphological changes and reduces cell viability. | [6] |
Key Experimental Protocols
Cytochrome P450-Mediated Bioactivation of Senecionine
Objective: To determine the role of CYP450 enzymes in the metabolic activation of Senecionine to its pyrrolic metabolites.
Methodology:
-
Preparation of Liver Microsomes: Liver microsomes are prepared from untreated or phenobarbital-treated animals (e.g., guinea pigs) to enrich for CYP450 enzymes.[3]
-
Incubation: Senecionine is incubated with the prepared liver microsomes in the presence of an NADPH-generating system.[3]
-
Metabolite Extraction: The reaction is stopped, and metabolites are extracted using organic solvents.
-
Analysis: The formation of the pyrrolic metabolite, (+/-)6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), and the detoxification product, Senecionine N-oxide, is quantified using techniques like LC/MS/MS.[7]
-
Inhibition Studies: To identify specific CYP450 isoforms, immunoinhibition studies are performed using antibodies against specific CYP isoforms (e.g., P4502B, 2C, and 3A).[3]
Detection of Senecionine-DNA Adducts
Objective: To identify and quantify the formation of DNA adducts resulting from exposure to Senecionine metabolites.
Methodology:
-
In vitro or in vivo Exposure: Cells (e.g., primary rat hepatocytes) or animals are exposed to Senecionine.[7]
-
DNA Isolation: DNA is isolated from the exposed cells or target tissues (e.g., liver).
-
Hydrolysis: The DNA is enzymatically or chemically hydrolyzed to individual nucleosides or nucleotides.
-
LC/MS/MS Analysis: The resulting mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS) using a multiple reaction monitoring (MRM) mode to specifically detect and quantify the known DNA reactive pyrrolic metabolites.[7] This method allows for the sensitive and accurate quantification of adducts.[7] Other methods for uncharacterized adducts include the 32P-postlabeling assay.[8][9]
Glutathione Depletion Assay
Objective: To measure the effect of Senecionine metabolites on cellular glutathione levels.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., hepatocytes) is cultured and treated with Senecionine or its metabolically activated form.
-
Cell Lysis: The cells are lysed to release intracellular contents.
-
GSH/GSSG Measurement: The levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) are determined using a colorimetric assay kit or an enzymatic recycling method.[10][11][12][13]
-
Colorimetric Method: This method often utilizes a reagent like 5,5′-dithiobis-2-nitrobenzoic acid (DTNB), which reacts with GSH to produce a colored product that can be measured spectrophotometrically.[11]
-
Enzymatic Recycling Method: This assay involves the catalytic reduction of GSSG to GSH by glutathione reductase, with the concomitant oxidation of NADPH. The rate of NADPH consumption is monitored spectrophotometrically.[13]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental procedures described in this guide.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A cytochrome P4502B form is the major bioactivation enzyme for the pyrrolizidine alkaloid senecionine in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of DNA reactive pyrrolic metabolites of senecionine - A carcinogenic pyrrolizidine alkaloid by LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Inhibition of Mitochondrial Ca2+ Sequestration by Senecionine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mitochondrial Toxicity of Senecionine
Senecionine, a pyrrolizidine alkaloid found in numerous plant species, is a known hepatotoxin.[1][2] Its toxicity is primarily attributed to its metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that can form adducts with cellular macromolecules.[2] A significant body of evidence points towards mitochondria as a key target in senecionine-induced cellular damage and apoptosis.[1][3]
The primary mechanism of senecionine-induced hepatotoxicity involves the induction of mitochondria-mediated apoptosis.[1] This process is characterized by several key mitochondrial events, including the loss of mitochondrial membrane potential, the release of cytochrome c, and significant alterations in mitochondrial morphology, specifically fragmentation.[1] While direct studies on senecionine's effect on mitochondrial calcium transport are scarce, the observed disruption of the mitochondrial membrane potential strongly implies an impairment of mitochondrial Ca2+ sequestration. Mitochondrial calcium uptake is an electrophoretic process driven by the negative potential across the inner mitochondrial membrane. A collapse of this potential would inevitably hinder the mitochondrion's ability to sequester Ca2+.
Proposed Signaling Pathway for Senecionine-Induced Mitochondrial Dysfunction
The following diagram illustrates the proposed signaling cascade initiated by senecionine, leading to mitochondrial damage and apoptosis. This pathway is based on current research highlighting the role of Drp1-mediated mitochondrial fission.[1]
Quantitative Data on Senecionine-Induced Mitochondrial Effects
While specific quantitative data on the IC50 for mitochondrial Ca2+ sequestration inhibition by senecionine acetate is unavailable, the following table summarizes the types of quantitative data that could be generated from the experimental protocols described below. This structure is provided as a template for researchers investigating the mitochondrial effects of senecionine.
| Parameter Assessed | Cell Type | Senecionine Concentration | Result | Reference |
| Mitochondrial Membrane Potential | Primary Mouse Hepatocytes | 50-200 µM | Dose-dependent decrease | [1] |
| Apoptosis (TUNEL Assay) | Primary Mouse Hepatocytes | 100 µM | Time-dependent increase | [1] |
| Caspase-3 Activity | Primary Mouse Hepatocytes | 50-200 µM | Dose-dependent increase | [1] |
| Mitochondrial Fragmentation | Primary Mouse Hepatocytes | 100 µM | Significant increase | [1] |
| Mitochondrial Ca2+ Uptake | Isolated Liver Mitochondria | Hypothetical | Expected dose-dependent decrease | N/A |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of senecionine on mitochondrial function, including Ca2+ sequestration. These protocols are based on standard techniques used in mitochondrial research.[4][5]
Isolation of Liver Mitochondria
Objective: To obtain a purified fraction of mitochondria from liver tissue for in vitro assays.
Materials:
-
Murine liver tissue
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge (refrigerated)
Protocol:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver and mince it in ice-cold isolation buffer.
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
Measurement of Mitochondrial Calcium Sequestration
Objective: To quantify the uptake of calcium by isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2)
-
Respiratory substrates (e.g., 5 mM glutamate, 5 mM malate)
-
Calcium-sensitive fluorescent dye (e.g., Calcium Green™-5N)
-
CaCl2 standard solution
-
Fluorometric plate reader or spectrophotometer
Protocol:
-
Add isolated mitochondria (0.5-1.0 mg/mL) to the assay buffer containing the calcium-sensitive dye and respiratory substrates in a cuvette or microplate well.
-
Allow the mitochondria to respire for a few minutes to establish a stable membrane potential.
-
Record the baseline fluorescence.
-
Add a known concentration of CaCl2 (e.g., 20-50 µM) to initiate calcium uptake.
-
Monitor the decrease in extra-mitochondrial calcium concentration by measuring the change in fluorescence over time.
-
To test the effect of senecionine, pre-incubate the mitochondria with varying concentrations of the compound for a specified time before the addition of CaCl2.
-
The rate of calcium uptake can be calculated from the slope of the fluorescence trace.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure the electrical potential across the inner mitochondrial membrane in intact cells.
Materials:
-
Cultured hepatocytes
-
Fluorescent potentiometric dye (e.g., TMRM or JC-1)
-
FCCCP (a protonophore used as a control for depolarization)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture hepatocytes on glass-bottom dishes or in appropriate plates for flow cytometry.
-
Treat the cells with varying concentrations of senecionine for the desired time.
-
Load the cells with the potentiometric dye (e.g., 25-100 nM TMRM) in a suitable buffer (e.g., HBSS) for 20-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
A decrease in fluorescence intensity (for TMRM) indicates mitochondrial depolarization.
-
As a control, treat a set of cells with FCCCP (e.g., 1-5 µM) to induce complete depolarization.
Mandatory Visualizations
Experimental Workflow for Assessing Mitochondrial Ca2+ Uptake
The following diagram outlines the general workflow for investigating the effect of a test compound like senecionine on mitochondrial calcium sequestration.
Conclusion and Future Directions
The available evidence strongly suggests that senecionine induces significant mitochondrial dysfunction, characterized by depolarization of the inner mitochondrial membrane and the initiation of the apoptotic cascade.[1] Although direct inhibition of the mitochondrial calcium uniporter (MCU) or other components of the calcium handling machinery by senecionine has not been demonstrated, the loss of membrane potential provides a compelling indirect mechanism for the inhibition of mitochondrial Ca2+ sequestration.
Future research should focus on directly measuring mitochondrial calcium uptake in the presence of senecionine and its metabolites using the protocols outlined in this guide. Furthermore, investigating the potential interaction of senecionine with components of the MCU complex could provide a more detailed understanding of its mitochondrial toxicity. Such studies are crucial for a comprehensive risk assessment of pyrrolizidine alkaloid exposure and for the development of potential therapeutic interventions for associated toxicities.
References
- 1. Inhibition of Drp1 protects against senecionine-induced mitochondria-mediated apoptosis in primary hepatocytes and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senecionine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
The Pivotal Role of Sulfhydryl Groups in the Bioactivity of Senecionine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senecionine, a representative pyrrolizidine alkaloid (PA), and its acetate ester, Senecionine acetate, are pro-toxins that necessitate metabolic activation to exert their biological effects. This activation, primarily occurring in the liver via cytochrome P450 enzymes, generates highly reactive electrophilic pyrrolic metabolites. The subsequent interaction of these metabolites with endogenous nucleophiles, particularly sulfhydryl (-SH) groups, dictates the ultimate toxicological outcome. This technical guide provides an in-depth exploration of the critical role sulfhydryl groups play in the activity of this compound, covering the dual pathways of detoxification through glutathione conjugation and toxicity mediated by covalent binding to proteins. Detailed experimental methodologies for studying these interactions are provided, alongside quantitative data and visual representations of the key pathways to serve as a comprehensive resource for researchers in toxicology and drug development.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide, with Senecionine being a prominent and toxic member.[1] Human exposure can occur through the consumption of contaminated herbal remedies, teas, and food products like honey and milk.[2][3] The toxicity of PAs like Senecionine is not inherent to the parent molecule but arises from its metabolic bioactivation.[1]
The central mechanism of Senecionine's activity revolves around its conversion to reactive electrophilic species, specifically dehydropyrrolizidine alkaloids (dehydro-PAs).[4] These dehydro-PAs are strong alkylating agents that readily react with cellular nucleophiles. Among the most significant of these are the sulfhydryl (thiol) groups present in the tripeptide glutathione (GSH) and in the cysteine residues of proteins.[2][5]
The fate of the dehydro-PA metabolites is a critical determinant of cellular health versus toxicity. This guide elucidates the two competing pathways involving sulfhydryl groups:
-
Detoxification: Conjugation with glutathione, a reaction that neutralizes the reactive metabolite and facilitates its excretion.
-
Toxicity: Covalent binding to sulfhydryl groups on cellular proteins, leading to the formation of pyrrole-protein adducts, enzyme inactivation, disruption of cellular function, and ultimately, hepatotoxicity.[3][6]
Understanding the kinetics and quantification of these interactions is paramount for risk assessment and the development of potential therapeutic interventions against PA poisoning.
Metabolic Activation of Senecionine
The bioactivation of Senecionine is a prerequisite for its interaction with sulfhydryl groups. This process occurs predominantly in the liver.
-
Oxidation: Cytochrome P450 (CYP) monooxygenases, particularly the CYP3A subfamily, catalyze the dehydrogenation of the necine base of Senecionine.[7]
-
Formation of Dehydro-PA: This oxidation reaction produces a highly reactive and unstable pyrrolic ester, dehydrosenecionine.
-
Hydrolysis (optional): Dehydrosenecionine can be hydrolyzed to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which is also a reactive electrophile.[4][8]
This metabolic cascade generates the ultimate toxic species that interact with sulfhydryl groups. A competing metabolic pathway is N-oxidation, which is generally considered a detoxification route, leading to the formation of Senecionine N-oxide that can be excreted.[1][7]
Caption: Metabolic activation and detoxification pathways of Senecionine.
The Role of Sulfhydryl Groups in Detoxification: Glutathione Conjugation
The primary defense mechanism against the reactive metabolites of Senecionine is their conjugation with glutathione (GSH), a tripeptide with a nucleophilic sulfhydryl group.[9]
-
Reaction: The electrophilic centers (C7 and C9) of the dehydro-PA or DHP are attacked by the thiolate anion (GS-) of glutathione.[2]
-
Product: This non-enzymatic or glutathione S-transferase (GST)-catalyzed reaction forms a stable, water-soluble DHP-glutathione conjugate (7-GS-DHP).[2][4]
-
Excretion: The increased polarity of the conjugate facilitates its elimination from the body, thereby preventing it from damaging cellular macromolecules.[9]
The availability of cellular GSH is a critical factor in mitigating Senecionine-induced toxicity. Depletion of GSH stores can lead to a shift towards the toxic pathway of protein adduction.
Caption: Competing pathways for reactive Senecionine metabolites.
Toxicity Mediated by Sulfhydryl Groups: Pyrrole-Protein Adduct Formation
When detoxification pathways are overwhelmed or cellular GSH is depleted, the reactive pyrrolic metabolites of Senecionine covalently bind to nucleophilic sites on cellular macromolecules. The sulfhydryl groups of cysteine residues in proteins are primary targets for this alkylation.[2]
-
Mechanism: The electrophilic pyrrolic metabolite forms a covalent bond with the sulfur atom of a cysteine residue.[2]
-
Consequences: This adduction can lead to:
-
Alteration of protein structure and function.
-
Inhibition of enzyme activity.
-
Disruption of cellular signaling pathways.
-
Cellular stress and apoptosis.
-
The formation of these pyrrole-protein adducts is a key initiating event in PA-induced liver injury and serves as a crucial biomarker for both exposure and toxicity.[3][6][10]
Quantitative Data on Senecionine Metabolism and Adduct Formation
The following tables summarize key quantitative data from in vitro and in vivo studies, illustrating the species-dependent metabolism of Senecionine and the correlation between dose and adduct formation.
Table 1: In Vitro Metabolism of Senecionine in Liver Microsomes from Various Species
| Species | DHP Formed (nmol/mg protein) | N-Oxide Formed (nmol/mg protein/min) | DHP:N-Oxide Ratio | Reference(s) |
| Guinea Pig | 39.9 | - | - | [8] |
| Sheep | - | 0.82 ± 0.05 | 4.3 | [7] |
| Cattle | - | 0.19 ± 0.02 | 22.8 | [7] |
| Rat | 0.07 - 7.5 | - | - | [8] |
| Horse | 0.07 - 7.5 | - | - | [8] |
Note: DHP (dehydropyrrolizine) is the toxic metabolite, while N-Oxide is a detoxification product. A lower DHP:N-Oxide ratio suggests more efficient detoxification.
Table 2: Formation of DNA-Reactive Pyrrolic Metabolites from Senecionine in Liver Microsomes
| Species | Relative Level of Total Secondary Pyrrolic Metabolites Formed | Reference(s) |
| Mouse | High | [4] |
| Human | Medium | [4] |
| Rat | Low | [4] |
Secondary pyrrolic metabolites include DHP and its glutathione, cysteine, and N-acetylcysteine conjugates.
Table 3: Correlation Between Senecionine Dose and Hepatic Adduct Formation in Rats
| PA Source | Active Alkaloids | Correlation Parameter | Value | Reference(s) |
| Gynura japonica Extract | Senecionine, Seneciphylline | Linearity Slope (Adducts vs. Dose) | 72.71 ± 4.70 | [10] |
This positive correlation demonstrates that higher exposure to Senecionine leads to a proportionally higher level of toxic pyrrole-protein adducts in the liver.
Experimental Protocols
Detailed methodologies are essential for the accurate study of Senecionine's interaction with sulfhydryl groups. Below are summaries of key experimental protocols.
In Vitro Metabolism with Liver Microsomes
This assay is used to determine the rate and profile of Senecionine metabolism into its toxic (DHP) and detoxified (N-oxide) metabolites.
-
Objective: To quantify the formation of DHP and Senecionine N-oxide.
-
Materials:
-
Liver microsomes (e.g., from rat, human, sheep) (0.5 mg protein/mL)
-
Senecionine solution
-
NADPH (cofactor)
-
Reaction buffer (e.g., potassium phosphate buffer)
-
CYP or FMO inhibitors (optional, for reaction phenotyping, e.g., SKF-525A, methimazole)[7]
-
Glutathione (GSH) and cytosol (optional, to study conjugation)[7]
-
-
Procedure:
-
Prepare incubation mixtures containing buffer, microsomes, and Senecionine. For inhibition studies, pre-incubate microsomes with specific inhibitors.
-
Pre-warm mixtures to 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 10, 20, 30, 60 minutes).[11]
-
Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant for Senecionine, DHP, and Senecionine N-oxide using a validated LC-MS/MS method.
-
Spectrophotometric Determination of Hepatic Pyrrole-Protein Adducts
This method provides a quantitative measure of total covalently bound pyrroles in liver tissue.[6][10]
-
Objective: To quantify the level of pyrrole-protein adducts in liver tissue.
-
Materials:
-
Liver tissue homogenizer
-
Acetone
-
Absolute ethanol
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution)
-
Spectrophotometer
-
-
Procedure:
-
Homogenize a weighed portion of liver tissue in acetone and centrifuge.
-
Wash the resulting pellet with absolute ethanol and centrifuge again.
-
Reconstitute the final residue in a suitable solvent.
-
Add Ehrlich's reagent to the sample. The reagent reacts with the pyrrole moiety to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (typically around 580 nm).
-
Quantify the amount of adducts by comparing the absorbance to a standard curve prepared with a known pyrrole standard (e.g., dehydroretronecine).
-
LC-MS/MS Quantification of Pyrrolizidine Alkaloids and Metabolites
This is the gold standard for sensitive and specific detection of PAs and their metabolites in complex biological matrices.
-
Objective: To separate, identify, and quantify Senecionine and its metabolites.
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Typical LC Conditions:
-
Typical MS/MS Conditions:
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte (e.g., for Senecionine, the protonated molecular ion [M+H]⁺ is the precursor).
-
Sample Preparation:
-
Perform an acidic extraction of the sample (e.g., tissue homogenate, plasma, herbal tea).[12][14]
-
For N-oxides, a reduction step with zinc dust can be included to convert them to the free base for easier analysis.[12]
-
Clean up the extract using Solid Phase Extraction (SPE), typically with a strong cation exchange (SCX) cartridge.[12][15]
-
Elute the PAs, evaporate the solvent, and reconstitute in the initial mobile phase for injection.
-
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole-Protein Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Species differences in the hepatic microsomal metabolism of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
Toxicological Profile of Senecionine Acetate: An In-depth Technical Guide
Introduction
Senecionine acetate, also known as O-Acetylsenecionine, is a pyrrolizidine alkaloid (PA).[1][2] PAs are a large class of natural toxins produced by numerous plant species worldwide, and many are known for their hepatotoxic, genotoxic, and carcinogenic properties.[3][4][5] While specific toxicological data for this compound is limited, its toxicological profile is largely inferred from its parent compound, Senecionine. Senecionine is a well-studied hepatotoxic PA isolated from various plants, including those of the Senecio genus.[6] This guide provides a comprehensive overview of the toxicological profile of Senecionine, which serves as a surrogate for understanding the potential toxicity of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| This compound | ||
| Chemical Formula | C20H27NO6 | [1] |
| Molecular Weight | 377.43 g/mol | [1] |
| CAS Number | 126642-77-1 | [1] |
| Synonyms | O-Acetylsenecionine | [1][2] |
| Senecionine | ||
| Chemical Formula | C18H25NO5 | [6] |
| Molecular Weight | 335.400 g/mol | [6] |
| CAS Number | 130-01-8 | [6] |
| Melting Point | 236°C | |
| Solubility | Practically insoluble in water; Freely soluble in chloroform; Slightly soluble in alcohol, ether. |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Following oral ingestion, Senecionine is absorbed from the gastrointestinal tract.[6] In rats given an intraperitoneal injection of 0.1 LD50, blood levels of Senecionine were 0.38, 0.32, and 0.14 mg/litre at 0.5, 1, and 2 hours after injection, respectively.[7] Studies in BALB/c mice have shown that after injection, 84% or more of the radioactivity is rapidly excreted in the urine and feces within 16 hours.[7] Despite this rapid excretion, the liver contained over 1.5% of the dose at 16 hours, indicating its role as a primary target organ.[7] A small amount (0.04%) of the dose was transferred into milk in mice within 16 hours, primarily as water-soluble metabolites.[7]
The metabolism of Senecionine is crucial to its toxicity and occurs primarily in the liver via three main pathways: N-oxidation, oxidation, and ester hydrolysis.[6]
-
Detoxification Pathways: N-oxidation and ester hydrolysis are considered detoxification pathways.[6] The resulting products are conjugated and excreted by the kidneys.[6] However, the N-oxide can be converted back to Senecionine by cytochrome P-450 (CYP450) monooxygenases.[6]
-
Bioactivation Pathway: The toxic effects of Senecionine are a result of its oxidation to dehydropyrrolizidine by CYP450 enzymes.[6] This metabolite is a reactive electrophile that can form toxic adducts with DNA and liver proteins, leading to genotoxicity, carcinogenesis, and hepatotoxicity.[6] Glutathione conjugation can eliminate this toxic metabolite.[6] In humans, CYP3A4 is involved in the metabolic activation of PAs.[4]
Mechanism of Toxicity
The primary mechanism of Senecionine toxicity involves the metabolic activation in the liver to highly reactive pyrrolic metabolites.[8] These electrophilic metabolites can alkylate cellular macromolecules such as DNA and proteins, leading to adduct formation.[6][9] These adducts can cause DNA damage, leading to genotoxicity and carcinogenicity, and damage to liver enzymes and hepatocytes, resulting in hepatotoxicity.[6]
This compound has been shown to inhibit the sequestration of Ca2+ in both extramitochondrial and mitochondrial compartments in isolated hepatocytes, possibly by inactivating free sulfhydryl groups.[1][2][10] An increase in cytosolic free Ca2+ concentration in isolated hepatocytes correlated with an increase in cellular toxicity.[7] Interestingly, the cytotoxicity was greater in the absence of extracellular Ca2+ than in its presence, suggesting that alterations in intracellular Ca2+ distribution, rather than an influx of extracellular Ca2+, are responsible for the Senecionine-induced hepatotoxicity.[7]
Senecionine-induced hepatotoxicity is also associated with lipid peroxidation and glutathione depletion.[11] At a concentration of 20 μM, Senecionine induces mitochondrial depolarization and fragmentation in primary cultured mouse hepatocytes and increases apoptosis in a concentration-dependent manner.[11]
Caption: Metabolic activation and toxicity pathway of Senecionine in hepatocytes.
Acute Toxicity
The acute toxicity of Senecionine has been determined in rodent studies.
| Species | Route of Administration | LD50 Value | Source |
| Mouse | Intravenous | 64.12 ± 2.24 mg/kg | |
| Rodent | Not specified | 65 mg/kg | [6] |
In large quantities, ingestion of Senecionine can lead to critical illness, including convulsions and death.[6]
Subchronic and Chronic Toxicity
Long-term exposure to PAs can lead to chronic liver damage.[6] A characteristic feature of PA poisoning is hepatic veno-occlusive disease (VOD), which can progress to cirrhosis and liver failure.[4][12] Histological findings in chronically exposed animals include megalocytosis, necrosis, fibrosis, and biliary hyperplasia.[6] It has been observed that chronically exposed animals may have normal lab values for months to years despite ongoing liver damage.[6]
Genotoxicity and Carcinogenicity
Senecionine is genotoxic and capable of inducing DNA damage.[6] The metabolic activation of PAs to dehydropyrrolizidine esters leads to the formation of DNA adducts, which is considered the primary cause of their carcinogenic effects.[4] Rodent studies have demonstrated that Senecionine can induce tumor formation in various organs, including the liver, lung, skin, brain, spinal cord, pancreas, and gastrointestinal tract.[6]
Reproductive and Developmental Toxicity
Senecionine and its N-oxide have been identified as antifertility constituents in Senecio vulgaris.[13] In a study on pregnant rats, oral administration of a methanol extract of Senecio vulgaris from days 1-10 postcoitum significantly reduced the number of normal fetuses.[13] Similar effects were observed with pure Senecionine and Senecionine N-oxide.[13]
A study using the Chick Embryotoxicity Screening Test (CHEST) found the beginning of the embryotoxicity range for Senecionine to be between 3-30 micrograms.[14] In contrast, Senecionine-N-oxide showed no effect even at a 100 microgram dose.[14]
Experimental Protocols
In Vitro Cytotoxicity Assay in Primary Hepatocytes
This protocol is representative of methods used to assess the cytotoxicity of PAs like Senecionine.
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rodents (e.g., rats or mice) using a two-step collagenase perfusion method.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and antibiotics.
-
Treatment: After allowing the cells to attach, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., Senecionine).
-
Cytotoxicity Assessment: Cell viability is measured at different time points using standard assays such as the MTT assay, LDH leakage assay, or by observing morphological changes under a microscope.
-
Data Analysis: The EC50 value (the concentration that causes 50% of the maximal effect) is calculated from the concentration-response curve.
In one study, metabolic activation of Senecionine by preincubation with primary mouse hepatocytes increased its cytotoxicity to cultivated liver sinusoidal endothelial cells (LSECs) with an EC50 of approximately 22 µM.[15]
Caption: A typical workflow for assessing the in vitro cytotoxicity of Senecionine.
Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound like Senecionine.
-
Animal Model: Male Sprague-Dawley rats are often used. For intravenous studies, jugular vein catheterization may be performed.
-
Dosing: A known dose of the compound is administered either orally or intravenously.
-
Blood Sampling: Blood samples are collected at predetermined time points after administration via the catheter or another appropriate site.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the parent compound and its metabolites in the plasma is quantified using a sensitive analytical method such as UPLC/MS (Ultra-Performance Liquid Chromatography/Mass Spectrometry).[16]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.
Conclusion
The toxicological profile of this compound is primarily understood through the extensive research conducted on its parent compound, Senecionine. Senecionine is a potent hepatotoxin that requires metabolic activation by hepatic CYP450 enzymes to exert its toxic effects. The resulting reactive metabolites form adducts with cellular macromolecules, leading to hepatotoxicity, genotoxicity, and carcinogenicity. Acute exposure can cause severe liver damage, while chronic exposure can lead to veno-occlusive disease and liver cirrhosis. Furthermore, Senecionine has demonstrated reproductive and developmental toxicity. The specific toxicological data for this compound is sparse, but its known effect on intracellular calcium homeostasis suggests a potential role in cytotoxicity. Further research is warranted to fully characterize the toxicological profile of this compound and to determine if the acetate group significantly modifies the toxicity of the parent molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Senecionine - Wikipedia [en.wikipedia.org]
- 7. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound|CAS 126642-77-1|DC Chemicals [dcchemicals.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of senecionine and senecionine N-oxide as antifertility constituents in Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differing embryotoxic effects of senecionine and senecionine-N-oxide on the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. the-comparative-pharmacokinetics-of-two-pyrrolizidine-alkaloids-senecionine-and-adonifoline-and-their-main-metabolites-in-rats-after-intravenous-and-oral-administration-by-uplc-esims - Ask this paper | Bohrium [bohrium.com]
An In-Depth Technical Guide to the Hepatotoxicity of Pyrrolizidine Alkaloids, Featuring Senecionine
This technical guide provides a comprehensive overview of the mechanisms, quantitative toxicity, and experimental evaluation of hepatotoxicity induced by pyrrolizidine alkaloids (PAs), with a particular focus on Senecionine. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Introduction to Pyrrolizidine Alkaloid Hepatotoxicity
Pyrrolizidine alkaloids are a large class of phytotoxins found in thousands of plant species worldwide, notably in the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] Human exposure often occurs through the consumption of herbal medicines, teas, and contaminated food products.[1][3] PAs are well-documented hepatotoxins, capable of causing a range of liver injuries from acute damage to chronic conditions like fibrosis, cirrhosis, and cancer.[3][4][5] A characteristic and severe manifestation of acute PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD).[1][3][6]
The toxicity of PAs is intrinsically linked to their chemical structure. The presence of a 1,2-unsaturated necine base is a critical feature for their hepatotoxic potential.[7][8] PAs themselves are protoxins, requiring metabolic activation in the liver to exert their toxic effects.[4][9] Senecionine is a prominent and widely studied retronecine-type PA, known for its potent hepatotoxicity.[4][10] Senecionine acetate, an acetylated derivative, is also a pyrrolizidine alkaloid that has been shown to interfere with cellular calcium sequestration.[11][12]
Mechanism of Hepatotoxicity
The hepatotoxicity of pyrrolizidine alkaloids is a multi-step process involving metabolic activation, covalent adduction to cellular macromolecules, and the induction of complex signaling pathways leading to cellular demise.
The initial and rate-limiting step in PA-induced hepatotoxicity is the metabolic activation of the parent alkaloid by cytochrome P450 (CYP) monooxygenases in the liver, particularly isoforms like CYP3A4 and CYP2B6.[13] This process converts the relatively inert PA into highly reactive electrophilic pyrrolic esters, commonly referred to as dehydropyrrolizidine alkaloids (DHPAs).[14][15] These unstable intermediates are potent alkylating agents that readily react with nucleophilic centers on cellular macromolecules.[4] The detoxification of these reactive metabolites can occur through hydrolysis by esterases or conjugation with glutathione (GSH), a critical cellular antioxidant.[3][16] The balance between metabolic activation and detoxification pathways is a key determinant of the severity of liver injury.[15]
The formation of DHP-macromolecule adducts triggers a cascade of cellular events, culminating in hepatocyte death and liver injury. The primary mechanisms involved are oxidative stress and the induction of apoptosis through both intrinsic and extrinsic pathways.
Oxidative Stress and Glutathione Depletion: The metabolism of PAs and the subsequent cellular damage lead to the excessive production of reactive oxygen species (ROS).[1] This overwhelms the cellular antioxidant defense systems. A key event is the depletion of intracellular glutathione (GSH), which is consumed during the detoxification of DHP metabolites.[3][9] GSH depletion impairs the cell's ability to neutralize ROS, leading to oxidative damage to lipids, proteins, and DNA, further contributing to cell death.[17]
Apoptosis Induction: Pyrrolizidine alkaloids are potent inducers of apoptosis.[1]
-
Intrinsic (Mitochondrial) Pathway: PAs can trigger the intrinsic apoptosis pathway by causing mitochondrial dysfunction. This includes the translocation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[7] MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[1][7] Cytosolic cytochrome c then binds to apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9.[7]
-
Extrinsic (Death Receptor) Pathway: Evidence also suggests the involvement of the extrinsic pathway, which is initiated by the binding of ligands like FasL or TNF to their respective death receptors (FasR, TNFR) on the cell surface.[7] This leads to the recruitment of adaptor proteins like FADD and TRADD and the subsequent activation of the initiator caspase-8.[7]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[7] These caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
A primary target of PA toxicity is the liver sinusoidal endothelial cells (LSECs).[3] Although the toxic metabolites are generated within hepatocytes, they can be released and subsequently damage the adjacent LSECs.[18] This leads to the destruction and detachment of these cells from the sinusoidal lining, causing congestion, hemorrhage, and obstruction of blood flow, which are the pathological hallmarks of HSOS.[2][3]
Quantitative Data on Hepatotoxicity
The hepatotoxicity of pyrrolizidine alkaloids varies significantly depending on their specific chemical structure. The following table summarizes available quantitative data for Senecionine.
| Compound | Test System | Endpoint | Value | Reference |
| Senecionine | Rodents | LD₅₀ | 65 mg/kg | [4] |
| Senecionine | 2-week-old rats | Lethal Dose (IP) | 0.1 mmol/kg | [19] |
| Senecionine | Mice | Acute Toxic Dose | 60 mg/kg | [13][14] |
| Senecionine | Primary Mouse Hepatocytes | EC₅₀ | ~22 µM (with metabolic activation) | [18] |
Note: LD₅₀ (Median Lethal Dose) is the dose required to kill half the members of a tested population. EC₅₀ (Half Maximal Effective Concentration) is the concentration of a drug, antibody, or toxicant that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols for Assessing Hepatotoxicity
The evaluation of PA-induced hepatotoxicity involves a combination of in vivo and in vitro experimental models.
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Administration: PAs are typically administered via oral gavage or intraperitoneal (IP) injection. Dosing regimens can be a single acute dose or repeated doses over a period (e.g., 28 days) to study chronic effects.[5][6]
-
Biochemical Analysis: Blood samples are collected at various time points to measure serum levels of liver injury biomarkers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.[6][14]
-
Histopathology: At the end of the study, animals are euthanized, and liver tissues are collected. The tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of pathological changes such as necrosis, hemorrhage, sinusoidal dilation, and fibrosis.[6]
-
Gene and Protein Expression: Liver tissues can be used for molecular analyses, such as quantitative real-time PCR (qRT-PCR) or Western blotting, to measure changes in the expression of genes and proteins involved in apoptosis, oxidative stress, and fibrosis (e.g., TGF-β1, Caspase-3).[6]
-
Cell Models: Primary hepatocytes isolated from mice or rats, or human hepatoma cell lines like HepG2 or HepaRG, are frequently used.[1][9] Co-culture systems of hepatocytes and LSECs can also be employed to study cell-cell interactions.[18]
-
Cytotoxicity Assays: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay after exposure to various concentrations of the PA.
-
Apoptosis Assays:
-
ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]
-
Mitochondrial Membrane Potential (MMP): Changes in MMP are measured using dyes like JC-1 or TMRE.
-
Caspase Activity: The activity of caspases-3, -8, and -9 is determined using colorimetric or fluorometric substrate assays.[1]
-
Annexin V/PI Staining: Apoptotic and necrotic cells are differentiated and quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
-
Metabolic Activation Studies: To account for the need for metabolic activation, cells can be co-incubated with a system that mimics liver metabolism (e.g., S9 fraction) or by using "conditioned medium" from primary hepatocytes that have already metabolized the PA.[18]
Conclusion
The hepatotoxicity of pyrrolizidine alkaloids like Senecionine is a significant concern for human and animal health. The toxic mechanism is initiated by the CYP450-mediated metabolic activation in the liver to form reactive pyrrolic metabolites. These metabolites form adducts with cellular proteins and DNA, leading to widespread cellular dysfunction. The key events driving hepatocyte death are oxidative stress, depletion of glutathione, and the activation of intrinsic and extrinsic apoptotic pathways. Furthermore, damage to liver sinusoidal endothelial cells is a critical factor in the development of the characteristic hepatic sinusoidal obstruction syndrome. A thorough understanding of these mechanisms, supported by robust in vivo and in vitro experimental models, is essential for risk assessment and the development of potential therapeutic strategies to mitigate PA-induced liver injury.
References
- 1. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Senecionine - Wikipedia [en.wikipedia.org]
- 5. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of liver injury induced by a pyrrolizidine alkaloid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SENECIONINE CAS#: 130-01-8 [m.chemicalbook.com]
- 11. This compound|CAS 126642-77-1|DC Chemicals [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Senecionine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine acetate, also known as O-acetylsenecionine, is a pyrrolizidine alkaloid and a derivative of the more commonly studied senecionine. Pyrrolizidine alkaloids (PAs) are a large class of natural products found in numerous plant species, particularly within the genus Senecio. While many PAs are known for their hepatotoxicity, they are also of interest to researchers for their potential biological activities. This guide provides a comprehensive overview of the available technical information regarding the discovery, isolation, and characterization of this compound, with a focus on experimental protocols and data presentation.
Discovery and Characterization
The formal discovery and initial isolation of this compound are not extensively documented in readily available scientific literature, suggesting it may be a minor natural constituent or a semi-synthetic derivative of senecionine. The primary focus of research has been on its parent compound, senecionine, which has been isolated from various Senecio species, including Senecio vulgaris and Senecio brasiliensis.[1][2]
This compound's significance in research stems primarily from its biological activity, particularly its effects on intracellular calcium levels. A key study by Griffin and Segall (1989) demonstrated that this compound inhibits the sequestration of Ca2+ in both extramitochondrial and mitochondrial compartments in isolated hepatocytes.[3] This activity is proposed to be mediated through the inactivation of free sulfhydryl groups and the oxidation of pyridine nucleotides.[3]
Physicochemical Properties and Spectroscopic Data
Due to the limited availability of specific experimental data for this compound, the following tables provide information for the parent compound, senecionine, along with the calculated properties of this compound. This data is crucial for the identification and characterization of these compounds.
Table 1: Physicochemical Properties
| Property | Senecionine | This compound (O-acetylsenecionine) |
| Molecular Formula | C₁₈H₂₅NO₅ | C₂₀H₂₇NO₆ |
| Molar Mass | 335.40 g/mol | 377.43 g/mol |
| Appearance | White crystalline solid | Not specified in available literature |
| Solubility | Sparingly soluble in water | Not specified in available literature |
| CAS Number | 130-01-8 | 126642-77-1 |
Table 2: Spectroscopic Data for Senecionine
| Spectroscopy Type | Observed Peaks / Signals |
| ¹H-NMR (CDCl₃) | δ (ppm): 6.17 (q, 1H), 5.18 (s, 1H), 4.75 (d, 1H), 4.15 (m, 1H), 3.95 (d, 1H), 3.35 (m, 2H), 2.60 (m, 1H), 2.25 (m, 2H), 1.90 (d, 3H), 1.25 (s, 3H), 0.90 (d, 3H) |
| ¹³C-NMR (CDCl₃) | δ (ppm): 178.1, 167.8, 138.3, 134.1, 82.8, 78.6, 76.4, 62.5, 61.9, 53.8, 38.4, 34.5, 30.8, 28.1, 20.9, 15.6, 13.9 |
| Mass Spectrometry (EI-MS) | m/z (%): 335 (M⁺), 292, 246, 136, 120, 93 |
| FTIR (KBr) | ν (cm⁻¹): 3450 (O-H), 2970 (C-H), 1735 (C=O, ester), 1650 (C=C), 1240 (C-O) |
Note: The spectroscopic data presented is for the parent compound, senecionine. For this compound, one would expect to see additional signals in the NMR spectra corresponding to the acetyl group (a singlet around δ 2.0-2.2 ppm in ¹H-NMR for the methyl protons and signals around δ 170 ppm for the carbonyl carbon and δ 21 ppm for the methyl carbon in ¹³C-NMR). The molecular ion peak in the mass spectrum would be observed at m/z 377.
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, the following is a generalized procedure for the extraction and purification of pyrrolizidine alkaloids from Senecio species, which can be adapted for the isolation of senecionine and subsequently acetylated to yield this compound.
Extraction of Pyrrolizidine Alkaloids
This protocol is adapted from methods described for the extraction of senecionine from Senecio species.[1]
-
Plant Material: Dried and powdered aerial parts of the Senecio plant.
-
Solvent: Methanol or ethanol, acidified with an organic acid (e.g., 0.5% acetic acid).
-
Procedure:
-
Macerate the powdered plant material in the acidified solvent (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Alternatively, perform Soxhlet extraction for 6-8 hours for a more exhaustive extraction.
-
For a more modern and efficient approach, ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) can be employed, which often result in higher yields and reduced extraction times.[2]
-
Acid-Base Partitioning for Alkaloid Enrichment
-
Dissolve the crude extract in 1 M HCl.
-
Wash the acidic solution with diethyl ether or chloroform to remove non-alkaloidal compounds.
-
Make the aqueous layer alkaline (pH 9-10) with the addition of ammonium hydroxide.
-
Extract the liberated free alkaloids with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.
Chromatographic Purification
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute with a gradient of chloroform and methanol, with increasing polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase such as chloroform:methanol:ammonia (85:14:1 v/v/v) and visualizing with Dragendorff's reagent.
-
Combine fractions containing the target alkaloid (senecionine) and further purify by preparative TLC or high-performance liquid chromatography (HPLC) on a C18 column.
Acetylation of Senecionine (Hypothetical Step)
To obtain this compound, the purified senecionine can be acetylated.
-
Dissolve the purified senecionine in a suitable solvent such as pyridine or dichloromethane.
-
Add acetic anhydride in slight excess.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield O-acetylsenecionine.
-
Further purification can be achieved by recrystallization or chromatography.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and potential synthesis of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound on intracellular calcium sequestration.
Conclusion
This compound is a pyrrolizidine alkaloid of interest due to its demonstrated effects on intracellular calcium homeostasis. While detailed information on its discovery and isolation is sparse, this guide provides a framework for researchers based on the available data for its parent compound, senecionine. The provided experimental protocols and spectroscopic information for senecionine can serve as a valuable starting point for the isolation and characterization of this compound. Further research is needed to fully elucidate the specific properties and biological activities of this compound.
References
- 1. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Effects of the pyrrolizidine alkaloid senecionine and the alkenals trans-4-OH-hexenal and trans-2-hexenal on intracellular calcium compartmentation in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Senecionine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine acetate, also known as O-Acetylsenecionine, is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their potential toxicity. As the acetylated form of senecionine, it shares a common structural backbone and is of significant interest to researchers in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and an exploration of its mechanism of action. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed information on its parent compound, senecionine, to provide a comparative context.
Physical and Chemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the known properties of this compound and its parent compound, senecionine.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 126642-77-1 | |
| Molecular Formula | C₂₀H₂₇NO₆ | |
| Molecular Weight | 377.43 g/mol | |
| Synonyms | O-Acetylsenecionine | |
| Solubility | Soluble in certain organic solvents. For higher solubility, warming to 37°C and ultrasonication are recommended. | |
| Storage | Store at -20°C. Stock solutions can be stored below -20°C for several months. |
Table 2: Physical and Chemical Properties of Senecionine
| Property | Value | Source |
| CAS Number | 130-01-8 | |
| Molecular Formula | C₁₈H₂₅NO₅ | |
| Molecular Weight | 335.40 g/mol | |
| Melting Point | 232-233 °C | |
| logP | 1.19 | |
| Water Solubility | 1.45 g/L | |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C |
Experimental Protocols
General Protocol for Extraction of Pyrrolizidine Alkaloids from Plant Material
This protocol describes a general method for the extraction of pyrrolizidine alkaloids (PAs) from plant sources, which can be adapted for the isolation of this compound.
-
Sample Preparation: The plant material (e.g., from Senecio species) is dried and finely ground.
-
Extraction: The ground plant material is extracted with a suitable solvent, typically methanol or ethanol, often with the addition of a small amount of acid (e.g., 0.1 M HCl) to aid in the extraction of the basic alkaloids. The extraction can be performed at room temperature with stirring or under reflux.
-
Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction: The resulting residue is dissolved in an acidic aqueous solution (e.g., 5% sulfuric acid) and washed with an organic solvent (e.g., diethyl ether or chloroform) to remove non-basic compounds. The aqueous layer is then made basic (e.g., with ammonium hydroxide) to a pH of 9-10.
-
Final Extraction: The basic aqueous solution is extracted multiple times with an organic solvent such as chloroform or dichloromethane to isolate the free alkaloid bases.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude alkaloid mixture can then be purified using chromatographic techniques such as column chromatography on silica gel or alumina, or by preparative high-performance liquid chromatography (HPLC).
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using Senecionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species of the Senecio genus and others[1]. It is a known hepatotoxin, exerting its toxic effects after metabolic activation in the liver[1][2][3]. These application notes provide a comprehensive overview of the use of senecionine in cell-based assays to evaluate its cytotoxic and genotoxic potential. The provided protocols are intended to guide researchers in designing and executing experiments to study the cellular and molecular mechanisms of senecionine-induced toxicity.
Mechanism of Action
Senecionine itself is a protoxin that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, in the liver to exert its toxic effects[3][4][5]. The metabolism of senecionine leads to the formation of highly reactive pyrrolic esters[1]. These electrophilic metabolites can readily form covalent adducts with cellular macromolecules such as DNA and proteins[1][6]. The formation of these adducts can lead to DNA damage, protein dysfunction, and cellular stress, ultimately resulting in cytotoxicity, genotoxicity, and carcinogenicity[1][6].
The toxic pathway involves the desaturation of the 2-pyrroline core to form a pyrrolic ester. This reactive metabolite can be detoxified through conjugation with glutathione. However, when detoxification pathways are overwhelmed, the pyrrolic esters can interact with nucleophilic centers in DNA and proteins, leading to the formation of harmful adducts[1]. These adducts can induce DNA cross-linking, mutations, and chromosomal aberrations, contributing to the genotoxic and carcinogenic properties of senecionine[1].
Cellular responses to senecionine-induced damage include the induction of apoptosis (programmed cell death), mitochondrial dysfunction characterized by mitochondrial depolarization and fragmentation, and oxidative stress[3][6].
Signaling Pathway of Senecionine-Induced Hepatotoxicity
The following diagram illustrates the key steps in the metabolic activation of senecionine and its subsequent downstream effects leading to cellular toxicity.
Caption: Metabolic activation and toxicity pathway of Senecionine.
Quantitative Data Summary
The following table summarizes the quantitative data from various cell-based assays investigating the effects of senecionine. It is important to note that direct comparison of values may be challenging due to variations in experimental conditions, cell lines, and assay methodologies.
| Compound | Cell Line | Assay Type | Metric | Result | Reference |
| Senecionine | Cultivated LSECs (with primary mouse hepatocytes) | Cytotoxicity | EC50 | ~22 µM | [2] |
| Senecionine | HepG2 | MTT | IC20 | 0.66 mM | [6] |
| Senecionine | Huh-7.5 | MTT | - | Concentration-dependent decrease in viability | [6] |
| Senecionine | Primary cultured mouse hepatocytes | Apoptosis | - | Concentration-dependent increase | [3] |
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
-
HepG2 and HepaRG (Human Hepatocellular Carcinoma): These cell lines are commonly used for hepatotoxicity studies as they retain some metabolic capacity. HepaRG cells, in particular, can differentiate into hepatocyte-like cells with higher metabolic activity.
-
Huh-7.5 (Human Hepatoma): Another widely used human liver cell line.
-
Primary Hepatocytes: Offer a more physiologically relevant model but have a limited lifespan in culture.
Culture Conditions:
-
Cells should be cultured in the appropriate medium (e.g., DMEM or Williams' Medium E for hepatocytes) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
Senecionine Preparation and Treatment:
-
Prepare a stock solution of senecionine in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treat cells with a range of senecionine concentrations for a specified duration (e.g., 24, 48, or 72 hours) to determine dose- and time-dependent effects.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of senecionine for the desired time period.
-
After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
This assay is similar to the MTT assay but the formazan product is water-soluble, simplifying the procedure.
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Genotoxicity Assays
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Treat cells with non-cytotoxic concentrations of senecionine for a short duration (e.g., 2-4 hours).
-
Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Subject the slides to electrophoresis under alkaline conditions (pH > 13). Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity of the comet tail relative to the head using specialized software.
Caption: Workflow for the Comet Assay.
This assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker of DNA double-strand breaks.
Protocol:
-
Seed cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat cells with senecionine for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for γH2AX.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the γH2AX foci using fluorescence microscopy or a high-content imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with senecionine for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for investigating the cytotoxic and genotoxic effects of senecionine. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms of senecionine-induced hepatotoxicity, which is crucial for risk assessment and the development of potential therapeutic interventions. It is recommended to use a combination of these assays to obtain a comprehensive understanding of the cellular responses to senecionine exposure.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Senecionine Acetate Treatment of Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine, a pyrrolizidine alkaloid (PA), is a known hepatotoxin, and its toxicity is intrinsically linked to mitochondrial dysfunction. The metabolic activation of senecionine in the liver generates reactive metabolites that can adduct to mitochondrial proteins, leading to a cascade of detrimental effects. These include the impairment of the electron transport chain (ETC), a decrease in ATP synthesis, the opening of the mitochondrial permeability transition pore (mPTP), and an increase in reactive oxygen species (ROS) production. Ultimately, these events can trigger mitochondrial-mediated apoptosis and contribute to liver injury[1][2]. One of the identified molecular targets of reactive PA metabolites is the ATP synthase subunit beta (ATP5B), which, when adducted, leads to a significant reduction in ATP synthase activity and subsequent mitochondrial dysfunction.
These application notes provide a framework for studying the direct effects of senecionine acetate on isolated mitochondria. The protocols outlined below describe the isolation of functional mitochondria from rat liver and subsequent assays to quantify changes in key mitochondrial functions upon exposure to this compound.
Data Presentation
The following tables summarize hypothetical quantitative data based on the known toxicological profile of pyrrolizidine alkaloids. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Mitochondrial Respiration
| Treatment Group | Concentration (µM) | State 3 Respiration (nmol O₂/min/mg protein) | State 4 Respiration (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |
| Control (Vehicle) | 0 | 150 ± 12 | 25 ± 3 | 6.0 ± 0.5 |
| This compound | 10 | 125 ± 10 | 28 ± 4 | 4.5 ± 0.4 |
| This compound | 50 | 80 ± 9 | 30 ± 3 | 2.7 ± 0.3 |
| This compound | 100 | 45 ± 7 | 32 ± 4 | 1.4 ± 0.2 |
Table 2: Effect of this compound on Mitochondrial Permeability Transition Pore (mPTP) Opening
| Treatment Group | Concentration (µM) | Calcium Retention Capacity (nmol Ca²⁺/mg protein) | Mitochondrial Swelling (ΔA₅₄₀/min) |
| Control (Vehicle) | 0 | 350 ± 30 | 0.01 ± 0.002 |
| This compound | 10 | 280 ± 25 | 0.03 ± 0.004 |
| This compound | 50 | 150 ± 18 | 0.08 ± 0.007 |
| This compound | 100 | 75 ± 10 | 0.15 ± 0.01 |
Table 3: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µM) | ROS Production (Fold Change vs. Control) |
| Control (Vehicle) | 0 | 1.0 ± 0.1 |
| This compound | 10 | 1.8 ± 0.2 |
| This compound | 50 | 3.5 ± 0.4 |
| This compound | 100 | 6.2 ± 0.7 |
Experimental Protocols
Protocol 1: Isolation of Rat Liver Mitochondria
This protocol is adapted from established methods for isolating functional mitochondria[3][4][5][6].
Materials:
-
Male Wistar rats (200-250 g)
-
Mitochondrial Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Homogenization Buffer (HB): MIB supplemented with 0.5% (w/v) BSA (fatty acid-free)
-
Respiration Buffer (RB): 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Perfuse the liver with ice-cold MIB to remove blood.
-
Excise the liver, weigh it, and mince it in ice-cold HB.
-
Homogenize the minced liver in HB using a Dounce homogenizer with a loose pestle (5-6 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of RB.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Assess the quality of the isolated mitochondria by measuring the Respiratory Control Ratio (RCR) using an oxygen electrode. An RCR value > 4 is indicative of well-coupled, functional mitochondria[6].
Protocol 2: Measurement of Mitochondrial Respiration
This protocol utilizes an oxygen electrode to measure the effect of this compound on mitochondrial oxygen consumption[5].
Materials:
-
Isolated mitochondria (0.5 mg/mL)
-
Respiration Buffer (RB)
-
Substrates: 5 mM glutamate and 5 mM malate (for Complex I) or 10 mM succinate (for Complex II)
-
ADP (150 µM)
-
This compound stock solution (in DMSO)
-
Oxygen electrode system (e.g., Clark-type electrode)
Procedure:
-
Add RB to the oxygen electrode chamber and allow it to equilibrate to 30°C.
-
Add the isolated mitochondria to the chamber.
-
Add the desired concentration of this compound (or vehicle control) and incubate for 2 minutes.
-
Add the respiratory substrates (glutamate/malate or succinate).
-
Record the basal rate of oxygen consumption (State 4 respiration).
-
Add ADP to initiate active respiration (State 3 respiration) and record the rate of oxygen consumption.
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate).
Protocol 3: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
This protocol involves measuring calcium retention capacity and mitochondrial swelling[4][6][7].
Materials:
-
Isolated mitochondria (0.5 mg/mL)
-
Calcium Green-5N fluorescent dye
-
Respiration Buffer (RB) supplemented with 5 mM glutamate and 5 mM malate
-
CaCl₂ stock solution
-
Spectrofluorometer and spectrophotometer
Procedure for Calcium Retention Capacity:
-
Resuspend mitochondria in RB with substrates and Calcium Green-5N in a cuvette.
-
Place the cuvette in a spectrofluorometer and monitor the fluorescence (excitation ~506 nm, emission ~532 nm).
-
Add sequential pulses of a known concentration of CaCl₂ (e.g., 10 nmol) every minute.
-
Mitochondria will take up the Ca²⁺, quenching the fluorescence.
-
mPTP opening is indicated by a sudden, large increase in fluorescence as the mitochondria release the accumulated Ca²⁺.
-
Calculate the total amount of Ca²⁺ taken up before the release to determine the calcium retention capacity.
Procedure for Mitochondrial Swelling:
-
Resuspend mitochondria in RB with substrates in a cuvette.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 540 nm.
-
Add a high concentration of CaCl₂ (e.g., 100 µM) to induce mPTP opening.
-
A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
Record the rate of change in absorbance over time.
Protocol 4: Quantification of Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe to measure ROS generation[8].
Materials:
-
Isolated mitochondria (0.25 mg/mL)
-
Respiration Buffer (RB) with 5 mM glutamate and 5 mM malate
-
Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
This compound stock solution
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black plate, add RB, substrates, Amplex Red, HRP, and SOD.
-
Add the isolated mitochondria to each well.
-
Add the desired concentrations of this compound (or vehicle control).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) kinetically over 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
Express the results as a fold change relative to the vehicle control.
Visualization of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of mitochondrial dysfunction arising from treatment with hepatotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Measuring Calcium Sequestration Inhibition by Senecionine Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a multitude of cellular processes, including signal transduction, muscle contraction, and neurotransmission[1][2]. Cellular homeostasis is maintained by tightly regulating intracellular Ca²⁺ concentrations, primarily through the sequestration of Ca²⁺ into organelles like the endoplasmic/sarcoplasmic reticulum (ER/SR) and mitochondria[1][3]. The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump and the mitochondrial calcium uniporter (MCU) are key players in this process[4][5]. Disruption of Ca²⁺ sequestration can lead to elevated cytosolic Ca²⁺, mitochondrial dysfunction, oxidative stress, and ultimately, cell death[6][7][8].
Senecionine acetate is a pyrrolizidine alkaloid (PA), a class of phytotoxins known for their hepatotoxicity[9][10][11][12]. Evidence suggests that the toxic effects of PAs may be linked to the disruption of cellular Ca²⁺ compartmentation. Specifically, this compound has been shown to inhibit the sequestration of Ca²⁺ in both mitochondrial and extramitochondrial compartments, possibly by inactivating free sulfhydryl groups on transport proteins[9][10].
This application note provides a detailed protocol for measuring the inhibition of mitochondrial Ca²⁺ sequestration by this compound using a fluorescent Ca²⁺ indicator. The described assay allows for the determination of the compound's inhibitory potency (e.g., IC₅₀), providing valuable data for toxicological studies and drug development.
Principle of the Assay
This protocol measures the rate of Ca²⁺ uptake by isolated mitochondria. The assay relies on an extra-mitochondrial fluorescent dye (e.g., Calcium Green-5N) whose fluorescence intensity is proportional to the free Ca²⁺ concentration in the buffer.
Mitochondria are isolated from a relevant tissue source (e.g., rat liver) and energized with respiratory substrates. Upon addition of a known amount of CaCl₂, active mitochondria will sequester the Ca²⁺ from the buffer, causing a decrease in the fluorescence signal. When an inhibitor like this compound is present, the rate of Ca²⁺ uptake is reduced, resulting in a slower decrease in fluorescence. By comparing the rates of Ca²⁺ uptake at various concentrations of the inhibitor, a dose-response curve can be generated and the IC₅₀ value can be calculated.
Experimental Protocols
Protocol 1: Isolation of Rat Liver Mitochondria
This protocol is adapted from standard methods for mitochondrial isolation[13][14].
3.1. Materials and Reagents:
-
Isolation Buffer (MS-EGTA): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4 with KOH[14].
-
Wash Buffer (MSE): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, pH 7.4 with KOH.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer and other standard laboratory equipment.
-
Refrigerated centrifuge.
3.2. Procedure:
-
Euthanize a rat according to approved animal welfare protocols and quickly excise the liver.
-
Place the liver in ice-cold Isolation Buffer. Mince the tissue finely with scissors.
-
Wash the minced tissue twice with ice-cold Isolation Buffer to remove excess blood.
-
Add 10 mL of Isolation Buffer containing 0.5% BSA per gram of liver tissue.
-
Homogenize the tissue using a loose-fitting Dounce homogenizer with 5-6 slow strokes.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells[14].
-
Carefully transfer the supernatant to fresh tubes and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria[14].
-
Discard the supernatant. Resuspend the mitochondrial pellet in Wash Buffer and repeat the centrifugation at 10,000 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of Wash Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay). Keep mitochondria on ice.
Protocol 2: Mitochondrial Calcium Retention Capacity Assay
This protocol measures the inhibition of mitochondrial Ca²⁺ uptake using a fluorescence plate reader[13][14].
4.1. Materials and Reagents:
-
Assay Buffer (KCl Buffer): 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.2 with KOH[13][14].
-
Respiratory Substrates: 1 M Pyruvate stock, 0.5 M Malate stock.
-
Calcium Indicator: 1 mM Calcium Green-5N stock in DMSO[14].
-
Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO).
-
Calcium Standard: 20 mM CaCl₂ solution[13].
-
Positive Control: Ruthenium Red (a known MCU inhibitor).
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader with kinetic reading capability (Excitation: ~506 nm, Emission: ~531 nm).
4.2. Experimental Workflow:
Caption: Workflow for measuring mitochondrial Ca²⁺ sequestration inhibition.
4.3. Procedure:
-
Prepare the Assay Buffer. Just before the experiment, add respiratory substrates (e.g., 5 mM Pyruvate, 5 mM Malate) and Calcium Green-5N (final concentration ~0.5-1 µM)[13][14].
-
In a 96-well plate, add 180 µL of the buffer/substrate/dye mix to each well.
-
Add isolated mitochondria to each well to a final concentration of 0.2-0.5 mg/mL protein. Pipette gently to mix.
-
Add 10 µL of this compound at various final concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control and a known inhibitor like Ruthenium Red as a positive control.
-
Incubate the plate for 2-5 minutes at room temperature, protected from light.
-
Place the plate in the fluorescence reader. Set the kinetic read for 3-5 minutes, with readings every 5-10 seconds.
-
After a brief baseline reading (~30 seconds), program an automatic injector to add a 10 µL pulse of CaCl₂ (e.g., 200 nmol Ca²⁺/mg protein) to each well[13].
-
Continue monitoring the fluorescence until the signal stabilizes. The rate of fluorescence decrease corresponds to the rate of mitochondrial Ca²⁺ uptake.
4.4. Data Analysis:
-
For each concentration, determine the initial rate of Ca²⁺ uptake by calculating the slope of the fluorescence decay immediately following the CaCl₂ injection.
-
Normalize the rates to the vehicle control (set to 100% activity).
-
Plot the percent inhibition of Ca²⁺ uptake against the logarithm of this compound concentration.
-
Fit the data using a nonlinear regression model (e.g., three-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of Ca²⁺ sequestration.
Hypothetical Data Presentation
The results of the experiment can be summarized in a table for clear comparison.
Table 1: Inhibitory Effect of this compound on Mitochondrial Calcium Sequestration
| This compound (µM) | Rate of Ca²⁺ Uptake (RFU/sec) | % of Control Activity | Standard Deviation |
| 0 (Vehicle) | 150.2 | 100.0 | ± 8.5 |
| 1 | 134.8 | 89.7 | ± 7.1 |
| 5 | 105.5 | 70.2 | ± 6.3 |
| 10 | 76.1 | 50.7 | ± 4.9 |
| 25 | 44.9 | 29.9 | ± 3.8 |
| 50 | 25.1 | 16.7 | ± 2.5 |
| 100 | 15.3 | 10.2 | ± 1.9 |
| IC₅₀ (µM) | - | ~9.8 | - |
RFU = Relative Fluorescence Units. Data are hypothetical.
Signaling Pathway Visualization
Disruption of Ca²⁺ sequestration by this compound elevates cytosolic Ca²⁺, which can lead to the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and initiation of apoptosis.
Caption: Hypothesized pathway of this compound-induced cytotoxicity.
References
- 1. Calcium in biology - Wikipedia [en.wikipedia.org]
- 2. Intracellular calcium homeostasis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay [bio-protocol.org]
- 5. What are SERCA inhibitors and how do they work? [synapse.patsnap.com]
- 6. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular calcium effects on cell viability and thiol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Senecionine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standard of Senecionine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Senecionine Acetate
This compound, a pyrrolizidine alkaloid (PA), is a compound of interest in toxicological and pharmacological research. PAs are a large group of naturally occurring alkaloids found in numerous plant species worldwide. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, the accurate detection and quantification of PAs like this compound in various matrices are crucial for food safety, herbal medicine quality control, and drug development.[1] These application notes provide a comprehensive overview of the analytical standards, methodologies for quantification, and the toxicological pathways associated with this compound and related PAs.
Physicochemical Properties and Handling of this compound Analytical Standard
Proper handling and storage of the analytical standard are paramount for accurate and reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | O-Acetylsenecionine |
| CAS Number | 126642-77-1 |
| Molecular Formula | C₂₀H₂₇NO₆ |
| Molecular Weight | 377.43 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥95% |
| Solubility | Soluble in chloroform, slightly soluble in alcohol and ether, practically insoluble in water.[2] |
Storage and Handling:
-
Short-term Storage: Store at room temperature.
-
Long-term Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
Solution Preparation: Prepare solutions fresh on the day of use. For stock solutions, dissolve in an appropriate solvent (e.g., methanol, chloroform), aliquot into tightly sealed vials, and store at -20°C for up to two weeks. To enhance solubility, gentle warming to 37°C and sonication can be employed.
Analytical Methodologies
The primary methods for the analysis of this compound and other PAs are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound. The choice of detector depends on the required sensitivity and selectivity.
Experimental Protocol: HPLC-UV/DAD Analysis (Adapted from methods for Senecionine)
This protocol is adapted from established methods for the analysis of senecionine and should be optimized for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV/Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at 220 nm.
-
Sample Preparation:
-
Accurately weigh the this compound standard and dissolve in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
For sample analysis (e.g., plant extracts, herbal preparations), a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the detection and quantification of this compound, even in complex matrices.
Experimental Protocol: LC-MS/MS Analysis (Adapted from methods for Senecionine)
-
Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
LC Conditions: Similar to the HPLC-UV/DAD method described above, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) and smaller column dimensions.
-
MS Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Collision Gas: Argon
-
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be optimized for this compound. Based on the fragmentation of similar PAs, the following transitions can be used as a starting point:
Table 2: Potential MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 378.2 ([M+H]⁺) | To be determined empirically | To be determined empirically |
| Other adducts | To be determined empirically | To be determined empirically |
Note: The exact m/z values and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Expected Fragmentation: For pyrrolizidine alkaloids, common fragment ions correspond to the necine base and loss of the ester side chains. For this compound, the loss of the acetyl group (60 Da) and subsequent fragmentation of the senecionine backbone would be expected.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for the unequivocal structural identification and confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for complete structural assignment.
-
Note: Specific chemical shifts and coupling constants for this compound should be compared with reference spectra or literature data if available.
Toxicological Significance and Signaling Pathway
Pyrrolizidine alkaloids like this compound are known for their hepatotoxicity, which is initiated by metabolic activation in the liver.
Mechanism of Toxicity:
-
Metabolic Activation: In the liver, cytochrome P450 enzymes (CYP3A4 in humans) metabolize the non-toxic PA into a highly reactive pyrrolic ester.[2]
-
Adduct Formation: This reactive metabolite is an electrophile that can readily bind to cellular nucleophiles, including proteins and DNA, forming adducts.[4][5]
-
Cellular Damage: The formation of these adducts can lead to cellular dysfunction, DNA damage, and mutations.[6]
-
Apoptosis and Necrosis: This cellular damage can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as necrosis, leading to liver injury.[7] This can manifest as hepatic sinusoidal obstruction syndrome (HSOS).[7]
Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
Caption: Metabolic activation and hepatotoxicity pathway of pyrrolizidine alkaloids.
Conclusion
The analytical standards and protocols outlined in these application notes provide a framework for the accurate and reliable analysis of this compound. Understanding the analytical methodologies and the underlying toxicological mechanisms is essential for researchers and professionals working in drug development, food safety, and toxicology to assess the risks associated with this and other pyrrolizidine alkaloids. The provided protocols should be considered as a starting point and may require optimization based on the specific instrumentation and sample matrix.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC-MS/MS Detection of Senecionine Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection and quantification of Senecionine acetate, a pyrrolizidine alkaloid, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
This compound is a member of the pyrrolizidine alkaloids (PAs) class of natural toxins. PAs are produced by a wide variety of plant species and can contaminate food, animal feed, and herbal medicines, posing a significant health risk due to their hepatotoxic, carcinogenic, and genotoxic properties. Accurate and sensitive detection methods are therefore crucial for ensuring the safety of consumer products and for research in toxicology and drug development. This application note details a robust HPLC-MS/MS method for the analysis of this compound.
Experimental Protocol
This protocol is a comprehensive guide for the extraction, separation, and detection of this compound from a given sample matrix.
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Sulfuric acid (0.05 M in 50% methanol)
-
Ammonia solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical for removing matrix interferences and concentrating the analyte.
-
Extraction: Homogenize the sample as needed. Extract a known quantity of the sample with 40 mL of 0.05 M sulfuric acid in 50% methanol solution.[1]
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.
-
Sample Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1 M formic acid followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound from the cartridge using 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS/MS Analysis
2.3.1. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of pyrrolizidine alkaloids.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[1]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[2]
-
Injection Volume: 5-10 µL.[1]
-
Gradient Elution: A typical gradient would start with a high aqueous phase, ramping up the organic phase to elute the analyte. An example gradient is provided in the table below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
2.3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MRM Transitions for this compound: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will result from the fragmentation of the parent molecule. A common fragmentation for acetylated compounds is the neutral loss of the acetyl group.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 378.2 | 318.2 | 120.1 | 20 |
Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
Quantitative data for the analysis of pyrrolizidine alkaloids, including Senecionine, are summarized below. These values can be used as a benchmark for the expected performance of the method for this compound.
| Parameter | Senecionine | Other Pyrrolizidine Alkaloids | Reference |
| Limit of Detection (LOD) | 0.05 µg/kg | 0.01 - 1.0 µg/kg | |
| Limit of Quantification (LOQ) | 0.15 µg/kg | 0.03 - 3.0 µg/kg | |
| Recovery | 85 - 110% | 70 - 120% | |
| Linearity (R²) | >0.99 | >0.99 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC-MS/MS detection of this compound.
Analytical Logic
Caption: Logical flow of the analytical method.
References
Application Notes and Protocols for Senecionine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine acetate is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their toxicity.[1] In a research context, it is utilized for its specific biological activities, primarily as an inhibitor of calcium sequestration in both mitochondrial and extramitochondrial compartments.[1] This activity is thought to be mediated through the inactivation of free sulfhydryl groups.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions, along with essential safety information and guidelines for use in in vitro studies.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions.
| Property | Value | Reference |
| CAS Number | 126642-77-1 | [1] |
| Molecular Formula | C₂₀H₂₇NO₆ | N/A |
| Molecular Weight | 377.43 g/mol | [1] |
| Appearance | Solid | N/A |
| Storage (Solid) | Store at -20°C | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
Solubility Data
The solubility of a compound is a critical factor in the preparation of stock solutions. While specific solubility data for this compound is not widely published, data for the parent compound, Senecionine, provides a strong indication of suitable solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for pyrrolizidine alkaloids.
| Solvent | Solubility of Senecionine (Parent Compound) | Recommended for this compound |
| DMSO | 1.68 - 2 mg/mL (approx. 5.0 - 5.9 mM) | Yes |
| Ethanol | 1 mg/mL (approx. 2.98 mM) | With caution |
| DMF | 5 mg/mL | With caution |
| PBS (pH 7.2) | 0.1 mg/mL | Not recommended for high concentration stocks |
Note: To enhance solubility, warming the solution to 37°C and using sonication is recommended.[1]
Safety Precautions
Warning: Pyrrolizidine alkaloids, including this compound, are toxic and should be handled with extreme care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a laboratory coat, and safety goggles with side shields.
-
Handling: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Disposal: Dispose of all waste materials (e.g., pipette tips, tubes, excess solution) in accordance with your institution's hazardous waste disposal procedures.
-
Accidental Exposure: In case of skin contact, wash the affected area immediately with copious amounts of water. If inhaled or ingested, seek immediate medical attention.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Workflow Diagram:
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 377.43 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 377.43 g/mol = 0.0037743 g = 3.77 mg.
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.77 mg of this compound into the tube. Record the exact weight.
-
-
Dissolving:
-
Based on the exact weight, calculate the precise volume of DMSO needed. For example, if you weighed 4.0 mg:
-
Volume (L) = (4.0 mg / 377.43 g/mol ) / 10 mmol/L = 0.00106 L = 1.06 mL.
-
-
Add the calculated volume of DMSO to the tube containing the this compound.
-
Vortex the tube thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. For a 1:1000 dilution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
Apply the final working solution to your cells immediately.
Application in Research: Mechanism of Action
This compound's primary mechanism of action is the disruption of intracellular calcium homeostasis. It inhibits the sequestration of Ca²⁺ into both the endoplasmic reticulum (extramitochondrial) and mitochondria.[1] This leads to an elevation of cytosolic Ca²⁺ levels, which can trigger various downstream cellular events, including apoptosis.
Signaling Pathway Diagram:
Caption: Inhibition of Ca2+ sequestration by this compound.
Typical Working Concentrations
The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. Based on studies using the parent compound, Senecionine, a starting concentration range for in vitro experiments could be between 1 µM and 50 µM . One study demonstrated that Senecionine at 20 µM induces mitochondrial depolarization and fragmentation in primary cultured mouse hepatocytes.[2] Another study on Huh-7.5 cells used concentrations ranging from 6.25 µM to 400 µM.[3]
References
Application Notes: Stability and Handling of Senecionine Acetate in DMSO for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction Senecionine acetate is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species.[1] Like its parent compound senecionine, it is investigated for its biological activities, which are linked to its toxic properties. The primary mechanism of toxicity for many PAs involves metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, into highly reactive dehydropyrrolizidine alkaloid (DHPA) metabolites, also known as pyrrolic esters.[1][2] These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and organ damage, particularly hepatotoxicity.[1][3] Due to its poor water solubility, this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. Ensuring the stability of these stock solutions is critical for obtaining reproducible and reliable experimental results.
1. Solubility and Stock Solution Preparation
The solubility of related PAs like senecionine in DMSO is reported to be approximately 1.68 mg/mL (5.01 mM).[4] It is crucial to use anhydrous, high-purity DMSO to prepare stock solutions, as water content can significantly impact compound stability.[5]
Key Recommendations:
-
Use anhydrous, cell culture-grade DMSO.
-
Warm the vial to room temperature before opening to minimize moisture condensation.
-
To ensure complete dissolution, sonication or gentle warming (up to 60°C) may be applied for related compounds.[6]
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in the cell culture medium.
2. Stability and Storage of DMSO Stock Solutions
While specific long-term stability data for this compound is not extensively published, general guidelines for PAs and compound library management provide a strong framework for proper handling. For this compound, it is recommended to prepare fresh solutions for immediate use whenever possible.[7] If storage is necessary, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles, although studies on diverse compound libraries show that up to 11 cycles cause no significant degradation for most compounds.[5][8]
Data Presentation: Recommended Storage Conditions and Stability
The following table summarizes recommended storage conditions based on data for this compound and the closely related parent compound, senecionine.
| Compound | Solvent | Storage Temperature | Recommended Duration | Reference |
| This compound | DMSO | -20°C | Up to 2 weeks | [7] |
| Senecionine | DMSO | -20°C | Up to 1 month (protect from light) | [6] |
| Senecionine | DMSO | -80°C | Up to 6 months (protect from light) | [6] |
3. Use in Cell Culture
DMSO can have direct effects on cell viability, differentiation, and gene expression.[9][10] Therefore, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤0.5%, and should not exceed 1%.[11][12] It is imperative to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 377.44 g/mol )
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 377.44 g/mol = 0.00377 g = 3.77 mg
-
Weigh out 3.77 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary to aid dissolution.
-
Dispense the stock solution into small-volume aliquots (e.g., 20 µL) in sterile, tightly sealed amber vials.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store immediately under the desired conditions (e.g., -20°C or -80°C).
Protocol 2: Assessment of this compound Stability in DMSO via HPLC-UV
This protocol provides a method to quantify the degradation of this compound over time.
Materials:
-
Prepared stock solution of this compound in DMSO (from Protocol 1)
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% formic acid (FA), HPLC grade
-
Autosampler vials
Procedure:
-
Time-Zero (T0) Analysis: a. Immediately after preparing the stock solution, take one aliquot for the initial analysis. b. Prepare a working sample by diluting the 10 mM stock solution to a final concentration within the linear range of the HPLC detector (e.g., 50 µM) using an appropriate solvent mixture (e.g., 50:50 ACN:Water). c. Inject the sample onto the HPLC system. d. Analyze using a suitable gradient method (e.g., 5% to 95% ACN with 0.1% FA over 15 minutes) and detect at a relevant wavelength for the compound. e. Record the peak area of the parent compound. This represents 100% purity at T0.
-
Stability Study: a. Store the remaining aliquots under the desired conditions (e.g., -20°C and 4°C), protected from light. b. At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from each storage condition. c. Allow the aliquot to thaw completely at room temperature. d. Prepare and analyze the sample via HPLC-UV as described in step 1.
-
Data Analysis: a. Calculate the remaining percentage of this compound at each time point relative to the T0 sample. Percent Remaining = (Peak Area at Time X / Peak Area at T0) * 100 b. Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Simplified signaling pathway for this compound-induced cytotoxicity.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Senecionine | TargetMol [targetmol.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 126642-77-1 | this compound [phytopurify.com]
- 8. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Senecionine Acetate Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and appropriate buffer conditions for conducting experiments with senecionine acetate, a pyrrolizidine alkaloid known for its hepatotoxicity. The following sections offer guidance on in vitro metabolism assays, cell-based toxicity studies, and analysis of cellular signaling pathways affected by this compound.
Overview and Safety Precautions
Senecionine and its derivatives are toxic compounds and should be handled with appropriate safety measures.[1] It is metabolized in the liver by cytochrome P450 (CYP) enzymes into highly reactive pyrrolic intermediates that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[1] All experiments should be conducted in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Solubility and Storage of this compound
Proper storage and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Parameter | Recommendation | Reference |
| Storage Temperature | Store at -20°C for long-term stability. | N/A |
| Stock Solution Storage | Aliquot and store at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles. | N/A |
| Recommended Solvents | For cell culture experiments, dissolve in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with the appropriate cell culture medium. For other applications, Phosphate Buffered Saline (PBS) at pH 7.2 can be used. | N/A |
Experimental Protocols
In Vitro Metabolism Assay with Liver Microsomes
This protocol is designed to study the metabolism of this compound by liver microsomes, primarily mediated by CYP enzymes.
Buffer and Reagent Preparation:
-
Homogenization Buffer (for microsome preparation): 250 mM Sucrose, 50 mM HEPES, 25 mM KCl, 5 mM MgCl₂, 1 mM EDTA. Adjust pH to 7.4.[2]
-
Incubation Buffer (Phosphate Buffer): 100 mM Potassium Phosphate, pH 7.4.[3]
-
NADPH Regenerating System:
-
NADP+ (1 mM)
-
Glucose-6-phosphate (10 mM)
-
Glucose-6-phosphate dehydrogenase (1 U/mL)
-
MgCl₂ (5 mM) in incubation buffer.
-
Protocol:
-
Thaw liver microsomes on ice.
-
In a microcentrifuge tube, pre-incubate the following at 37°C for 5 minutes:
-
Liver microsomes (0.5 mg/mL final concentration)
-
This compound (desired concentration)
-
Incubation Buffer to a final volume of 190 µL.[3]
-
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system.[3]
-
Incubate at 37°C with gentle agitation for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method such as LC-MS/MS.
Cell-Based Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on a relevant cell line, such as human hepatoma HepG2 or primary hepatocytes.
Materials:
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.
-
Phosphate Buffered Saline (PBS): pH 7.4.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation period, assess cell viability using a standard method like the MTT assay. Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Apoptosis
Senecionine is known to induce apoptosis. The following protocols can be used to detect apoptotic events.
Buffer and Reagent Preparation:
-
Cell Lysis Buffer: Provided in commercial kits, but a common composition includes Tris-HCl (pH 7.5), NaCl, EDTA, and a non-ionic detergent like Triton X-100. Protease inhibitors should be added fresh.
-
Reaction Buffer: Typically contains a buffering agent (e.g., HEPES or PIPES), DTT, and a salt.[4]
-
Caspase-3 Substrate (e.g., Ac-DEVD-pNA): Provided in commercial kits.
Protocol:
-
Treat cells with this compound as described in the cytotoxicity assay.
-
Collect both adherent and floating cells and wash with ice-cold PBS.
-
Lyse the cells using the provided cell lysis buffer.[5]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength to determine caspase-3 activity.
A common method to assess ΔΨm is using the fluorescent dye JC-1.
Materials:
-
JC-1 Staining Solution: Prepare a working solution of JC-1 in pre-warmed cell culture medium or PBS, typically at a final concentration of 2 µM.[6][7][8][9]
-
CCCP (carbonyl cyanide m-chlorophenylhydrazone): A positive control for mitochondrial membrane depolarization.
Protocol:
-
Treat cells with this compound in a suitable culture plate or dish.
-
At the end of the treatment, remove the medium and wash the cells with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.[6][8][9]
-
For a positive control, treat a separate set of cells with CCCP (e.g., 50 µM) for 5-10 minutes.[6]
-
After incubation, wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader. Healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low ΔΨm will show green fluorescence (JC-1 monomers).[9]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by senecionine.
Caption: Metabolic activation of this compound in hepatocytes.
Caption: Mitochondria-mediated apoptosis induced by senecionine.
Caption: Activation of the Nrf2 signaling pathway in response to senecionine.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. resources.revvity.com [resources.revvity.com]
Application Note & Protocol: Determination of Senecionine Acetate Dose-Response Curve for In Vitro Cytotoxicity Assessment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the dose-response curve of senecionine acetate, a derivative of the hepatotoxic pyrrolizidine alkaloid, senecionine.[1][2] The protocol details an in vitro cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to assess the impact of this compound on cell viability. Included are methodologies for cell culture, preparation of test compounds, assay execution, and data analysis to generate a reliable dose-response curve and calculate the IC50 value. This application note is intended for researchers in toxicology, pharmacology, and drug development investigating the cytotoxic potential of pyrrolizidine alkaloids.
Introduction
Senecionine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species of the Senecio genus.[1] PAs are known for their significant hepatotoxicity, which is primarily mediated by metabolic activation in the liver.[3][4] The liver's cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, convert senecionine into highly reactive pyrrolic esters.[1][2][5] These electrophilic metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage, oxidative stress, apoptosis, and ultimately, liver injury, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS).[1][3][6][7]
The determination of a dose-response curve is a fundamental toxicological assessment, providing quantitative data on the relationship between the concentration of a substance and its effect on a biological system.[8][9] This protocol describes the use of the MTT assay, a colorimetric method for assessing cell metabolic activity, as an indicator of cell viability.[10] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is measured spectrophotometrically. This allows for the quantification of cytotoxicity and the determination of key toxicological parameters such as the IC50 (half-maximal inhibitory concentration).
Experimental Workflow
The overall experimental process involves culturing a suitable cell line, exposing the cells to a range of this compound concentrations, performing the MTT assay to measure cell viability, and analyzing the data to construct a dose-response curve.
Materials and Methods
Materials
-
This compound (synthesis or commercial source)
-
Human hepatoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570 nm)
Protocol
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute cells to a density of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in serum-free cell culture medium to obtain working concentrations. A common approach is to prepare 2X final concentrations, from which 100 µL will be added to the cells (e.g., prepare 200 µM for a final concentration of 100 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control (medium only).
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells in triplicate.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to solubilize the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Collection and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot % Viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.[8]
-
Example Data Presentation
The following table summarizes hypothetical data from a 48-hour exposure of HepG2 cells to this compound.
| This compound (µM) | Log Concentration | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | N/A | 1.254 | 0.088 | 100.0% |
| 1 | 0 | 1.231 | 0.091 | 98.2% |
| 5 | 0.70 | 1.159 | 0.075 | 92.4% |
| 10 | 1.00 | 1.012 | 0.063 | 80.7% |
| 25 | 1.40 | 0.776 | 0.051 | 61.9% |
| 50 | 1.70 | 0.598 | 0.042 | 47.7% |
| 100 | 2.00 | 0.315 | 0.035 | 25.1% |
| 250 | 2.40 | 0.102 | 0.024 | 8.1% |
| 500 | 2.70 | 0.065 | 0.019 | 5.2% |
Based on this data, the calculated IC50 would be approximately 55 µM.
Mechanism of Action: Signaling Pathway
Senecionine-induced hepatotoxicity involves complex signaling pathways, primarily centered around metabolic activation, oxidative stress, and apoptosis.[6][7] The reactive metabolites of senecionine can deplete cellular glutathione (GSH), a key antioxidant, leading to increased reactive oxygen species (ROS) and oxidative stress.[5][7] This stress can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to caspase activation and programmed cell death.[6][11]
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dose response curve fitting [bio-protocol.org]
- 9. ufz.de [ufz.de]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Senecionine Acetate in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecionine, a pyrrolizidine alkaloid (PA) found in numerous plant species, is a protoxin that requires metabolic activation to exert its toxic effects, primarily hepatotoxicity.[1][2] Its metabolism is a critical area of study in toxicology and drug development, as understanding its bioactivation and detoxification pathways can provide insights into potential drug-drug interactions and the mechanisms of xenobiotic-induced liver injury. These application notes provide a comprehensive overview and detailed protocols for utilizing senecionine in drug metabolism studies.
Senecionine's toxicity is mediated by its metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to form highly reactive pyrrolic esters.[1][3][4] These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to genotoxicity, carcinogenicity, and hepatotoxicity.[1] The primary enzymes involved in the bioactivation of senecionine in humans are CYP3A4 and CYP3A5.[3][5] In addition to the bioactivation pathway, senecionine can also undergo detoxification through N-oxidation, primarily catalyzed by flavin-containing monooxygenases (FMOs), and hydrolysis of its ester groups.[1][6][7]
Data Presentation
The following table summarizes key quantitative data related to senecionine metabolism and toxicity from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Comments | Reference |
| LD50 (Lethal Dose, 50%) | 65 mg/kg | Rodents | Intraperitoneal administration. | [1] |
| EC50 (Effective Concentration, 50%) | ~22 µM | Cultivated Liver Sinusoidal Endothelial Cells (LSECs) | Cytotoxicity after metabolic activation by preincubation with primary mouse hepatocytes. | [2] |
| In vitro cytotoxicity | No cytotoxicity up to 500 µM | Freshly isolated LSECs | Demonstrates the requirement for metabolic activation. | [2] |
| Biliary Excretion | 44% of administered radioactivity | Rats | Following intravenous administration of [14C]senecionine over 7 hours. | [8] |
| Urinary Excretion | 43% of administered radioactivity | Rats | Following intravenous administration of [14C]senecionine over 7 hours. | [8] |
| Major Metabolite in Bile | Senecionine N-oxide (52% of biliary excretion) | Rats | Identified by mass spectroscopy. | [8] |
| Major Metabolite in Urine | Senecionine N-oxide (30% of urinary excretion) | Rats | Identified by mass spectroscopy. | [8] |
Signaling and Metabolic Pathways
The metabolic fate of senecionine is a critical determinant of its toxicity. The balance between bioactivation and detoxification pathways dictates the extent of cellular damage.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. Excretion and blood radioactivity levels following [14C]senecionine administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Senecionine Acetate as a Tool Compound in Toxicology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of senecionine acetate as a tool compound in toxicological research. The information is based on the known effects of its parent compound, senecionine, a well-characterized hepatotoxic pyrrolizidine alkaloid. This compound is presumed to act as a prodrug, readily hydrolyzed to senecionine to exert its toxic effects.
Mechanism of Action
This compound, through its conversion to senecionine, serves as a valuable tool to investigate cellular mechanisms of hepatotoxicity. The primary mechanisms of action are believed to be:
-
Metabolic Activation: Senecionine is metabolized by cytochrome P450 (CYP) enzymes in the liver to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity.
-
Disruption of Intracellular Calcium Homeostasis: A key toxicological effect of senecionine is the inhibition of calcium (Ca²⁺) sequestration in both mitochondrial and extramitochondrial (endoplasmic reticulum) compartments. This leads to an increase in cytosolic free Ca²⁺ concentrations, which can trigger a cascade of detrimental events, including activation of degradative enzymes, mitochondrial dysfunction, and apoptosis.
-
Inactivation of Sulfhydryl Groups: The reactive metabolites of senecionine can deplete intracellular glutathione (GSH) and react with protein sulfhydryl groups. This can impair the function of critical enzymes and structural proteins, leading to oxidative stress and loss of cellular integrity.
Applications in Toxicology Research
-
Induction of Hepatotoxicity: this compound can be used in in vitro and in vivo models to induce a predictable and dose-dependent hepatotoxic response, mimicking certain aspects of liver injury caused by pyrrolizidine alkaloid-containing plants.
-
Studying Calcium Dysregulation: It serves as a tool to investigate the downstream consequences of sustained increases in cytosolic Ca²⁺ and the role of mitochondrial and endoplasmic reticulum Ca²⁺ stores in cell death pathways.
-
Investigating the Role of Metabolic Activation: By comparing its effects in metabolically competent versus deficient cell systems, researchers can dissect the role of CYP-mediated bioactivation in its toxicity.
-
Screening for Hepatoprotective Agents: this compound-induced cell injury models can be employed to screen for compounds that can mitigate liver damage, for instance, by preventing metabolic activation, restoring calcium homeostasis, or replenishing sulfhydryl groups.
Quantitative Data
The following tables summarize the available quantitative data for the active metabolite, senecionine. It is important to note that specific data for this compound is limited, and its potency is expected to be comparable to senecionine following hydrolysis.
Table 1: In Vitro Cytotoxicity of Senecionine
| Cell Type | Endpoint | Value | Reference |
| Primary Rat Hepatocytes | Lactate Dehydrogenase Release | 30 - 600 nmol/10⁶ cells (dose-responsive) | Griffin & Segall, 1986[1] |
| Cultivated Liver Sinusoidal Endothelial Cells (LSECs) | Cytotoxicity (EC₅₀) | ~22 µM (after metabolic activation by hepatocytes) | Hessel-Pras et al., 2019[2] |
Table 2: In Vivo Toxicity of Senecionine
| Species | Route of Administration | LD₅₀ Value | Reference |
| Rodents | Not specified | 65 mg/kg | Wikipedia, 2024[1] |
Experimental Protocols
The following are detailed protocols based on the methodologies used to study the effects of senecionine. These can be adapted for use with this compound.
Protocol 1: Assessment of Cytotoxicity in Primary Hepatocytes
Objective: To determine the dose-dependent cytotoxicity of this compound in primary rat hepatocytes by measuring the release of lactate dehydrogenase (LDH).
Materials:
-
This compound
-
Primary rat hepatocytes
-
Collagenase perfusion solution
-
Williams' Medium E
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Hepatocyte Isolation: Isolate primary hepatocytes from rats using a two-step collagenase perfusion method.
-
Cell Seeding: Seed the isolated hepatocytes in 96-well collagen-coated plates at a density of 1 x 10⁵ cells per well in Williams' Medium E supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Allow the cells to attach for 4-6 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in serum-free Williams' Medium E to achieve the desired final concentrations (e.g., a dose range from 10 µM to 1 mM).
-
Exposure: After cell attachment, replace the medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for maximal LDH release (e.g., 1% Triton X-100).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours.
-
LDH Assay: After the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of LDH release for each treatment group relative to the positive control. Plot the percentage of cytotoxicity against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: Measurement of Intracellular Calcium Sequestration in Permeabilized Hepatocytes
Objective: To assess the effect of this compound on mitochondrial and extramitochondrial Ca²⁺ sequestration in digitonin-permeabilized hepatocytes.
Materials:
-
This compound
-
Isolated hepatocytes
-
Digitonin
-
Buffer A (120 mM KCl, 25 mM HEPES, 2 mM KH₂PO₄, 1 mM MgCl₂, pH 7.2)
-
ATP, Succinate, Rotenone
-
⁴⁵CaCl₂ (radioactive calcium)
-
Dithiothreitol (DTT)
-
Filtration apparatus with glass fiber filters
Procedure:
-
Hepatocyte Preparation: Isolate hepatocytes as described in Protocol 1.
-
Permeabilization: Resuspend the hepatocytes in Buffer A at a concentration of 1 x 10⁷ cells/mL. Add digitonin to a final concentration of 10 µg/mL and incubate for 5 minutes on ice to selectively permeabilize the plasma membrane.
-
Incubation Setup: In separate tubes, prepare the following reaction mixtures (total volume of 1 mL):
-
Extramitochondrial Ca²⁺ Sequestration: Buffer A, permeabilized hepatocytes (1 x 10⁶ cells), 2 mM ATP, and 1 µM rotenone (to inhibit mitochondrial uptake).
-
Mitochondrial Ca²⁺ Sequestration: Buffer A, permeabilized hepatocytes (1 x 10⁶ cells), 5 mM succinate, and 2 mM ATP.
-
-
Treatment: Add this compound at various concentrations to the reaction tubes. For some experiments, pre-incubate the cells with 1 mM DTT for 10 minutes before adding this compound to assess the role of sulfhydryl groups.
-
Initiation of Ca²⁺ Uptake: Start the reaction by adding ⁴⁵CaCl₂ to a final concentration of 20 µM.
-
Sampling and Filtration: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots from each tube and rapidly filter them through glass fiber filters. Immediately wash the filters with ice-cold Buffer A to remove extracellular ⁴⁵Ca²⁺.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of sequestered ⁴⁵Ca²⁺ over time for each condition. Compare the Ca²⁺ uptake curves in the presence and absence of this compound to determine its inhibitory effect.
Protocol 3: Assessment of Sulfhydryl Group Inactivation
Objective: To determine if this compound leads to a depletion of free sulfhydryl groups in hepatocytes.
Materials:
-
This compound
-
Isolated hepatocytes
-
Phosphate-buffered saline (PBS)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Hepatocyte Treatment: Treat isolated hepatocytes in suspension or in culture plates with various concentrations of this compound for a defined period (e.g., 1-4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.
-
Sulfhydryl Assay:
-
In a 96-well plate, add a known amount of protein lysate from each treatment group.
-
Add Ellman's reagent (DTNB solution) to each well.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of a sulfhydryl-containing compound like glutathione or cysteine.
-
Calculate the concentration of free sulfhydryl groups in each sample based on the standard curve.
-
Normalize the sulfhydryl concentration to the total protein concentration.
-
Compare the levels of free sulfhydryl groups in this compound-treated cells to the vehicle-treated control cells.
-
Visualizations
References
Unraveling the Toxicological Profile of Senecionine Acetate: A Guide to Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of experimental models and protocols for investigating the toxicological effects of Senecionine acetate, a pyrrolizidine alkaloid of concern for human and animal health. Due to a notable scarcity of direct research on this compound, this guide draws heavily upon the extensive data available for its parent compound, Senecionine. The methodologies and findings presented herein for Senecionine are anticipated to be largely applicable to this compound, given their structural similarity. However, researchers should exercise caution and consider potential differences in potency and metabolism due to the presence of the acetate group.
In Vitro Models for Assessing this compound Toxicity
Cell Lines
Human hepatocellular carcinoma cell lines, such as HepG2 and HepaRG , are valuable tools for initial screening of this compound-induced cytotoxicity and genotoxicity. These cell lines retain some metabolic capacity, crucial for the bioactivation of pyrrolizidine alkaloids by cytochrome P450 (CYP) enzymes.
Primary Hepatocytes
Primary hepatocytes isolated from rodents (mice or rats) offer a more physiologically relevant model, with a metabolic profile that more closely resembles the in vivo liver environment. Co-culture systems, combining primary hepatocytes with other liver cell types like liver sinusoidal endothelial cells (LSECs), can further mimic the complex cellular interactions within the liver.
In Vivo Models for Studying Systemic Effects
Rodent Models
Mice, particularly strains like C57BL/6 , and rats are the most common in vivo models for studying the systemic toxicity of pyrrolizidine alkaloids. These models are instrumental in evaluating acute and chronic liver injury, as well as effects on other organs.
Quantitative Data Summary
The following tables summarize key quantitative data on the toxicity of Senecionine. It is important to note that these values are for Senecionine and may differ for this compound.
| In Vivo Toxicity of Senecionine | |
| Parameter | Value |
| LD50 (Rodents) | 65 mg/kg[1] |
| Acute Hepatotoxic Dose (Mice) | 50-60 mg/kg (oral)[2][3] |
| In Vitro Cytotoxicity of Senecionine | |
| Cell Model | Endpoint |
| Cultivated Liver Sinusoidal Endothelial Cells (LSECs) after metabolic activation | EC50 |
Key Signaling Pathways Affected by Senecionine
Senecionine, and likely this compound, exerts its toxicity through a multi-pronged mechanism involving metabolic activation, cellular damage, and disruption of signaling pathways.
Caption: Metabolic activation and cellular toxicity pathway of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound in a cell line like HepG2.
Materials:
-
This compound
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Acute Hepatotoxicity Study in Mice
This protocol provides a general framework for an acute toxicity study in mice.
Materials:
-
This compound
-
C57BL/6 mice (8-10 weeks old)
-
Vehicle (e.g., saline, corn oil)
-
Gavage needles
-
Blood collection tubes
-
Formalin (10%)
-
Equipment for serum biochemistry analysis and histology
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment.
-
Dosing: Prepare a solution of this compound in the chosen vehicle. Administer a single oral dose (e.g., 50 or 60 mg/kg) by gavage. A control group should receive the vehicle only.
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals.
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-dosing, collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST).
-
Tissue Collection: Euthanize the mice and perform a necropsy. Collect the liver and other relevant organs. Fix a portion of the liver in 10% formalin for histological analysis.
-
Analysis: Analyze serum for liver enzyme levels. Process the fixed liver tissue for histopathological examination (H&E staining).
Caption: Workflow for an in vivo acute hepatotoxicity study in mice.
Conclusion
The experimental models and protocols described provide a solid foundation for investigating the toxicological effects of this compound. While the existing literature on Senecionine offers valuable insights, further research is critically needed to delineate the specific toxicokinetic and toxicodynamic properties of this compound. Such studies will be essential for a comprehensive risk assessment and for ensuring the safety of food and herbal products.
References
Application Notes and Protocols for Inducing Mitochondrial Dysfunction with Senecionine Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of senecionine, a pyrrolizidine alkaloid, to induce mitochondrial dysfunction, a key event in cellular apoptosis and toxicity. The provided protocols and data are intended to guide researchers in studying the mechanisms of drug-induced liver injury and other toxicological pathologies.
Senecionine has been identified as a potent hepatotoxin that triggers mitochondrial-mediated apoptosis.[1][2] Its mechanism of action involves the disruption of mitochondrial integrity and function, leading to a cascade of events that culminate in cell death.[1][3] Understanding the molecular pathways initiated by senecionine is crucial for developing therapeutic strategies against poisoning by pyrrolizidine alkaloids and for broader applications in toxicology and drug development.
Core Mechanisms of Senecionine-Induced Mitochondrial Dysfunction
Senecionine induces mitochondrial dysfunction through a multi-faceted approach targeting key aspects of mitochondrial biology:
-
Mitochondrial Depolarization: Senecionine treatment leads to a loss of the mitochondrial membrane potential (MMP), a critical component for ATP synthesis and overall mitochondrial health.[1][2]
-
Mitochondrial Fragmentation: The compound promotes the fragmentation of the mitochondrial network, a process regulated by dynamin-related protein 1 (Drp1).[1][2]
-
Cytochrome c Release: Following the loss of MMP and mitochondrial outer membrane permeabilization, cytochrome c is released from the intermembrane space into the cytosol, a key step in the intrinsic apoptotic pathway.[1][3]
-
Activation of Apoptotic Pathways: The release of cytochrome c activates caspase cascades, including caspase-3 and -9, leading to programmed cell death.[3] Additionally, the JNK signaling pathway is implicated in senecionine-induced apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo and in vitro studies on senecionine-induced mitochondrial dysfunction.
In Vivo Studies
| Animal Model | Senecionine Dose | Treatment Duration | Key Mitochondrial Effects | Reference |
| Male C57BL/6J mice | 50 mg/kg and 100 mg/kg (gavage) | 24 hours | Increased cytosolic Cytochrome c, Increased mitochondrial Drp1 translocation | [1] |
| Mice | 50 mg/kg (p.o.) | Not specified | Increased biosynthesis of cholic acid species, suggesting mitochondrial involvement in altered metabolism | |
| Mice | 60 mg/kg BW | Not specified | Liver necrosis, indicating severe cellular damage potentially linked to mitochondrial failure |
In Vitro Studies
| Cell Type | Senecionine Concentration | Treatment Duration | Key Mitochondrial Effects | Reference |
| Primary cultured mouse hepatocytes | 20 µM | 6 and 24 hours | Increased number of cells with low mitochondrial membrane potential (MMP) | [1] |
| Primary cultured mouse and human hepatocytes | Not specified | Not specified | Loss of mitochondrial membrane potential, release of mitochondrial cytochrome c | [1] |
| Primary mouse hepatocytes | Up to 500 µM | Not specified | Concentration-dependent decrease in viability | [4] |
| Liver sinusoidal endothelial cells (LSECs) | Up to 500 µM | Not specified | No direct cytotoxic effect, but cytotoxicity observed with an EC50 of ~22 µM after metabolic activation by hepatocytes | [5] |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate senecionine-induced mitochondrial dysfunction.
Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP) using TMRM
Objective: To measure the change in mitochondrial membrane potential in response to senecionine treatment using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).
Materials:
-
Primary hepatocytes or other suitable cell line
-
Cell culture medium
-
Senecionine
-
TMRM (50 nM working solution)
-
Hoechst 33342 (1 µg/ml working solution)
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable culture plate (e.g., 24-well plate with glass coverslips).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the desired concentration of senecionine (e.g., 20 µM) for various time points (e.g., 6 and 24 hours).[1] Include a vehicle-treated control group.
-
At the end of the treatment period, load the cells with 50 nM TMRM for 15 minutes at 37°C.[1]
-
(Optional) For nuclear staining, add Hoechst 33342 (1 µg/ml) for the last 5 minutes of incubation.[1]
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Immediately visualize the cells under a fluorescence microscope.
-
Capture images and quantify the number of cells with low TMRM fluorescence (indicating low MMP).[1]
Protocol 2: Analysis of Mitochondrial Fragmentation
Objective: To observe changes in mitochondrial morphology and assess fragmentation following senecionine treatment.
Materials:
-
Primary hepatocytes or other suitable cell line
-
Cell culture medium
-
Senecionine
-
MitoTracker Red CMXRos (or other suitable mitochondrial stain)
-
Fluorescence microscope
Procedure:
-
Culture cells on glass coverslips in a multi-well plate.
-
Treat cells with senecionine at the desired concentration and for the appropriate duration.
-
In the last 30 minutes of treatment, add MitoTracker Red CMXRos to the culture medium to a final concentration of 100-200 nM.
-
Incubate at 37°C for 30 minutes.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Observe the mitochondrial morphology under a fluorescence microscope. Fragmented mitochondria will appear as small, punctate structures, while healthy mitochondria form an interconnected tubular network.
-
Quantify the degree of fragmentation by analyzing the images using appropriate software.
Protocol 3: Detection of Cytochrome c Release by Western Blotting
Objective: To determine the translocation of cytochrome c from the mitochondria to the cytosol as an indicator of apoptosis induction.
Materials:
-
Senecionine-treated and control cells
-
Mitochondria/Cytosol Fractionation Kit
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Harvest senecionine-treated and control cells.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercial kit, following the manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cytochrome c, COX IV, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescence substrate.
-
Capture the image and analyze the band intensities. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.[1]
Visualizations
Caption: Senecionine-induced mitochondrial dysfunction pathway.
Caption: Experimental workflow for studying senecionine effects.
References
- 1. Inhibition of Drp1 protects against senecionine-induced mitochondria-mediated apoptosis in primary hepatocytes and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Drp1 protects against senecionine-induced mitochondria-mediated apoptosis in primary hepatocytes and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
application of Senecionine acetate in apoptosis research
Introduction
Senecionine, a pyrrolizidine alkaloid found in various plant species of the Senecio genus, has been identified as a potent inducer of apoptosis in various cancer cell lines.[1][2] Its cytotoxic effects are primarily attributed to its metabolic activation in the liver, leading to the formation of reactive metabolites that can damage cellular macromolecules, including DNA, and trigger programmed cell death.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Senecionine for apoptosis research. The focus is on its effects on hepatoma cells, where it has been shown to induce apoptosis through mitochondrial-mediated pathways.
Data Presentation
The following table summarizes the quantitative data on apoptosis induction in human hepatoma Huh-7.5 cells following treatment with Senecionine for 24 hours. The data was obtained through flow cytometry analysis using Annexin V-kFluor488 and Propidium Iodide (PI) staining.[4]
| Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 | 3.5 | 5.6 |
| 6.25 | 3.8 | 4.1 | 7.9 |
| 25 | 8.5 | 6.2 | 14.7 |
| 100 | 15.2 | 9.8 | 25.0 |
| 400 | 22.7 | 18.5 | 41.2 |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cell Culture
This protocol describes the treatment of Huh-7.5 human hepatoma cells with Senecionine to induce apoptosis.
Materials:
-
Huh-7.5 human hepatoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Senecionine (stock solution in DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed Huh-7.5 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare fresh dilutions of Senecionine in DMEM from a stock solution. The final concentrations to be tested are 6.25 µM, 25 µM, 100 µM, and 400 µM.[4] A vehicle control (DMSO) should be included.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of Senecionine or the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, proceed with the apoptosis detection assay.
Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol details the procedure for quantifying apoptosis using flow cytometry after staining with Annexin V-kFluor488 and Propidium Iodide (PI).[4]
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-kFluor488 Apoptosis Detection Kit (containing Annexin V-kFluor488, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells by first collecting the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1 and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-kFluor488 and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.[4]
Mandatory Visualization
Caption: Workflow for assessing Senecionine-induced apoptosis.
Signaling Pathways
Senecionine induces apoptosis primarily through the intrinsic or mitochondrial pathway.[4] The process is initiated by the metabolic activation of Senecionine by cytochrome P450 enzymes in the liver, generating dehydropyrrolizidine alkaloids.[2][3] These reactive metabolites are electrophilic and can form adducts with DNA and other cellular macromolecules, leading to cellular stress.[2]
This cellular stress triggers the mitochondrial apoptotic pathway. Key events in this pathway include the disruption of mitochondrial homeostasis, leading to the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol.[4] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Furthermore, studies have indicated the involvement of the c-Jun N-terminal kinase (JNK) signaling pathway in Senecionine-induced apoptosis.[4] The activation of JNK is a common response to cellular stress and can contribute to the potentiation of the apoptotic signal.
References
Troubleshooting & Optimization
Senecionine acetate solubility issues in aqueous buffers
Welcome to the technical support center for senecionine acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is the acetylated form of senecionine, a naturally occurring pyrrolizidine alkaloid.[1][2] Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which is often mediated by their metabolic activation in the liver.[3][4][5][6] Senecionine itself is a white to off-white solid and is practically insoluble in water.[7]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is this happening?
Senecionine, the parent compound of this compound, has very low water solubility.[7] The acetate functional group may slightly alter its solubility characteristics, but it is expected to remain poorly soluble in aqueous solutions. Many organic molecules, particularly those with complex ring structures like this compound, are hydrophobic and do not readily dissolve in polar solvents like water or aqueous buffers.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For compounds with low aqueous solubility, it is standard practice to first prepare a concentrated stock solution in an organic solvent. For senecionine, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used.[3] We recommend preparing a high-concentration stock solution of this compound in 100% DMSO.
Q4: How should I prepare my working solutions for cell-based assays from a DMSO stock?
After preparing a concentrated stock solution in DMSO, you can make serial dilutions in your cell culture medium or aqueous buffer to achieve the desired final concentration. It is critical to ensure that the final concentration of DMSO in your experiment is low enough to not affect the cells (typically ≤ 0.1% v/v).
Q5: How stable is this compound in solution?
Stock solutions of this compound in dry DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[8] Once diluted in aqueous buffers, the stability of this compound is expected to decrease. Pyrrolizidine alkaloid esters can be susceptible to hydrolysis in aqueous environments, which can be influenced by pH and temperature. It is recommended to prepare fresh working solutions from your frozen stock for each experiment.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue: Precipitate forms when diluting my DMSO stock solution into an aqueous buffer.
-
Possible Cause 1: Low Aqueous Solubility. The concentration of this compound in your working solution may be above its solubility limit in the aqueous buffer.
-
Solution 1a: Decrease the final concentration of this compound in your working solution.
-
Solution 1b: Increase the percentage of DMSO in your final working solution, but be mindful of the tolerance of your experimental system to DMSO.
-
Solution 1c: Try a different aqueous buffer. While specific data is limited, the ionic composition of the buffer can sometimes influence the solubility of a compound.
-
-
Possible Cause 2: "Salting Out" Effect. The high salt concentration in some buffers (like PBS) can decrease the solubility of organic molecules.
-
Solution 2a: Try a buffer with a lower salt concentration, if your experimental protocol allows.
-
Solution 2b: Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer with vigorous vortexing, and then add this intermediate dilution to the rest of the buffer.
-
-
Possible Cause 3: Temperature Effects. Solubility can be temperature-dependent.
-
Solution 3a: Gently warm the solution to 37°C and use sonication to aid dissolution, as suggested for some pyrrolizidine alkaloids.[8] However, be cautious as heat may also accelerate degradation.
-
Issue: I am seeing inconsistent results in my experiments.
-
Possible Cause 1: Incomplete Dissolution. If this compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and may vary between preparations.
-
Solution 1a: After preparing your working solution, visually inspect it for any particulate matter. Centrifuge the solution at high speed and check for a pellet. If a pellet is present, the compound is not fully dissolved.
-
-
Possible Cause 2: Degradation of the Compound. this compound may be degrading in your aqueous working solution over the course of your experiment.
-
Solution 2a: Prepare fresh working solutions immediately before each experiment.
-
Solution 2b: If your experiment runs for an extended period, consider replacing the media with a freshly prepared solution at regular intervals.
-
Data Summary
Table 1: Solubility of Senecionine
| Solvent | Concentration | Comments |
| Water | Practically Insoluble | [7] |
| Phosphate Buffered Saline (PBS) pH 7.2 | 0.1 mg/mL | [3] |
| Dimethylformamide (DMF) | 5 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
Note: The solubility of this compound may differ from senecionine. This data is provided as a reference.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[8]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
-
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the culture medium is at a non-toxic level (e.g., ≤ 0.1%).
-
Gently mix the final working solution and add it to your cell culture plates immediately.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Signaling Pathways
Pyrrolizidine alkaloids like senecionine are known to induce apoptosis, a form of programmed cell death. This process involves a cascade of signaling events within the cell. The diagram below illustrates a plausible workflow for investigating the effects of this compound on key apoptotic and stress-activated signaling pathways.
References
- 1. glpbio.com [glpbio.com]
- 2. CAS 126642-77-1 | this compound [phytopurify.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine alkaloid clivorine inhibits human normal liver L-02 cells growth and activates p38 mitogen-activated protein kinase in L-02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Senecionine acetate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Senecionine acetate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored in a well-closed container, protected from air and light.[1] It is recommended to store it in a refrigerator or freezer.[1] For optimal stability, storage under nitrogen at -15°C is also suggested.[2]
Q2: How should I prepare and store this compound solutions?
A2: Whenever possible, you should prepare and use this compound solutions on the same day.[1] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to two weeks.[1] For use in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is also an option.[3]
Q3: What solvents are compatible with this compound?
A3: While specific solvent compatibility data is limited in the provided search results, this compound is soluble in DMSO.[3] For other solvents, it is advisable to perform small-scale solubility and stability tests before preparing large batches.
Q4: What are the known degradation pathways for this compound?
A4: In biological systems, Senecionine, a related pyrrolizidine alkaloid, is metabolized in the liver through three main pathways: N-oxidation, oxidation, and ester hydrolysis.[4] N-oxidation and hydrolysis are considered detoxification pathways.[4] However, the oxidation of the pyrrolizidine core to a dehydropyrrolizidine ester is responsible for its toxic effects.[4] This reactive metabolite can form adducts with DNA and proteins.[4] While not explicitly stated for this compound, it is likely to undergo similar metabolic degradation.
Q5: Are there any factors that can accelerate the degradation of this compound in solution?
A5: Based on studies of related pyrrolizidine alkaloids in silage, pH and the presence of certain acids can influence degradation. For instance, the content of acetic acid has been negatively correlated with the concentration of some pyrrolizidine alkaloids.[5] This suggests that acidic conditions might promote degradation, although this was observed in a complex biological matrix (silage) and may not directly translate to simple solutions. Exposure to light and air should also be minimized, as recommended for storage.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment.[1] - If using stored stock solutions, ensure they have been stored correctly at -20°C or -80°C in tightly sealed vials and for no longer than the recommended time.[1][3] - Protect solutions from light.[1][3] - Consider performing a quick purity check of your stock solution using an appropriate analytical method if degradation is suspected. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or compound degradation. | - Gently warm the solution and vortex to redissolve the precipitate. - If the precipitate does not redissolve, it may indicate degradation. Discard the solution and prepare a fresh one. - Consider using a different solvent or a lower concentration for your stock solution. |
| Discoloration of the this compound solution. | Potential degradation or contamination. | - Discard the discolored solution immediately. - Prepare a fresh solution using high-purity solvent and ensure all glassware is clean. - Store the new solution under the recommended conditions, protected from light and air.[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Dissolution: Add the appropriate volume of high-purity solvent (e.g., DMSO) to achieve the desired concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -20°C for up to two weeks or at -80°C for longer-term storage (up to 6 months).[1][3] Protect from light.[1][3]
-
Usage: When needed, thaw a single aliquot at room temperature. Avoid repeated freeze-thaw cycles.
Protocol 2: Analysis of this compound Purity by HPLC
Note: This is a general protocol. Specific parameters may need to be optimized for your instrument and column.
-
System Preparation:
-
Sample Preparation: Dilute a small amount of your this compound solution in the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Gradient Elution: Run a suitable gradient program to separate this compound from potential degradation products.
-
Data Analysis: Analyze the resulting chromatogram to determine the purity of the this compound. The presence of additional peaks may indicate degradation.
Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound solutions.
Caption: Simplified metabolic pathways of this compound in the liver.
References
- 1. CAS 126642-77-1 | this compound [phytopurify.com]
- 2. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Senecionine - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous determination of senecionine, adonifoline and their metabolites in rat serum by UPLC-ESIMS and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Senecionine Acetate for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Senecionine acetate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Senecionine and why is metabolic activation crucial for its toxicity?
Senecionine is a naturally occurring pyrrolizidine alkaloid (PA) known for its potential hepatotoxicity.[1][2] In its original form, Senecionine is relatively inert. Its toxicity is dependent on metabolic activation, primarily by Cytochrome P450 (CYP) enzymes in the liver, such as CYP3A4.[1][3] This process converts Senecionine into highly reactive pyrrolic ester metabolites. These electrophilic metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage, oxidative stress, and apoptosis.[1][4] Therefore, observing Senecionine's cytotoxic effects in vitro requires an experimental system that possesses metabolic capability.
Q2: What is a recommended starting concentration range for in vitro studies?
The optimal concentration of Senecionine is highly dependent on the cell type, the metabolic capacity of the in vitro system, and the duration of exposure. Based on published data, a broad range should be tested initially.
-
For systems with robust metabolic activation (e.g., co-cultures with primary hepatocytes), cytotoxic effects have been observed in the low micromolar range. For instance, an EC50 of approximately 22 µM was reported in cultivated liver sinusoidal endothelial cells (LSECs) when co-incubated with primary mouse hepatocytes.[5][6]
-
For cell lines with limited or no metabolic activity (e.g., most cancer cell lines), much higher concentrations may be needed, or no toxicity may be observed at all.[5]
-
In human hepatoma cell lines like HepG2 and Huh-7.5, effects have been noted from the mid-micromolar to the millimolar range.[6][7]
-
A study on prostate cancer cell lines showed cytotoxicity at concentrations of 50 and 500 µg/ml (approximately 149 µM and 1490 µM, respectively).[8]
A typical strategy is to perform a dose-response study starting from a low micromolar range (e.g., 1-10 µM) and extending to a high range (e.g., 500-1000 µM or higher), especially if the metabolic capacity of the cell line is unknown.[9]
Q3: How should I prepare a stock solution of this compound?
Due to the limited aqueous solubility of many pyrrolizidine alkaloids, a stock solution should be prepared in an organic solvent.
-
Solvent Selection: High-purity Dimethyl sulfoxide (DMSO) or methanol are common choices. A standard solution of Senecionine was prepared in methanol for one study.[10]
-
Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) to ensure that the final concentration of the organic solvent in your cell culture medium is minimal.
-
Procedure: Carefully weigh the this compound and dissolve it in the chosen solvent to the desired concentration. Ensure it is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in the dark to prevent degradation.[10]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. It is critical to ensure the final solvent concentration is non-toxic to your cells (typically ≤0.5%) and to include a solvent-only vehicle control in your experiments.
Q4: Which cell lines are appropriate for studying Senecionine-induced toxicity?
The choice of cell line is critical and depends on the experimental goals.
-
For studying metabolism-dependent toxicity: Primary hepatocytes are the gold standard as they retain their CYP enzyme activity. Alternatively, co-cultures of a target cell line with primary hepatocytes can be used.[5]
-
Metabolically competent cell lines: Human hepatoma cell lines like HepG2 and HepaRG have some metabolic capacity, though it can be lower than primary cells.[3][6]
-
Engineered cell lines: Cell lines genetically engineered to overexpress specific CYP enzymes (e.g., V79 or HepG2 cells expressing human CYP3A4) are excellent models for studying the role of a specific enzyme in Senecionine activation.[3]
-
For studying effects on non-hepatic cells: If the goal is to understand how stable metabolites affect other cell types, a co-culture system or a two-stage experiment (first metabolize Senecionine with hepatocytes, then transfer the conditioned medium to the target cells) can be employed.[5]
Q5: What are the primary mechanisms of Senecionine-induced cytotoxicity?
Senecionine's toxicity is multi-faceted and stems from its reactive metabolites. Key mechanisms include:
-
Apoptosis: The induction of programmed cell death is a primary cytotoxic mechanism.[6]
-
Oxidative Stress: The compound can lead to the peroxidation of lipids and the depletion of intracellular glutathione (GSH), a key antioxidant.[4][6]
-
Mitochondrial Dysfunction: It can cause depolarization and fragmentation of mitochondria.[6]
-
DNA and Protein Damage: The reactive metabolites form covalent adducts with DNA and proteins, disrupting cellular function.[1]
-
Disruption of Homeostasis: Senecionine can interfere with cellular processes like bile acid homeostasis by affecting signaling pathways involving the farnesoid X receptor (FXR).[3][11]
Quantitative Cytotoxicity Data
The following table summarizes reported cytotoxicity values for Senecionine in various in vitro models. Note that experimental conditions such as cell type, exposure duration, and metabolic activation significantly influence these values.
| Compound | Cell Line | Assay | Cytotoxicity Metric | Result |
| Senecionine | Cultivated LSECs (with hepatocyte co-incubation) | Not Specified | EC50 | ~22 µM[5][6] |
| Senecionine | Freshly Isolated LSECs (no metabolic activation) | Not Specified | No cytotoxicity | Up to 500 µM[5] |
| Senecionine | HepG2 | MTT | IC20 | 0.66 mM (660 µM)[6] |
| Senecionine | Huh-7.5 | MTT | Viability Decrease | Concentration-dependent[6][7] |
| Senecionine | PC3 and DU145 (Prostate Cancer) | MTT | Cytotoxicity | 50 µg/ml (~149 µM) and 500 µg/ml (~1490 µM)[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sterile cell culture medium.
-
Stock Solution (e.g., 50 mM):
-
Under sterile conditions, weigh out 16.77 mg of this compound (Molar Mass: 335.4 g/mol ).
-
Dissolve in 1 mL of anhydrous DMSO to create a 50 mM stock solution.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) and store at -80°C.
-
-
Working Solutions:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions in sterile, pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.
-
Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.5%.
-
-
Vehicle Control: Prepare a control medium containing the same final concentration of DMSO as the highest treatment group.
Protocol 2: General Protocol for MTT Cytotoxicity Assay
This assay measures cell metabolic activity as an indicator of cell viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of this compound (and the vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection using Annexin V-FITC and PI Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Use trypsin for adherent cells and combine with the supernatant.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
Troubleshooting Guide
Q: I don't observe any cytotoxicity, even at high concentrations. What could be wrong? A: The most likely reason is a lack of metabolic activation.[5] Senecionine is a pro-toxin and requires CYP enzymes to become active.
-
Solution 1: Switch to a metabolically competent cell line like primary hepatocytes or HepaRG cells.
-
Solution 2: Use a co-culture system where your target cells are grown with primary hepatocytes.
-
Solution 3: Supplement your culture medium with a liver S9 fraction and necessary cofactors (e.g., NADPH).
-
Solution 4: Use a cell line engineered to express the relevant CYP enzymes (e.g., CYP3A4).[3]
Q: My compound is precipitating in the culture medium. How can I fix this? A: This indicates poor solubility at the tested concentration.
-
Solution 1: Ensure your stock solution in DMSO is fully dissolved before diluting into the aqueous medium.
-
Solution 2: Lower the final concentration range in your experiment.
-
Solution 3: Increase the concentration of your DMSO stock so that a smaller volume is needed for dilution, but always keep the final DMSO concentration below the toxic threshold for your cells (typically <0.5%).
Q: My results are not reproducible. What factors should I check? A: Inconsistency can arise from several sources.
-
Compound Stability: Prepare fresh working solutions from a frozen stock for every experiment. Avoid multiple freeze-thaw cycles of the stock solution.
-
Cellular Factors: Use cells within a consistent and low passage number range, as metabolic activity can change over time in culture. Ensure consistent cell seeding densities.
-
Experimental Conditions: Standardize incubation times and ensure all reagents are within their expiration dates.
Q: Will the 'acetate' part of this compound affect my experiment? A: Yes, adding an acetate salt can potentially alter the pH of your culture medium.
-
Solution 1: Use a culture medium that is well-buffered, for example, with HEPES.[12]
-
Solution 2: After preparing your final working solutions, check the pH and adjust it to match the control medium if necessary.
-
Solution 3: Always include a vehicle control (medium + solvent) and a sodium acetate control (if you suspect acetate itself has an effect) to properly interpret your results.
Visualizations
Caption: A typical experimental workflow for assessing this compound cytotoxicity.
Caption: Metabolic activation and cellular toxicity pathways of Senecionine.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 5. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating Inconsistent Results with Senecionine Acetate: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Senecionine acetate. The following information is designed to help you identify and resolve common issues encountered during experimentation.
Troubleshooting Guide
Inconsistent experimental outcomes with this compound can often be traced back to issues with compound integrity, solution preparation, experimental design, or cellular systems. This guide provides a systematic approach to troubleshooting these challenges.
Problem: High Variability Between Experimental Replicates
High variability is a common challenge that can obscure the true effect of this compound. The flowchart below outlines a step-by-step process to diagnose and address potential sources of this inconsistency.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage and handling are critical for maintaining the stability and activity of this compound.[1][2] Inconsistent practices are a major source of experimental variability.
Table 1: Recommended Storage and Handling for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C for short-term and -80°C for long-term storage of stock solutions.[1] | Prevents degradation of the compound. |
| Light Exposure | Store in a tightly sealed, light-protected container (e.g., amber vial).[2] | Protects the compound from light-induced degradation. |
| Stock Solutions | Prepare stock solutions in an appropriate solvent and aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] | Minimizes degradation from repeated temperature changes. |
| Working Solutions | Whenever possible, prepare fresh working solutions on the day of the experiment.[2] | Ensures consistent concentration and activity. |
Q2: My results are still inconsistent even with proper storage. What else could be the issue?
A2: If storage and handling are not the culprits, consider the following:
-
Compound Purity: Verify the purity of your this compound lot, as impurities can lead to off-target effects. Purity is typically reported to be between 95% and 99%.[2] Analytical methods such as HPLC-DAD or HPLC-ELSD can be used for verification.[2]
-
Solvent Effects: Ensure the solvent used to dissolve this compound is compatible with your experimental system and that the final concentration of the solvent is consistent across all samples, including controls.
-
Metabolic Activation: Senecionine, a related pyrrolizidine alkaloid, is known to be metabolized by cytochrome P450 (CYP450) enzymes in the liver to reactive pyrrolic esters.[3][4][5] If your experimental system contains metabolic enzymes (e.g., primary hepatocytes, liver S9 fractions), the observed effects may be due to these metabolites. The rate and extent of metabolism can vary between cell types and experimental conditions, leading to inconsistent results.
Q3: What is the known mechanism of action for this compound, and how can this inform my troubleshooting?
A3: this compound is a pyrrolizidine alkaloid that has been shown to inhibit the sequestration of Ca2+ in both extramitochondrial and mitochondrial compartments.[1][6][7] This is thought to occur through the inactivation of free sulfhydryl groups.[1][6][7]
Understanding this mechanism can help in troubleshooting:
-
Redox Environment: The activity of this compound may be sensitive to the redox state of your experimental system. Variations in antioxidants or reducing agents could lead to inconsistent results.
-
Calcium Signaling: If you are studying pathways involving calcium signaling, be aware that this compound can directly interfere with calcium homeostasis. Ensure your experimental readouts are not confounded by this activity.
Experimental Protocols
While specific protocols will vary based on the research question, the following provides a general methodology for treating cultured cells with this compound, incorporating best practices to minimize variability.
Protocol: Treatment of Cultured Cells with this compound
-
Stock Solution Preparation:
-
On the day of the experiment, allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in an appropriate solvent (e.g., DMSO).
-
Vortex briefly to ensure the compound is fully dissolved.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours before treatment.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including a vehicle-only control.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Return the cells to the incubator for the desired treatment duration.
-
-
Endpoint Analysis:
-
After the incubation period, harvest the cells and perform the desired downstream analysis (e.g., viability assay, protein extraction, RNA isolation).
-
Ensure all samples are processed consistently.
-
By following these guidelines and systematically troubleshooting potential issues, researchers can improve the consistency and reliability of their experimental results with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. CAS 126642-77-1 | this compound [phytopurify.com]
- 3. Senecionine - Wikipedia [en.wikipedia.org]
- 4. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 126642-77-1|DC Chemicals [dcchemicals.com]
Technical Support Center: Managing Senecionine Acetate Cytotoxicity
<
This resource provides researchers, scientists, and drug development professionals with essential information for managing the cytotoxicity of Senecionine acetate in in vitro cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is Senecionine and why is it cytotoxic?
Senecionine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species.[1] It is a pro-toxin, meaning it is not toxic itself but requires metabolic activation by cytochrome P450 (CYP450) enzymes, primarily in the liver, to become cytotoxic.[2] This activation process converts Senecionine into a highly reactive dehydropyrrolizidine (DHP) ester.[2] This reactive metabolite can then bind to cellular macromolecules like DNA and proteins, forming adducts that lead to DNA damage, protein dysfunction, and ultimately cell death through apoptosis.[1][2]
Q2: My cells are not showing the expected level of cytotoxicity. What could be the reason?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Metabolic Incompetence: The cell line you are using may have low or absent expression of the necessary CYP450 enzymes (like CYP3A4) required to activate Senecionine.[2] For example, direct application of Senecionine to liver sinusoidal endothelial cells (LSECs) showed no cytotoxicity up to 500 µM because they lack the metabolic capacity.[3]
-
Compound Stability: Ensure the this compound solution is properly prepared and stored. PAs can be unstable under certain conditions.
-
Cell Health and Density: Ensure cells are healthy, within a low passage number, and seeded at the correct density. Over-confluent or unhealthy cells can show altered responses to toxins.
Q3: I'm observing high variability between my experimental replicates. What are the common causes?
High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure an equal number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant variability. Calibrate your pipettes regularly.
-
Incubation Conditions: Inconsistent temperature or CO₂ levels in the incubator can affect cell growth and metabolism.
Q4: Can I mitigate Senecionine-induced cytotoxicity in my cell cultures?
Yes, managing cytotoxicity is possible, often by targeting its mechanism of action. Senecionine-induced toxicity is strongly linked to oxidative stress.[2] Therefore, co-treatment with antioxidants may offer protection. For a related PA, clivorine, antioxidants like ascorbic acid (Vitamin C) and Trolox (a Vitamin E analog) were shown to reduce its cytotoxic effects in L-02 liver cells.[4] Additionally, since apoptosis is a primary mode of cell death, using caspase inhibitors could potentially reduce the cytotoxic outcome, though this is more for mechanistic studies than for rescuing cultures.[5]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| No cytotoxicity observed | Cell line lacks metabolic enzymes (CYP450s). | Use a metabolically competent cell line (e.g., HepaRG, primary hepatocytes) or a co-culture system. Pre-incubating Senecionine with primary hepatocytes can activate it before applying it to the target cells.[3] |
| IC50 value is significantly different from published data | Incubation time is different. | IC50 values are highly dependent on the duration of exposure. Ensure your experimental time points (e.g., 24h, 48h, 72h) are consistent with the literature you are comparing against.[6] |
| Assay method differs. | Different cytotoxicity assays (e.g., MTT, CCK-8, LDH) measure different cellular parameters (metabolic activity vs. membrane integrity). Use the same or a comparable assay as the reference study.[7] | |
| Cell line is different. | Different cell lines exhibit varying sensitivities. Ensure you are comparing data from the same cell line. | |
| High background in cytotoxicity assay | Contamination (bacterial or mycoplasma). | Regularly test cell cultures for contamination. Discard contaminated stocks and thoroughly decontaminate equipment. |
| Compound precipitates in media. | Check the solubility of this compound in your culture medium. You may need to use a solvent like DMSO and ensure the final concentration in the media is low enough to avoid precipitation and solvent toxicity. | |
| Cells detach or show morphological changes at low concentrations | The cell line is highly sensitive. | Perform a wider dose-response curve starting from very low concentrations to accurately determine the non-toxic and toxic ranges for your specific cell line. |
| Senecionine is inducing non-apoptotic cell death. | While apoptosis is a primary mechanism, necrosis or other cell death pathways could occur, especially at high concentrations. Use assays that can distinguish between different cell death modes (e.g., Annexin V/PI staining). |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. However, values can vary significantly based on the cell line, exposure duration, and assay used.
Table 1: Reported IC50 / EC50 Values for Senecionine
| Cell Line | Assay Type | Exposure Time | IC50 / EC50 (µM) | Notes |
| Cultivated LSECs | Not specified | Not specified | ~22 µM | Cytotoxicity was observed only after Senecionine was metabolically activated by pre-incubation with primary mouse hepatocytes.[3] |
| Huh-7.5 | MTT | 48 h | Concentration-dependent | A graph in the source indicates cytotoxicity increases with concentration, but a specific IC50 value is not provided.[8] |
| PC3 (Prostate Cancer) | MTT | 24 h+ | Cytotoxic at 50 & 500 µg/mL | The study reports cytotoxicity at specific high concentrations rather than a calculated IC50 value.[9] |
| DU145 (Prostate Cancer) | MTT | 24 h+ | Cytotoxic at 50 & 500 µg/mL | Similar to PC3 cells, specific cytotoxic concentrations were reported.[9] |
Note: Data for this compound specifically is limited; the data above is for Senecionine. Researchers should perform their own dose-response experiments to determine the precise IC50 for their specific experimental conditions.
Experimental Protocols & Workflows
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]
Principle: Metabolically active cells have NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[2]
Materials:
-
Cell line of interest in culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Workflow for a Typical Cytotoxicity Experiment
Workflow for assessing this compound cytotoxicity.
Signaling Pathways
This compound requires metabolic activation to exert its cytotoxic effects, which primarily involve the induction of oxidative stress and apoptosis.
Metabolic Activation and Cytotoxicity Pathway
The following diagram illustrates the process from ingestion to cellular damage. Senecionine is metabolized by CYP450 enzymes into a reactive pyrrolic ester, which can then form adducts with DNA and proteins, leading to cell death.[1][2]
Metabolic activation pathway of Senecionine.
Intrinsic Apoptosis Signaling Pathway
Senecionine and other pyrrolizidine alkaloids induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[8] This involves mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade.[2][10]
Intrinsic apoptosis pathway induced by Senecionine.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. europeanreview.org [europeanreview.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
Technical Support Center: Interference of Senecionine Acetate in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from senecionine acetate in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my assays?
This compound (O-Acetylsenecionine) is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their potential hepatotoxicity.[1][2][3] In experimental settings, particularly in toxicology and drug discovery, it is crucial to understand how this compound might interact with your assay system. A primary concern is its potential to interfere with fluorescence-based measurements, which could lead to inaccurate results.
Q2: Can this compound interfere with fluorescence readings?
-
Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths used for your experimental fluorophores, leading to artificially high signal readings (false positives).
-
Quenching: The compound might absorb the excitation light or the emitted fluorescence from your reporter dye, resulting in a decreased signal (false negatives).[4][5]
Q3: What are the known biological effects of this compound that could indirectly affect my cell-based fluorescence assay?
This compound is known to be a pyrrolizidine alkaloid. These compounds can have significant biological effects that could indirectly impact your assay results. For instance, this compound has been shown to inhibit the sequestration of Ca2+ in both extramitochondrial and mitochondrial compartments, possibly by inactivating free sulfhydryl groups.[1][2][3] If your assay measures calcium signaling or mitochondrial function, these effects could confound your results.
Q4: How can I determine if this compound is interfering with my assay?
The most direct way to assess interference is to run proper controls. Here are some essential controls to include:
-
Compound-only control: Prepare a sample containing only this compound in the assay buffer (without your fluorescent probe or cells). Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal indicates autofluorescence.
-
Compound with probe control (no cells): If you are using a fluorescent dye, mix this compound with the dye in the assay buffer. A decrease in the dye's fluorescence compared to a control without the compound suggests quenching.
-
Vehicle-treated control: This is your baseline control, containing the solvent used to dissolve the this compound.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.
Problem 1: High background fluorescence in the presence of this compound.
This suggests that this compound may be autofluorescent under your experimental conditions.
Solution Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Confirm Autofluorescence: As mentioned in the FAQs, run a control with only this compound in your assay buffer.
-
Perform a Spectral Scan: If you have access to a spectrophotometer, perform an excitation and emission scan of this compound to determine its fluorescent profile. This will help you understand if there is spectral overlap with your experimental dye.
-
Change Fluorophore: If there is significant spectral overlap, consider switching to a fluorophore with excitation and emission wavelengths further away from those of this compound. Dyes in the red or far-red spectrum are often a good choice as many interfering compounds fluoresce in the blue and green regions.
-
Implement Correction Methods: If changing the fluorophore is not feasible, you may be able to correct for the interference computationally.
-
Background Subtraction: Subtract the fluorescence intensity of the "compound-only" control from your experimental readings.
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the fluorescence signal of your probe from that of this compound.
-
Problem 2: Reduced fluorescence signal in the presence of this compound.
This could indicate that this compound is quenching the fluorescence of your probe.
Solution Workflow:
Caption: Troubleshooting workflow for reduced fluorescence signal.
Detailed Steps:
-
Confirm Quenching: Run a control with your fluorescent probe and this compound in the assay buffer (without cells). A lower signal compared to the probe alone indicates quenching.
-
Optimize Concentrations: Try to use the lowest possible concentration of this compound that still gives you the desired biological effect. Similarly, ensure your probe concentration is optimal.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds than others. Try a different fluorescent probe, preferably one with a different chemical structure.
-
Consider Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. The signal is measured after a delay, which allows the short-lived background fluorescence and quenching effects from interfering compounds to subside.
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To determine if this compound is fluorescent at the wavelengths used in your assay.
Materials:
-
This compound
-
Assay buffer (the same used in your main experiment)
-
Fluorometer or fluorescence microplate reader
-
Appropriate microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range you plan to use in your experiments.
-
Include a "buffer only" control.
-
Dispense the solutions into the wells of a microplate.
-
Set the fluorometer to the excitation and emission wavelengths of your experimental fluorophore.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the "buffer only" control from all other readings. A concentration-dependent increase in fluorescence indicates autofluorescence.
| Concentration of this compound | Raw Fluorescence Units (RFU) | Background Subtracted RFU |
| Buffer Only | 150 | 0 |
| 1 µM | 300 | 150 |
| 10 µM | 800 | 650 |
| 100 µM | 2500 | 2350 |
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your probe.
Materials:
-
This compound
-
Your fluorescent probe
-
Assay buffer
-
Fluorometer or fluorescence microplate reader
-
Appropriate microplates
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your assay.
-
Prepare a serial dilution of this compound.
-
In the wells of a microplate, mix the fluorescent probe solution with the different concentrations of this compound.
-
Include a "probe only" control (with the vehicle for this compound).
-
Incubate for a short period to allow for any interactions.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: Compare the fluorescence of the samples containing this compound to the "probe only" control. A concentration-dependent decrease in fluorescence suggests quenching.
| Concentration of this compound | Raw Fluorescence Units (RFU) | % of Control (Probe Only) |
| Probe Only | 10000 | 100% |
| 1 µM | 9500 | 95% |
| 10 µM | 7000 | 70% |
| 100 µM | 4000 | 40% |
Signaling Pathway Considerations
Given that this compound can affect intracellular calcium levels, it's important to be aware of the potential impact on downstream signaling pathways that are calcium-dependent.
Caption: Potential impact of this compound on calcium signaling.
This diagram illustrates how the reported inhibition of calcium sequestration by this compound could lead to an increase in cytosolic calcium, which in turn could activate various downstream signaling pathways. This is a critical consideration if your fluorescence-based assay is designed to measure any of these downstream events, as the observed effects may be an indirect consequence of altered calcium homeostasis rather than a direct interaction with your target of interest.
References
- 1. This compound|CAS 126642-77-1|DC Chemicals [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - On-Site Detection of Multiple Hepatotoxic Pyrrolizidine Alkaloids in Real Samples Using Label-Free Fluorescent Aptazymes - Analytical Chemistry - Figshare [acs.figshare.com]
improving the stability of Senecionine acetate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Senecionine acetate during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound due to improper storage. | - Store the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1][2][3] - For solutions, prepare them fresh on the day of use.[2] If a stock solution is necessary, aliquot it into tightly sealed vials and store at -80°C for up to six months or -20°C for up to one month, protected from light.[1][2] Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound into one or more degradation products. | - The primary degradation pathway is likely hydrolysis of the acetate group to form Senecionine. Other potential degradation products can arise from oxidation or N-oxidation.[4] - Use a validated stability-indicating HPLC method to separate and identify the degradation products. - Review storage and handling procedures to minimize degradation. |
| Discoloration or change in the physical appearance of the solid compound. | Exposure to light, moisture, or elevated temperatures. | - Store the compound in an amber vial or a container that protects it from light.[2] - Ensure the container is well-sealed and stored in a desiccator if necessary to protect from moisture. - Avoid storing at room temperature for extended periods.[3] |
| Precipitation of the compound from the solution upon storage. | Poor solubility or degradation leading to less soluble products. | - If you observe precipitation, gently warm the solution to 37°C and sonicate to redissolve.[5] - Ensure the chosen solvent is appropriate and the concentration is within the solubility limits. - Prepare fresh solutions for critical experiments to avoid issues with solubility changes over time. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a well-closed container, protected from air and light, and stored at -20°C or colder.[2][3]
Q2: How long are solutions of this compound stable?
A2: It is highly recommended to prepare and use solutions on the same day.[2] If stock solutions are necessary, they can be stored in aliquots in tightly sealed vials at -20°C for up to two weeks, or at -80°C for up to six months, protected from light.[1][2]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for pyrrolizidine alkaloids like this compound are hydrolysis, oxidation, and N-oxidation.[4] Hydrolysis of the acetate ester is a likely primary route of degradation. Photodegradation can also occur upon exposure to UV light.[6]
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound.[7] This method should be able to separate the intact drug from its degradation products.
Q5: Are there any known incompatibilities for this compound?
A5: Pyrrolizidine alkaloids can be unstable in alkaline conditions.[6] Therefore, avoid dissolving or storing this compound in basic solutions.
Quantitative Stability Data
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| Temperature | Solid, -20°C, protected from light | High | Minimal degradation |
| Solution, 4°C, protected from light | Limited (days) | Hydrolysis, Oxidation | |
| Solution, 25°C, protected from light | Low (hours to days) | Hydrolysis, Oxidation | |
| pH | Acidic (pH 3-5) | Relatively Stable | Slow Hydrolysis |
| Neutral (pH 7) | Moderately Stable | Hydrolysis | |
| Alkaline (pH > 8) | Unstable | Rapid Hydrolysis | |
| Light | UV Radiation | Unstable | Photodegradation |
| Visible Light | Moderately Stable | Slow Photodegradation | |
| Oxidation | 3% Hydrogen Peroxide | Unstable | Oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL) in a transparent container to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a defined period (e.g., 24 hours). A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).
-
Injection Volume: 10-20 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Use the samples from the forced degradation study to demonstrate specificity.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 126642-77-1 | this compound [phytopurify.com]
- 3. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
addressing off-target effects of Senecionine acetate
Welcome to the technical support center for researchers working with Senecionine and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Senecionine?
Senecionine is a protoxin, meaning it requires metabolic activation to become toxic.[1] In the liver, Cytochrome P450 enzymes (CYPs), particularly the CYP3A subfamily, convert senecionine into highly reactive electrophilic pyrrole metabolites known as dehydropyrrolizidine alkaloids (DHPAs).[1][2][3] These DHPAs readily form covalent bonds (adducts) with cellular nucleophiles like DNA and proteins.[1][4][5] This process leads to DNA damage, protein dysfunction, cellular necrosis, and can induce carcinogenesis, with the liver being the primary target organ.[1]
Q2: What is the difference between "on-target" hepatotoxicity and "off-target" effects of Senecionine?
For a pro-toxin like senecionine, the "on-target" effect is the well-documented hepatotoxicity resulting from its metabolic activation in the liver. This includes liver damage, necrosis, fibrosis, and disruption of bile acid homeostasis.[1][2][6]
"Off-target" effects can be defined in two ways:
-
Systemic Toxicity: Effects in tissues other than the liver. While the liver is the primary site of metabolism and damage, the reactive DHPA metabolites can potentially escape the liver and cause damage to other organs. Rodent studies have shown tumor formation in the lungs, pancreas, and gastrointestinal tract, which can be considered off-target effects.[1]
-
Alternative Mechanisms: Pharmacological activities not related to the formation of DNA/protein adducts. For example, senecionine has been shown to possess anticholinergic properties by acting as a competitive antagonist at muscarinic receptors, an effect independent of its metabolic activation to a cytotoxic agent.[7]
Q3: I am using "Senecionine acetate." Is this different from Senecionine?
The vast majority of scientific literature focuses on "senecionine." It is likely that "this compound" refers to a salt form of the alkaloid or is used interchangeably with the parent compound. The core toxicological properties are attributed to the senecionine structure. The troubleshooting and experimental advice provided here for senecionine is considered directly applicable.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for data interpretation. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration required to achieve your desired on-target effect. Using minimal concentrations reduces the likelihood of engaging lower-affinity off-targets.[8]
-
Control Experiments: Use appropriate controls, such as a structurally related but inactive compound, to differentiate specific effects from general cytotoxicity.
-
Enhance Detoxification Pathways: In cellular or in vivo models, toxicity can be mitigated by glutathione (GSH), which conjugates with and neutralizes the reactive DHPA metabolites.[1][4] Ensuring adequate GSH levels in your experimental system can be a strategy to limit adduct formation.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter when working with senecionine.
Issue 1: I'm observing cytotoxicity in non-hepatic cell lines that have low CYP450 activity.
-
Potential Cause: This could be due to an off-target effect independent of metabolic activation, such as the anticholinergic activity of the parent compound, or inhibition of other critical cellular enzymes.[7][9] It could also indicate that the cell line has some unexpected metabolic capacity.
-
Troubleshooting Steps:
-
Confirm Low CYP Activity: Verify the expression and activity of relevant CYP enzymes (e.g., CYP3A family) in your cell line via qPCR, western blot, or a functional assay.
-
Assess Mitochondrial Health: Senecionine has been shown to induce mitochondrial depolarization and fragmentation.[2] Use assays like JC-1 or TMRM to assess mitochondrial membrane potential.
-
Screen for Receptor Binding: If you suspect a specific off-target pathway (e.g., muscarinic antagonism), perform a competitive binding assay with a known ligand for that receptor.
-
Issue 2: My in vivo results show toxicity in tissues outside the liver.
-
Potential Cause: The reactive DHPA metabolites, while primarily formed in the liver, may be stable enough to circulate and cause damage to other tissues. This is a known possibility, as evidenced by multi-organ carcinogenesis in animal models.[1]
-
Troubleshooting Steps:
-
Histopathological Analysis: Perform a comprehensive histological examination of multiple organs (e.g., lung, kidney, gut, brain) to identify and characterize the damage.
-
Quantify DNA/Protein Adducts: If possible, use techniques like mass spectrometry to detect senecionine-derived adducts in both liver and non-liver tissues to confirm exposure to the reactive metabolite.
-
Pharmacokinetic Analysis: Measure the concentration of senecionine and its metabolites in the blood and various tissues over time to understand its distribution and potential for extra-hepatic effects.
-
Data Presentation: Quantitative Toxicity
The following tables summarize key quantitative data from studies on senecionine.
Table 1: In Vivo and In Vitro Toxicity of Senecionine
| Parameter | Species/System | Value | Reference |
| LD₅₀ (Lethal Dose, 50%) | Rodent (in vivo) | 65 mg/kg | [1] |
| EC₅₀ (Effective Conc., 50%) | Liver Sinusoidal Endothelial Cells (LSECs)* | ~22 µM | [3] |
| Apoptosis Induction | Mouse Hepatocytes | Concentration-dependent | [2] |
| Glutathione Depletion | Rat Liver | Associated with hepatotoxicity | [2] |
*Note: Cytotoxicity in LSECs required co-culture with hepatocytes for metabolic activation of senecionine.[3][10]
Table 2: Biochemical Markers of Senecionine-Induced Liver Injury in Rats (35 mg/kg dose)
| Serum Marker | Effect | Implication | Reference |
| Alanine Aminotransferase (ALT) | Increased | Hepatocellular damage | [2] |
| Aspartate Aminotransferase (AST) | Increased | Hepatocellular damage | [2][6] |
| Bilirubin | Increased | Impaired liver function/cholestasis | [2] |
| Bile Acids | Increased | Disruption of bile acid homeostasis | [2][11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of senecionine on cell viability.
-
Cell Plating: Seed cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the senecionine-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express viability as a percentage relative to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol assesses if senecionine induces mitochondrial dysfunction.
-
Cell Treatment: Plate and treat cells with senecionine as described in Protocol 1 for a shorter duration (e.g., 6-24 hours).
-
JC-1 Staining: Remove the treatment medium and wash the cells with PBS. Add fresh medium containing JC-1 dye (e.g., 5 µg/mL) and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging/Quantification:
-
Fluorescence Microscopy: Visualize the cells. Healthy cells will exhibit red fluorescent J-aggregates within mitochondria. Apoptotic cells with depolarized mitochondria will show green fluorescent JC-1 monomers.
-
Flow Cytometry: Quantify the shift from red to green fluorescence in the cell population as a measure of mitochondrial depolarization.
-
Visualizations: Pathways and Workflows
Diagram 1: Metabolic Activation and Detoxification of Senecionine
Caption: Metabolic pathways of senecionine in the liver.
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Workflow for investigating unexpected cytotoxicity.
Diagram 3: Senecionine's Effect on Bile Acid Homeostasis
Caption: Inhibition of FXR signaling by senecionine.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 5. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of seneciphylline and senecionine on hepatic drug metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
how to confirm Senecionine acetate activity in a new cell line
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the activity of Senecionine acetate in a new cell line. It includes frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is Senecionine and what is its expected biological activity?
A1: Senecionine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species.[1] In biological systems, it is known to be a potent toxin that requires metabolic activation to exert its effects.[1][2] Its primary activities in cell lines include cytotoxicity (cell killing), induction of apoptosis (programmed cell death), and cell cycle arrest.[3][4][5]
Q2: Why am I not observing any cytotoxic effect of this compound in my new cell line?
A2: The most common reason for a lack of activity is insufficient metabolic activation. Senecionine is a pro-toxin that must be converted into a reactive pyrrolic ester by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4, to become cytotoxic.[1][5][6] If your new cell line has low or no expression of the required CYP enzymes, Senecionine will remain in its inactive form.[5][7] Other possibilities include using a concentration that is too low or an assay that is not sensitive enough.[8]
Q3: Which cell lines are appropriate for studying this compound activity?
A3: Cell lines with metabolic competence, particularly those expressing active CYP enzymes, are most suitable. Human hepatoma cell lines like HepaRG or Huh-7 are often used because they retain some metabolic activity.[9][10] Alternatively, you can use metabolically incompetent cell lines that have been engineered to express specific CYPs, such as CYP3A4-expressing TK6 cells.[5]
Q4: What is the general mechanism of action for Senecionine?
A4: After being metabolized by CYP enzymes into its reactive form, dehydropyrrolizidine, Senecionine acts as a potent electrophile.[1][7] This reactive metabolite can form adducts with cellular macromolecules like DNA and proteins.[1] This leads to DNA damage, cross-linking, and genotoxicity, which in turn can trigger cell cycle arrest and the intrinsic (mitochondrial) pathway of apoptosis.[3][10]
Q5: What are the initial steps to confirm Senecionine-induced activity?
A5: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[11] A cytotoxicity assay like the MTT or LDH assay is suitable for this.[3][12] It is crucial to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your specific cell line.[11]
Troubleshooting Guide: Common Experimental Issues
This guide addresses common problems encountered when assessing this compound activity.
| Problem | Potential Cause | Recommended Solution |
| No observable cytotoxicity or biological effect. | Lack of Metabolic Activation: The cell line does not express the necessary CYP450 enzymes (e.g., CYP3A4) to activate Senecionine.[5][6] | - Verify CYP3A4 expression in your cell line via qPCR or Western Blot.- Use a metabolically competent cell line (e.g., HepaRG).- Consider a co-culture system with primary hepatocytes. |
| Sub-optimal Compound Concentration: The concentration range tested is too low.[8] | - Perform a broad dose-response curve, ranging from low nanomolar to high micromolar concentrations. | |
| Insensitive Assay: The chosen viability assay may not be sensitive enough to detect subtle changes.[8] | - Use a more sensitive assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®). | |
| High variability between replicate wells. | Inaccurate Pipetting: Errors in pipetting small volumes of a high-concentration stock solution lead to variations.[8] | - Use properly calibrated pipettes.- Perform serial dilutions to avoid pipetting volumes less than 2 µL. |
| Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment lead to variable results.[8] | - Ensure a homogenous cell suspension before seeding.- Use an automated cell counter for accuracy. | |
| Edge Effects: Cells in the outer wells of a 96-well plate may behave differently due to temperature and humidity gradients.[13] | - Avoid using the outermost wells for experimental samples; fill them with sterile PBS or media instead. | |
| High cytotoxicity in control (vehicle-only) wells. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high for the cell line.[8] | - Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO, but this is cell-line dependent).- Run a solvent toxicity curve to determine the tolerance of your cell line.[11] |
| Contamination: Microbial contamination (e.g., mycoplasma, bacteria) can cause cell death.[11] | - Regularly test cell cultures for mycoplasma.- Use fresh, sterile reagents and maintain aseptic technique. | |
| Observed effect is cytostatic (inhibits growth) but not cytotoxic (kills cells). | Mechanism of Action: At certain concentrations, the compound may primarily induce cell cycle arrest rather than apoptosis.[13] | - Perform a cell cycle analysis using flow cytometry to check for accumulation in G1, S, or G2/M phases.[14]- Use a real-time cell analyzer to monitor proliferation over the entire course of the experiment. |
Experimental Workflows and Signaling
The following diagrams illustrate the logical workflow for confirming Senecionine activity and its underlying mechanism.
Caption: A logical workflow for confirming this compound activity.
Caption: The proposed signaling pathway for Senecionine-induced apoptosis.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells.[3]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the compound. Include vehicle-only and no-treatment controls.[3]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS, to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a nuclear stain that cannot enter live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3]
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen time period.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[3]
-
Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).[3]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add Annexin V-FITC (e.g., 5 µL) and PI solution (e.g., 5 µL) to the cell suspension, following the manufacturer's instructions.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.
-
Interpretation:
-
Protocol 3: Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Principle: Cells are fixed and stained with a fluorescent dye, typically Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for differentiation between G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software to model the cell cycle phases from the DNA content histogram.
-
Quantitative Data Summary
The cytotoxic potency of Senecionine can vary significantly depending on the cell line and its metabolic capacity. The following table summarizes representative data from the literature.
| Cell Line | Assay | Exposure Time | Effective Concentration / IC50 | Citation |
| PC3 (Prostate Cancer) | MTT | 24 hours+ | Cytotoxicity observed at 50 µg/mL (~149 µM) | [15] |
| DU145 (Prostate Cancer) | MTT | 24 hours+ | Cytotoxicity observed at 50 µg/mL (~149 µM) | [15] |
| Huh-7.5 (Hepatoma) | MTT | 48 hours | Concentration-dependent cytotoxicity observed | [9] |
| LSECs (Mouse) | Cytotoxicity | - | EC50 of ~22 µM after metabolic activation by hepatocytes | [6] |
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolism, cytotoxicity, and genotoxicity of the pyrrolizidine alkaloid senecionine in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of cell cycle block by methionine restriction in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Senecionine Acetate Mitochondrial Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for mitochondrial assays involving Senecionine acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in the context of mitochondrial toxicity?
Senecionine is a pyrrolizidine alkaloid, a class of natural compounds found in many plants.[1][2] These alkaloids are known for their potential hepatotoxicity (liver damage) in humans and animals.[2][3] The liver is a primary target for these toxins.[4] Senecionine, like other toxic pyrrolizidine alkaloids, can cause severe liver damage.[4][5] A key mechanism of this toxicity is the induction of mitochondrial dysfunction.[6][7][8] Studying this compound helps to understand the molecular mechanisms of drug-induced liver injury and to screen for potential hepatotoxic compounds.
Q2: What are the primary mitochondrial-mediated effects of this compound observed in cells?
This compound has been shown to induce several key events related to mitochondrial dysfunction:
-
Apoptosis (Programmed Cell Death): Senecionine induces apoptosis in primary mouse and human hepatocytes.[6]
-
Loss of Mitochondrial Membrane Potential (MMP): It causes a decrease in the mitochondrial membrane potential, a critical indicator of mitochondrial health.[6][9]
-
Mitochondrial Fragmentation: The compound promotes the fragmentation of mitochondria, a process regulated by proteins like Drp1.[6]
-
Cytochrome c Release: Senecionine leads to the release of cytochrome c from the mitochondria into the cytosol, a key step in initiating the intrinsic apoptotic pathway.[6][7]
-
Reactive Oxygen Species (ROS) Production: Like other pyrrolizidine alkaloids, Senecionine can induce the production of excessive reactive oxygen species, leading to oxidative stress.[8]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the duration of exposure. However, based on published studies, a common concentration range is between 5 µM and 50 µM .[9] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: How does this compound require metabolic activation to exert its toxicity?
Senecionine itself is not directly toxic to cells. It requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to be converted into toxic metabolites.[1][5] These reactive metabolites can then interact with cellular components, including mitochondria, to induce toxicity.[5] When working with cell lines that have low CYP activity, co-culture with primary hepatocytes or using liver microsome fractions may be necessary to observe the toxic effects of Senecionine.[5]
Troubleshooting Guides
Mitochondrial Membrane Potential (MMP) Assays
Table 1: Troubleshooting Guide for Mitochondrial Membrane Potential (MMP) Assays with this compound
| Problem | Possible Cause | Solution |
| No change in MMP after this compound treatment. | Insufficient concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. | |
| Low metabolic activation of this compound. | If using a cell line with low CYP450 activity, consider using primary hepatocytes or a co-culture system.[5] | |
| Issues with the MMP dye (e.g., JC-1, TMRE, TMRM). | Ensure proper storage and handling of the dye. Use a positive control like CCCP or FCCP to validate the assay.[10] | |
| High background fluorescence. | Autofluorescence of this compound. | Run a control with this compound alone (no cells) to check for autofluorescence at the wavelengths used. If significant, consider using a dye with different excitation/emission spectra. |
| Dye concentration is too high. | Optimize the dye concentration to minimize background while maintaining a good signal-to-noise ratio. | |
| Inconsistent results between replicates. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and check for even cell distribution in the wells. |
| Variation in treatment application. | Use a multichannel pipette for adding this compound and dye solutions to minimize timing differences between wells. |
Reactive Oxygen Species (ROS) Assays
Table 2: Troubleshooting Guide for Reactive Oxygen Species (ROS) Assays with this compound
| Problem | Possible Cause | Solution |
| No increase in ROS signal. | Timing of measurement is off. | ROS production can be an early event. Perform a time-course experiment, including early time points (e.g., 1, 3, 6 hours). |
| Insufficient this compound concentration. | Perform a dose-response study. | |
| ROS probe is not specific for mitochondrial ROS. | Use a mitochondria-targeted ROS probe like MitoSOX™ Red for more specific detection of mitochondrial superoxide.[11][12] | |
| High and variable background signal. | Autoxidation of the ROS probe. | Prepare fresh probe solutions and protect them from light. Some probes can auto-oxidize, leading to a high background.[13] |
| Probe reacts with components in the media. | Wash cells with a simple buffer like PBS before adding the probe. | |
| Signal is too low to detect. | Low cell number. | Increase the number of cells seeded per well. |
| Inefficient probe loading. | Optimize probe concentration and incubation time. Ensure cells are healthy before loading. |
ATP Production Assays
Table 3: Troubleshooting Guide for ATP Production Assays with this compound
| Problem | Possible Cause | Solution |
| No significant decrease in ATP levels. | Compensatory glycolysis. | Mitochondrial dysfunction can lead to an increase in glycolysis to maintain ATP levels. Consider inhibiting glycolysis with 2-deoxyglucose (2-DG) to unmask the effect on mitochondrial ATP production. |
| Insufficient treatment duration. | A significant drop in total cellular ATP may occur at later time points after mitochondrial damage has accumulated. Extend the incubation time. | |
| High variability in luminescence signal. | Incomplete cell lysis. | Ensure the cell lysis buffer is effective and that all cells are lysed before reading the luminescence. |
| Inconsistent cell numbers. | Normalize the ATP levels to the cell number or total protein concentration in each well.[14] | |
| Low overall signal. | Low ATP content in control cells. | Ensure cells are healthy and metabolically active before the experiment. Use fresh, high-glucose medium. |
| Reagent degradation. | Use fresh or properly stored ATP assay reagents. |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
This protocol is adapted from standard JC-1 assay protocols.[10]
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 5, 10, 25, 50 µM) and a vehicle control for the desired time period (e.g., 24 hours). Include a positive control for mitochondrial depolarization, such as 50 µM CCCP for 5-10 minutes.[10]
-
JC-1 Staining: Add JC-1 staining solution to each well to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C.[10]
-
Washing: Gently wash the cells twice with a warm assay buffer (e.g., PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Red Fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.
-
Green Fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Detection of Mitochondrial Superoxide using MitoSOX™ Red
This protocol is based on the principles of using mitochondria-targeted superoxide indicators.[11][12]
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
MitoSOX™ Red Loading: Prepare a 5 µM working solution of MitoSOX™ Red in a warm buffer (e.g., HBSS). Remove the treatment medium, wash the cells once, and add the MitoSOX™ Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with a warm buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation of ~510 nm and an emission of ~580 nm.
-
Data Analysis: Compare the fluorescence intensity of treated cells to control cells. An increase in fluorescence indicates an increase in mitochondrial superoxide production.
Protocol 3: Measurement of Cellular ATP Levels
This protocol utilizes a luciferase-based ATP assay kit.[14]
-
Cell Seeding: Seed cells in a 96-well white, solid-bottom plate and incubate overnight.
-
Treatment: Treat cells with this compound as required.
-
Assay Preparation: Allow the plate and the ATP assay reagents to equilibrate to room temperature.
-
Cell Lysis and ATP Measurement: Add the ATP detection reagent to each well, which lyses the cells and provides the substrate and enzyme for the luciferase reaction.
-
Luminescence Reading: Shake the plate for 2 minutes to ensure complete lysis and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the cell number or protein concentration to determine the relative ATP levels. A decrease in the signal indicates a reduction in cellular ATP.
Visualizations
Caption: Signaling pathway of Senecionine-induced mitochondrial toxicity.
Caption: Experimental workflow for a mitochondrial membrane potential assay.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Drp1 protects against senecionine-induced mitochondria-mediated apoptosis in primary hepatocytes and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update on methods and approaches for interrogating mitochondrial reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Senecionine Acetate in Biological Samples
Welcome to the technical support center for the quantification of Senecionine acetate in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions.
LC-MS/MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape or Tailing | Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects. | Utilize matrix-matched standards for calibration. Employ more effective sample clean-up procedures like Solid Phase Extraction (SPE). |
| Suboptimal MS source parameters. | Optimize source temperature, gas flows, and spray voltage. | |
| Inefficient ionization. | Adjust mobile phase additives (e.g., formic acid, ammonium formate) to enhance protonation. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Matrix components co-eluting with the analyte. | Improve chromatographic separation or enhance sample clean-up. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper solvent mixing and pump performance. Equilibrate the column sufficiently between injections. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Isomer Co-elution (e.g., with Integerrimine) | Insufficient chromatographic resolution. | Optimize the gradient profile, mobile phase composition, or try a different column chemistry. |
Sample Preparation
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the extraction solvent and pH for LLE. For SPE, select the appropriate sorbent and optimize elution conditions. |
| Analyte degradation during sample processing. | Keep samples on ice and minimize processing time. Investigate the stability of this compound under the employed conditions. | |
| High Matrix Effects | Insufficient removal of interfering endogenous compounds. | Incorporate a more rigorous clean-up step (e.g., SPE). Dilute the sample extract before analysis. |
| Clogged SPE Cartridge or Filtration Membrane | Presence of particulates or precipitated proteins in the sample. | Centrifuge the sample at high speed before loading. Use a pre-filter before SPE. |
Frequently Asked Questions (FAQs)
1. What is the most common analytical method for quantifying this compound in biological samples?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in biological matrices.
2. How can I minimize matrix effects in my analysis?
Matrix effects, which can suppress or enhance the analyte signal, are a significant challenge. To mitigate them, it is recommended to:
-
Use matrix-matched calibration curves.
-
Employ stable isotope-labeled internal standards.
-
Optimize sample preparation to remove interfering substances, for example, by using Solid Phase Extraction (SPE).
-
Dilute the sample extract before injection.
3. What are the best practices for storing biological samples containing this compound?
To ensure the stability of this compound, samples should be stored at low temperatures. While it is stable at room temperature in closed containers, for long-term storage, it is best to keep samples at -15°C or lower under a nitrogen atmosphere. It is also crucial to minimize freeze-thaw cycles.
4. How do I choose between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) for sample preparation?
-
LLE is a simpler and often cheaper method but can be more labor-intensive and may result in the formation of emulsions.
-
SPE generally provides cleaner extracts, leading to reduced matrix effects and higher sensitivity. It is also more amenable to automation. The choice often depends on the complexity of the matrix, the required sensitivity, and available resources.
5. Are there any specific challenges related to the chemical properties of this compound?
Yes, this compound is a pyrrolizidine alkaloid, and its analysis presents a few challenges:
-
Isomers: It has several isomers, such as integerrimine, which can be difficult to separate chromatographically.
-
N-oxides: It can exist as a tertiary amine and its corresponding N-oxide. Analytical methods should be capable of quantifying both forms or converting the N-oxide to the free base before analysis.
-
Stability: While generally stable, it can be susceptible to degradation under certain pH and temperature conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Senecionine and other pyrrolizidine alkaloids from various studies.
Table 1: Recovery Rates of Pyrrolizidine Alkaloids using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Senecionine | Honey | SPE | 78.3 - 101.3 | |
| Lycopsamine | Honey | SPE | 101.3 | |
| Monocrotaline | Honey | SPE | 78.3 | |
| Heliotrine | Honey | SPE | 99.8 | |
| Multiple PAs | Milk | LLE-SPE | 64 - 127 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Senecionine
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Milk | LC-MS/MS | 0.005 - 0.054 µg/L | 0.009 - 0.123 µg/L | |
| Honey | LC-MS/MS | - | 0.003 - 0.033 µg/kg | |
| Buffer | Electrochemical Sensor | - | 5.45 µg/mL | |
| Tea | LC-MS/MS | - | Varies by analyte |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 0.05 M sulfuric acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 5% methanol in water.
-
Elution: Elute the this compound with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 2 mL of urine, add an internal standard and adjust the pH to >9 with ammonium hydroxide.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of dichloromethane/isopropanol).
-
Mixing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for quantifying this compound.
Caption: Common challenges in this compound quantification.
Senecionine acetate experimental controls and best practices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with senecionine acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the O-acetylated form of senecionine, a naturally occurring pyrrolizidine alkaloid (PA) found in plants of the Senecio genus.[1][2] It is a pro-toxin, meaning it requires metabolic activation to exert its toxic effects.[1] In the liver, cytochrome P450 (CYP450) enzymes metabolize senecionine into reactive pyrrolic esters.[1][3][4] These electrophilic metabolites can form covalent adducts with cellular macromolecules like DNA and proteins, leading to genotoxicity, hepatotoxicity, and potential carcinogenicity.[1] A primary toxic effect is the damage to liver sinusoidal endothelial cells (LSECs).[4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[3][5][6] Some suppliers suggest that stability is maintained for at least four years at this temperature.[3] Stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks, or at -80°C for up to six months.[5][6][7] It is best to prepare solutions for use on the same day whenever possible.[5]
Q3: How should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath. Be aware that hygroscopic DMSO can negatively impact solubility, so it is recommended to use a fresh, unopened container of DMSO.[7]
Q4: Is this compound directly cytotoxic to cells in vitro?
This compound itself shows little to no cytotoxicity in many in vitro models because most cell lines lack the specific CYP450 enzymes required for its metabolic activation.[4] To observe cytotoxicity, it is often necessary to use a system that includes metabolic activation, such as co-culturing with primary hepatocytes or using liver S9 fractions.[4][8] For example, one study found no cytotoxicity to liver sinusoidal endothelial cells (LSECs) with up to 500 µM of senecionine alone. However, after pre-incubation with primary mouse hepatocytes to metabolically activate the compound, the EC50 was approximately 22 µM.[4]
Troubleshooting Guide
Issue 1: No or low cytotoxicity observed in my cell line.
-
Possible Cause 1: Lack of Metabolic Activation. Your cell line may not express the necessary CYP450 enzymes to convert this compound into its toxic metabolites.
-
Solution:
-
Co-culture System: Co-culture your target cells with primary hepatocytes. The hepatocytes will metabolize the this compound, and the resulting toxic metabolites will act on your target cells.
-
Liver S9 Fraction: Supplement your cell culture medium with a liver S9 fraction and an NADPH-generating system. The S9 fraction contains the necessary metabolic enzymes.
-
Engineered Cell Lines: Use a cell line that has been engineered to express specific CYP450 enzymes, such as CYP3A4.
-
-
-
Possible Cause 2: Incorrect Solvent or Poor Solubility. The compound may not be fully dissolved, leading to a lower effective concentration.
-
Solution: Ensure the this compound is completely dissolved in DMSO before adding it to your culture medium. You can gently warm the solution and use sonication to aid dissolution. Visually inspect for any precipitate.
-
-
Possible Cause 3: Inappropriate Assay Endpoint. The chosen cytotoxicity assay may not be sensitive enough or may be measuring an irrelevant parameter for the mechanism of action.
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Instability of the Compound. this compound solutions may degrade over time, especially if not stored properly.
-
Possible Cause 2: Inconsistent Metabolic Activation. If using a co-culture or S9 fraction system, the metabolic activity can vary between batches.
-
Solution: Standardize your metabolic activation system. For primary hepatocytes, use cells from a consistent source and passage number. For S9 fractions, use a single lot number for a series of experiments and always include positive and negative controls to assess metabolic activity.
-
-
Possible Cause 3: Cell Culture Inconsistencies. Variations in cell density, passage number, or growth phase can affect cellular responses.
-
Solution: Maintain a strict cell culture protocol. Use cells within a defined passage number range, seed cells at a consistent density, and ensure they are in the logarithmic growth phase at the time of treatment.
-
Quantitative Data
Table 1: Cytotoxicity of Senecionine
| Compound | Cell Line | Assay | Cytotoxicity Metric | Result | Reference |
| Senecionine | Cultivated LSECs (pre-incubated with primary mouse hepatocytes) | Not Specified | EC50 | ~22 µM | [4] |
| Senecionine | Huh-7.5 cells | Flow Cytometry (Annexin V/PI) | Apoptosis Induction | Obvious at 12.5 µM | [10] |
Table 2: In Vivo Toxicity of Senecionine
| Compound | Animal Model | Route of Administration | Toxicity Metric | Result | Reference |
| Senecionine | Rodents | Not Specified | LD50 | 65 mg/kg | [1] |
| Senecionine | Rats | Intraperitoneal | Blood Level (0.5 hr) | 0.38 mg/L | [12] |
| Senecionine | Rats | Intraperitoneal | Blood Level (1 hr) | 0.32 mg/L | [12] |
| Senecionine | Rats | Intraperitoneal | Blood Level (2 hr) | 0.14 mg/L | [12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay with S9 Metabolic Activation
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of S9 Mix: Prepare the S9 mix on ice. For a 1 mL final volume, combine:
-
S9 fraction (final concentration 1 mg/mL)
-
NADPH-generating system (e.g., isocitrate dehydrogenase system)
-
Phosphate buffer (pH 7.4)
-
Cell culture medium
-
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Remove the old medium from the cells. Add the this compound dilutions and the S9 mix to the appropriate wells. Include vehicle controls (DMSO) and controls with S9 mix alone.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Data Analysis: Express the absorbance of treated cells as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (with metabolic activation, if necessary) for the desired time. Include positive and negative controls.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualizations
Caption: Metabolic activation of this compound to a reactive metabolite.
Caption: Troubleshooting workflow for low in vitro cytotoxicity.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 126642-77-1 | this compound [phytopurify.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Serum Proteins on Senecionine Acetate Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of serum proteins on the activity of Senecionine acetate.
Frequently Asked Questions (FAQs)
Q1: What is Senecionine and why is its interaction with serum proteins a concern?
Senecionine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species. It is a pro-toxin, meaning it is not toxic in its initial form but becomes toxic after being metabolized in the body. The primary concern is its hepatotoxicity (liver damage), which is initiated by metabolic activation in the liver. Serum proteins, being the most abundant proteins in the blood, can interact with senecionine and its metabolites, potentially influencing its distribution, metabolism, and toxicity.
Q2: How does Senecionine exert its toxic effects?
The toxicity of senecionine is not caused by the compound itself, but by its metabolic products. After ingestion, senecionine is transported to the liver, where cytochrome P450 (CYP) enzymes metabolize it into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs). These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, forming adducts. This process of adduct formation is considered the primary mechanism of senecionine-induced toxicity, leading to liver damage and other adverse effects.
Q3: How do serum proteins influence the activity and toxicity of Senecionine?
Serum proteins can influence senecionine's activity in several ways:
-
Modulation of Toxicity: The binding of senecionine's reactive metabolites to serum proteins to form pyrrole-protein adducts is a key event in its toxicity. The formation of these adducts in the liver is directly correlated with the severity of liver injury. Therefore, the presence and concentration of serum proteins can directly impact the extent of adduct formation and subsequent toxicity.
Q4: What are the known signaling pathways affected by Senecionine?
The formation of DNA adducts by senecionine's reactive metabolites is a form of genotoxic stress that activates specific cellular signaling pathways. Key pathways identified to be involved in the response to senecionine-induced damage include:
-
ATM (Ataxia-Telangiectasia Mutated) Signaling: This pathway is a central regulator of the cellular response to DNA double-strand breaks, a type of damage that can be induced by genotoxic agents.
-
p53 Signaling: The tumor suppressor protein p53 is a critical component of the cellular response to DNA damage. Its activation can lead to cell cycle arrest, allowing time for DNA repair, or induce apoptosis (programmed cell death) if the damage is too severe.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments investigating the interaction of this compound and its metabolites with serum proteins.
| Problem | Possible Cause | Suggested Solution |
| High background noise in binding assays | Non-specific binding of senecionine or its metabolites to assay components. | Optimize blocking steps with appropriate agents (e.g., bovine serum albumin). Adjust buffer conditions such as pH and salt concentration to minimize non-specific interactions. |
| Low signal or no detectable binding | Degradation of senecionine or the protein. Incorrect buffer conditions. Insufficient concentration of reactants. | Ensure the stability of senecionine and the protein under experimental conditions. Verify that the buffer pH and ionic strength are optimal for the interaction. Perform a concentration titration to ensure that the concentrations of both senecionine and the protein are sufficient for detection. |
| Poor reproducibility of results | Inconsistent sample preparation. Variation in incubation times or temperatures. Pipetting errors. | Standardize all steps of the experimental protocol. Ensure precise control over incubation times and temperatures. Calibrate pipettes regularly and use proper pipetting techniques. |
| Difficulty in detecting covalent adducts | Low levels of adduct formation. Instability of the adducts. | Increase the concentration of senecionine and/or the protein. Optimize the reaction conditions (e.g., incubation time, presence of a metabolic activation system) to favor adduct formation. Use sensitive detection methods such as mass spectrometry. |
| Unexpectedly high protein recovery in pull-down assays | Co-elution of other proteins. | Optimize washing steps to remove non-specifically bound proteins. Check the specificity of the affinity resin and consider using a different type if necessary. |
| Protein degradation during the experiment | Presence of proteases in the sample. | Add protease inhibitors to all buffers. Work at low temperatures (e.g., on ice) to minimize protease activity. |
Quantitative Data Summary
Direct quantitative data on the reversible binding affinity (e.g., Kd) of this compound to serum proteins is limited in the available literature. The primary focus of research has been on the irreversible covalent adducts formed by its reactive metabolites. The table below summarizes key quantitative findings related to senecionine's activity and adduct formation.
| Parameter | Value | Experimental System | Reference |
| EC50 of metabolically activated senecionine | ~22 µM | Cultivated liver sinusoidal endothelial cells (LSECs) after preincubation with primary mouse hepatocytes | |
| In vivo pyrrole-protein adduct formation | Dose-dependent increase | Livers of rats treated with Gynura japonica extract (containing senecionine and seneciphylline) | |
| Correlation of adducts with toxicity | Good linear correlation (r² = 0.99) between total PA content and hepatic pyrrole-protein adducts | Livers of rats treated with Gynura japonica extract | |
| Rate of adduct formation | Significantly higher for senecionine/seneciphylline compared to monocrotaline | Rat liver |
Experimental Protocols
Protocol 1: In Vitro Metabolic Activation and Covalent Binding to Serum Albumin
Objective: To assess the covalent binding of metabolically activated senecionine to serum albumin.
Materials:
-
This compound
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
Liver microsomes (e.g., from rat, human)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol
-
LC-MS/MS system
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add this compound to the reaction mixture to a final desired concentration.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Addition of Serum Albumin: Add HSA or BSA to the reaction mixture and continue incubation for another specified time to allow for adduct formation.
-
Protein Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. Vortex and incubate on ice for 30 minutes to precipitate the protein.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the protein pellet three times with cold methanol to remove unbound senecionine and its metabolites.
-
Sample Preparation for LC-MS/MS: Resuspend the final protein pellet in a suitable buffer for enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the digested peptide mixture by LC-MS/MS to identify and quantify the peptides adducted with senecionine metabolites.
Protocol 2: Determination of Senecionine-Induced Cytotoxicity
Objective: To determine the cytotoxic effect of senecionine on a relevant cell line in the presence and absence of serum proteins.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a suitable density and allow them to attach overnight.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in both complete medium (containing FBS) and serum-free medium.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared treatment media (with and without serum proteins). Include appropriate controls (medium only, vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cell viability as a percentage of the control. Determine the IC50 value (concentration that inhibits 50% of cell growth) for senecionine in the presence and absence of serum proteins.
Visualizations
Caption: Metabolic activation of Senecionine and formation of protein adducts.
Caption: Senecionine-induced genotoxic stress and signaling pathways.
Caption: General experimental workflow for studying senecionine-protein interactions.
Validation & Comparative
A Comparative Analysis of the Toxicity of Senecionine Acetate and Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of various pyrrolizidine alkaloids (PAs), with a focus on senecionine and its acetate ester. Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species worldwide. Their presence in herbal remedies, contaminated food, and animal products poses a significant health risk to humans and livestock, primarily targeting the liver. Understanding the relative toxicity and mechanisms of action of different PAs is crucial for risk assessment and the development of potential therapeutic interventions.
Executive Summary
Pyrrolizidine alkaloids exert their toxic effects, most notably hepatotoxicity, after metabolic activation by cytochrome P450 enzymes in the liver. This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage, apoptosis, and, in some cases, carcinogenesis.
While extensive data is available for prominent PAs like senecionine, retrorsine, and monocrotaline, specific comparative toxicity data for senecionine acetate is limited. The available information suggests that this compound's mechanism may involve the disruption of intracellular calcium homeostasis. This guide synthesizes the available quantitative toxicity data for several PAs, details the experimental protocols used to generate this data, and provides visual representations of the key toxicological pathways and experimental workflows.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of selected pyrrolizidine alkaloids. It is important to note the variability in experimental systems (in vivo vs. in vitro) and the specific cell lines or animal models used, which can influence the absolute toxicity values.
| Pyrrolizidine Alkaloid | Toxicity Metric | Value | Species/Cell Line | Reference |
| Senecionine | LD50 (in vivo) | 65 mg/kg | Rodents | [1] |
| EC50 (in vitro) | ~22 µM | Cultivated Liver Sinusoidal Endothelial Cells (LSECs) after metabolic activation by primary mouse hepatocytes | [2] | |
| IC50 (in vitro) | 239.39 µM | HepD (human hepatocytes) | ||
| IC50 (in vitro) | 173.71 µM | H22 (mouse hepatoma) | ||
| Retrorsine | IC50 (in vitro) | 126.55 µM | HepD (human hepatocytes) | |
| Monocrotaline | Comparative Hepatotoxicity | Less toxic than retrorsine | Mice | |
| Intermedine | IC50 (in vitro) | 239.39 µM | HepD (human hepatocytes) | |
| Lycopsamine | IC50 (in vitro) | 164.06 µM | HepD (human hepatocytes) | |
| This compound | Mechanistic Effect | Inhibits Ca2+ sequestration | Isolated hepatocytes | |
| Quantitative Toxicity Data | Not available in comparative studies |
Note: The lack of direct comparative quantitative toxicity data for this compound is a significant data gap in the current literature.
Signaling Pathways and Experimental Workflows
Metabolic Activation and Hepatotoxicity of Pyrrolizidine Alkaloids
The primary mechanism of PA-induced toxicity involves their metabolic activation in the liver. The following diagram illustrates this critical pathway.
Caption: Metabolic activation of pyrrolizidine alkaloids in hepatocytes leading to cellular damage.
Experimental Workflow for In Vitro Hepatotoxicity Assessment
The following diagram outlines a typical experimental workflow for assessing the hepatotoxicity of pyrrolizidine alkaloids in vitro.
Caption: A generalized workflow for in vitro hepatotoxicity testing of pyrrolizidine alkaloids.
Experimental Protocols
Cell Viability Assessment: Cell Counting Kit-8 (CCK-8) Assay
This assay is used to determine the cytotoxicity of pyrrolizidine alkaloids by measuring cell viability.
-
Cell Seeding:
-
Hepatocyte-derived cells (e.g., HepG2, HepaRG) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test pyrrolizidine alkaloids (e.g., 0, 6.25, 12.5, 25, 50, 100, 200, 400, and 800 µM).
-
A vehicle control (e.g., DMSO) is included.
-
The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Following treatment, 10 µL of CCK-8 solution is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
Apoptosis Assessment: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Culture and Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 96-well or larger) and treated with PAs as described for the cell viability assay. An incubation time of 6 to 24 hours is often used to detect early apoptotic events.
-
-
Cell Lysis:
-
After treatment, the culture medium is removed, and the cells are washed with ice-cold PBS.
-
A lysis buffer is added to each well, and the plate is incubated on ice for 10-20 minutes to lyse the cells.
-
-
Caspase-3 Activity Measurement:
-
The cell lysate is transferred to a new plate.
-
A reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) is added to each well.
-
The plate is incubated at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
For colorimetric assays, the absorbance is read at 405 nm.
-
For fluorometric assays, the fluorescence is measured at an excitation of ~380 nm and an emission of ~460 nm.
-
The caspase-3 activity is calculated relative to the untreated control.
-
Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Assay
This assay utilizes the fluorescent dye JC-1 to assess mitochondrial health by measuring the mitochondrial membrane potential, which is often disrupted during apoptosis.
-
Cell Culture and Treatment:
-
Cells are cultured and treated with PAs as described previously.
-
-
JC-1 Staining:
-
Following treatment, the culture medium is removed, and the cells are incubated with a medium containing JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
The JC-1 staining solution is removed, and the cells are washed twice with an assay buffer to remove excess dye.
-
-
Data Acquisition:
-
The fluorescence is measured using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
The ratio of red to green fluorescence is calculated to quantify the change in mitochondrial membrane potential.
-
Conclusion
The toxicity of pyrrolizidine alkaloids is a complex process initiated by metabolic activation in the liver, leading to a cascade of events that result in hepatotoxicity. While senecionine is a well-studied hepatotoxic PA, there is a notable absence of comparative quantitative toxicity data for its acetylated form, this compound. The available data for other PAs, such as retrorsine, monocrotaline, intermedine, and lycopsamine, highlight the structural dependency of their toxic potential. The experimental protocols and pathways detailed in this guide provide a framework for researchers to further investigate the comparative toxicity of these compounds and to elucidate the specific mechanisms of action of less-studied derivatives like this compound. Further research is warranted to fill the existing data gaps and to better understand the structure-activity relationships within this large and toxicologically significant class of natural products.
References
Unraveling the Impact of Senecionine Acetate on Calcium Channels: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of compounds with cellular calcium signaling is paramount. This guide provides a comparative analysis of Senecionine acetate's effects on calcium channels against other known modulators, supported by available experimental data and detailed methodologies.
This compound, a pyrrolizidine alkaloid, has been identified as an inhibitor of calcium sequestration in both mitochondrial and extramitochondrial compartments. The proposed mechanism of action involves the inactivation of free sulfhydryl groups, leading to a disruption of normal calcium homeostasis. This guide will delve into the specifics of this interaction and draw comparisons with established calcium channel modulators, including the inhibitor Verapamil, the modulator Diltiazem, the activator Bay K 8644, and the ionophore A23187.
Comparative Analysis of Calcium Channel Modulators
The following table summarizes the quantitative data available for this compound and selected comparator compounds, highlighting their effects on calcium sequestration and related processes. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various sources.
| Compound | Target/Process | Effect | Quantitative Data (IC50/EC50) | Cell/Tissue Type |
| This compound | Mitochondrial & Extramitochondrial Ca2+ Sequestration | Inhibition | Specific IC50 values not available in the public domain. | Isolated Hepatocytes |
| Verapamil | L-type Ca2+ Channels, Mitochondrial Ca2+ Uptake | Inhibition | 100 µM significantly inhibits Ca2+-induced mitochondrial swelling | Renal Cortical Mitochondria |
| Diltiazem | L-type Ca2+ Channels, Mitochondrial Na+/Ca2+ Exchange | Inhibition of Na+-dependent Ca2+ efflux | IC50: 10-20 µM | Heart Mitochondria |
| Bay K 8644 | L-type Ca2+ Channels, Mitochondrial Ca2+ Transport | Activation of uptake, Reduction of influx rate | EC50: 18.9 µM (uptake), IC50: 52.5 µM (influx)[1] | Rat Heart Mitochondria |
| A23187 (Calcimycin) | Calcium Ionophore | Increased intracellular Ca2+ | Induces Ca2+ release at nanomolar to micromolar concentrations | Various cell types |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the study of calcium channel modulation.
Measurement of Mitochondrial Calcium Sequestration
This protocol outlines a common method for assessing a compound's effect on mitochondrial calcium uptake using isolated mitochondria.
1. Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., rat liver or heart) in ice-cold isolation buffer (e.g., containing sucrose, MOPS, and EGTA).
-
Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.
2. Calcium Uptake Assay:
-
Use a fluorescent calcium indicator dye (e.g., Fura-2 or Calcium Green 5N) that exhibits a change in fluorescence upon binding to Ca2+.
-
Add isolated mitochondria to a cuvette containing the assay buffer and the fluorescent dye.
-
Initiate the assay by adding a known concentration of CaCl2.
-
Monitor the change in fluorescence over time using a fluorometer. A decrease in extra-mitochondrial Ca2+ concentration, indicated by a change in fluorescence, represents mitochondrial uptake.
-
To test the effect of a compound, pre-incubate the mitochondria with the compound before the addition of CaCl2 and compare the rate of calcium uptake to a control without the compound.
Measurement of Extramitochondrial (Endoplasmic Reticulum) Calcium Sequestration
This protocol describes a method for measuring calcium uptake into the endoplasmic reticulum (ER) in permeabilized cells.
1. Cell Preparation:
-
Culture cells to an appropriate confluency on coverslips.
-
Load the cells with a low-affinity Ca2+ indicator dye (e.g., Mag-Fura-2 AM) that can compartmentalize within the ER.
-
Permeabilize the plasma membrane using a mild detergent like digitonin, which leaves the ER membrane intact.
2. Calcium Sequestration Assay:
-
Place the coverslip in a perfusion chamber on a fluorescence microscope.
-
Perfuse the cells with a buffer containing ATP and a low concentration of free Ca2+.
-
Monitor the fluorescence of the ER-localized dye. An increase in fluorescence indicates Ca2+ uptake into the ER.
-
To assess the effect of an inhibitor, introduce the compound into the perfusion buffer and observe the change in the rate of fluorescence increase.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the putative signaling pathway of this compound and a general workflow for its experimental validation.
References
cross-validation of Senecionine acetate's mechanism of action
A Comparative Guide to the Mechanism of Action of Senecionine and Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Senecionine, a representative hepatotoxic pyrrolizidine alkaloid (PA), and other compounds in its class. Due to the limited public data on "Senecionine acetate," this document will focus on the well-studied parent compound, Senecionine. The principles of metabolic activation and cellular damage are broadly applicable to other toxic PAs.
Introduction to Pyrrolizidine Alkaloid Toxicity
Pyrrolizidine alkaloids are a large class of natural toxins produced by various plant species.[1] A subset of these, the unsaturated PAs, are known for their significant hepatotoxicity, carcinogenicity, and potential to cause hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD).[1][2] These compounds are pro-toxins, meaning they require metabolic activation in the liver to exert their toxic effects.[1] The central mechanism involves the conversion of the PA into a highly reactive pyrrolic ester, which then forms covalent bonds with cellular macromolecules like DNA and proteins, leading to widespread cellular damage and organ toxicity.[1][3]
Comparative Analysis of Pyrrolizidine Alkaloids
This section compares the toxicological data of Senecionine with other well-characterized hepatotoxic PAs, namely Monocrotaline and Retrorsine. These compounds share a common mechanism of action, providing a basis for understanding the structure-activity relationship and relative toxicity within this class of alkaloids.
Quantitative Toxicity Data
The following table summarizes key toxicity metrics for Senecionine and its comparators. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
| Compound | Molar Mass ( g/mol ) | LD50 | IC50/EC50 (Cytotoxicity) | Species/Cell Line | Reference |
| Senecionine | 335.40 | 65 mg/kg (oral) | ~22 µM (EC50) | Rodent / Cultivated LSECs (post-activation) | [1][4] |
| Monocrotaline | 325.36 | 66 mg/kg (oral) | 76.7 µM (24.966 µg/mL) | Rat / HepG2 cells | [5][6] |
| Retrorsine | 351.39 | 42 mg/kg (i.v.) | 153 µM | Rat / Primary hepatocytes | [7][8] |
| Seneciphylline | 333.38 | 77 mg/kg (i.p.) | Not Available | Rat (male) | [9] |
Mechanism of Action of Senecionine
The toxicity of Senecionine is a multi-step process initiated by metabolic activation in the liver. The key phases are outlined below.
Signaling Pathway Diagram
Caption: Metabolic activation of Senecionine in hepatocytes leading to cellular damage.
Experimental Protocols
To assess the mechanism of action and toxicity of compounds like Senecionine, specific in vitro and analytical methods are employed. Below are representative protocols for cytotoxicity assessment and DNA adduct measurement.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[10]
Objective: To determine the concentration at which a test compound reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound (e.g., Senecionine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Measurement of DNA Adducts by LC-MS/MS
This protocol describes a general method for the detection and quantification of DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8][11]
Objective: To quantify the levels of specific DNA adducts formed in cells or tissues after exposure to a genotoxic compound.
Materials:
-
DNA source (e.g., cultured cells treated with the test compound, or liver tissue from treated animals)
-
DNA isolation kit
-
Nuclease P1, alkaline phosphatase, and phosphodiesterase enzymes
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 HPLC column
-
Solvents for mobile phase (e.g., water with formic acid, acetonitrile)
-
Internal standards (stable isotope-labeled adducts)
Procedure:
-
DNA Isolation: Isolate genomic DNA from the biological sample using a commercial kit or standard phenol-chloroform extraction methods. Ensure high purity of the DNA.[8]
-
DNA Hydrolysis: Digest the isolated DNA (typically 10-50 µg) to individual deoxynucleosides. This is usually a multi-step enzymatic process involving enzymes like nuclease P1 and alkaline phosphatase.
-
Sample Preparation: Add an internal standard to the hydrolyzed DNA sample to account for variations during sample processing and analysis. The sample may need to be further purified, for example, by solid-phase extraction, to remove interfering substances.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. The deoxynucleosides and adducts are separated on the C18 column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for the target DNA adducts and the internal standard.
-
Data Analysis: Construct a calibration curve using known amounts of the DNA adduct standards. Quantify the level of adducts in the sample by comparing its peak area ratio (adduct/internal standard) to the calibration curve. Results are typically expressed as the number of adducts per 10^n normal nucleotides.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the hepatotoxicity of a compound like Senecionine in vitro.
Caption: A typical workflow for in vitro hepatotoxicity and genotoxicity assessment.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Monocrotaline - Wikipedia [en.wikipedia.org]
- 7. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Seneciphylline | C18H23NO5 | CID 5281750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effects of monocrotaline pyrrole on cultured rat pulmonary endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of In Vitro and In Vivo Effects of Senecionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Senecionine, a pyrrolizidine alkaloid of significant toxicological interest. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms of action to facilitate a thorough understanding of its biological activities across different experimental systems.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Senecionine.
Table 1: In Vitro Cytotoxicity and Genotoxicity of Senecionine
| Parameter | Cell Line/System | Concentration/Dose | Effect | Reference |
| Cytotoxicity (EC50) | Cultivated Mouse Liver Sinusoidal Endothelial Cells (LSECs) | ~22 µM | Cytotoxic effect observed only after metabolic activation by primary mouse hepatocytes.[1] | |
| Cytotoxicity (IC20) | Human Hepatoma (HepG2) Cells | 0.66 mM | Inhibition of cell viability. | |
| Cytotoxicity | Primary Mouse Hepatocytes | Up to 500 µM | Concentration-dependent decrease in viability. | |
| Cytotoxicity | Freshly Isolated Mouse LSECs | Up to 500 µM | No cytotoxic effect without metabolic activation.[1] | |
| Genotoxicity | Human Hepatoma (HepG2) Cells | Non-cytotoxic concentrations | Marked dose-dependent increase in DNA damage. |
Table 2: In Vivo Toxicity of Senecionine
| Parameter | Animal Model | Dosage | Effect | Reference |
| Acute Toxicity (LD50) | Rodents | 65 mg/kg | Lethal dose.[2] | |
| Hepatotoxicity | Mice | 60 mg/kg (oral) | Increased serum AST and ALT levels, indicating liver necrosis.[3] | |
| Hepatotoxicity | Mice | 50 mg/kg (oral) | Pericentral necrosis of Liver Sinusoidal Endothelial Cells (LSECs) and increased sinusoidal platelet aggregation.[1] | |
| Gene Expression | Mice | 30-60 mg/kg | Dose-dependent decrease in the expression of genes related to bile acid homeostasis.[4] |
Experimental Protocols
In Vitro Methodologies
1. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human hepatoma (HepG2) cells are seeded in 96-well plates and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are exposed to varying concentrations of Senecionine for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. Genotoxicity Assay (Comet Assay)
-
Cell Treatment: HepG2 cells are treated with non-cytotoxic concentrations of Senecionine.
-
Cell Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The DNA is denatured in an alkaline buffer, and electrophoresis is performed to allow the migration of fragmented DNA from the nucleus, forming a "comet" shape.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.
-
Quantification: The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail (tail intensity).
In Vivo Methodology
1. Mouse Model of Acute Hepatotoxicity
-
Animals: Male C57BL/6 mice are typically used.
-
Administration: Senecionine is dissolved in a suitable vehicle (e.g., water) and administered orally via gavage at doses ranging from 30 to 60 mg/kg body weight.
-
Sample Collection: At various time points post-administration (e.g., 6, 12, 24 hours), blood samples are collected for serum analysis of liver enzymes (ALT, AST).
-
Histopathology: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination of liver damage, such as necrosis and hemorrhage.
-
Gene Expression Analysis: Liver tissue can be used for RNA extraction and subsequent analysis of gene expression changes using techniques like quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Mechanisms of Action
Metabolic Activation of Senecionine
Senecionine itself is a protoxin and requires metabolic activation in the liver to exert its toxic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The activated metabolite, a pyrrolic ester, is a reactive electrophile that can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage.
Metabolic activation of Senecionine to a reactive pyrrolic ester.
Senecionine-Induced Apoptosis Signaling Pathway
In vitro studies have shown that Senecionine can induce apoptosis, primarily through the intrinsic (mitochondrial) pathway. The reactive metabolites of Senecionine can cause mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. There is also evidence suggesting a potential involvement of the extrinsic pathway.
Senecionine-induced apoptosis involves both intrinsic and extrinsic pathways.
Experimental Workflow: In Vivo Hepatotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vivo hepatotoxicity of Senecionine in a mouse model.
Workflow for assessing Senecionine-induced hepatotoxicity in mice.
References
- 1. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-Selenomethionine Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Senecionine Acetate: A Comparative Analysis of its Mitochondrial Inhibitory Efficacy
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Known Mitochondrial Inhibitors
The following table summarizes the mechanisms of action and inhibitory concentrations of several well-established mitochondrial inhibitors. This data provides a benchmark for evaluating the potential potency of novel mitochondrial toxins.
| Inhibitor | Target | Mechanism of Action | Reported IC50 Values |
| Rotenone | Complex I (NADH:ubiquinone oxidoreductase) | Blocks the transfer of electrons from NADH to coenzyme Q, inhibiting oxidative phosphorylation. | 1.7 - 2.2 μM (inhibition of Complex I)[1][2]; 3.4 nM (inhibition of NADH oxidation)[2]; Other studies report a range from 0.1 nM to 100 nM depending on the system.[3] |
| Antimycin A | Complex III (Cytochrome bc1 complex) | Binds to the Qi site of cytochrome b, blocking the transfer of electrons from coenzyme Q to cytochrome c.[4] | 38 nM (inhibition of mitochondrial respiration in isolated rat liver mitochondria).[5] |
| Oligomycin A | Complex V (ATP Synthase) | Inhibits ATP synthase by blocking its proton channel (Fₒ subunit), preventing the phosphorylation of ADP to ATP.[6] | ~100 nM in MCF7 cells and ~5-10 µM in MDA-MB-231 cells for reducing mammosphere formation.[7] |
| FCCP | Protonophore (Uncoupler) | Shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force and uncoupling respiration from ATP synthesis. | Does not have a direct IC50 for inhibition but causes significant mitochondrial depolarization at concentrations around 300 nM.[8][9] |
Mitochondrial Effects of Senecionine
Senecionine, a pyrrolizidine alkaloid, is a known hepatotoxin that exerts its cytotoxic effects in part through the induction of mitochondria-mediated apoptosis.[10] Unlike the direct enzymatic inhibitors listed above, senecionine's primary reported mechanism of mitochondrial disruption involves the induction of mitochondrial fission and subsequent pro-apoptotic signaling pathways.
Key Effects of Senecionine on Mitochondrial Function:
-
Induction of Mitochondrial Fragmentation: Senecionine treatment leads to significant mitochondrial fragmentation. This process is mediated by the dynamin-related protein 1 (Drp1), which translocates from the cytosol to the mitochondrial outer membrane to initiate fission.[10]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): Studies have shown that senecionine induces a loss of mitochondrial membrane potential in a dose- and time-dependent manner.[10][11] In primary hepatocytes, this effect was observed with senecionine concentrations ranging from 5 to 50 μM.[11]
-
Cytochrome c Release: Consequent to the loss of mitochondrial membrane potential and outer membrane permeabilization, senecionine triggers the release of cytochrome c from the intermembrane space into the cytosol.[10] This is a critical step in the activation of the intrinsic apoptotic pathway.
-
Mitochondria-Mediated Apoptosis: The cascade of mitochondrial fragmentation, ΔΨm dissipation, and cytochrome c release culminates in the activation of caspases and execution of apoptosis.[10]
While a precise IC50 value for senecionine's direct inhibition of mitochondrial respiration has not been established, its cytotoxic effects on liver sinusoidal endothelial cells (LSECs) after metabolic activation were observed with an EC50 of approximately 22 µM.[12] It is important to note that senecionine is a protoxin that requires metabolic activation by cytochrome P450 enzymes in the liver to form reactive metabolites that are responsible for its toxicity.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mitochondrial inhibitors. Below are summarized protocols for key experiments used to evaluate mitochondrial function.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. Cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, accumulate in the negatively charged mitochondrial matrix. A decrease in ΔΨm results in reduced dye accumulation and a corresponding change in fluorescence intensity.
Protocol Outline (using TMRM):
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture overnight.
-
Dye Loading: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 25 nM) in a suitable buffer (e.g., HBSS) for 30-40 minutes at 37°C, protected from light.[14]
-
Image Acquisition: Image the cells using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~574 nm).[15]
-
Treatment: Add senecionine acetate or other mitochondrial inhibitors at the desired concentrations to the cells.
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in TMRM fluorescence over time.
-
Positive Control: As a positive control for depolarization, treat a separate set of cells with an uncoupler such as FCCP (e.g., 1-10 µM).[15]
-
Analysis: Quantify the fluorescence intensity of individual mitochondria or whole cells over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Cytochrome c Release Assay
Principle: The release of cytochrome c from the mitochondria into the cytosol is a hallmark of the intrinsic apoptotic pathway. This can be detected by separating cytosolic and mitochondrial fractions of cell lysates and performing an immunoblot for cytochrome c.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) to induce apoptosis. Include a negative control (untreated cells) and a positive control (e.g., staurosporine).
-
Cell Harvesting: Harvest cells by centrifugation and wash with ice-cold PBS.
-
Cell Lysis and Fractionation:
-
Resuspend the cell pellet in an ice-cold cytosol extraction buffer containing a mild detergent that permeabilizes the plasma membrane but leaves the mitochondrial membranes intact.[16]
-
Incubate on ice to allow for cell lysis.[16]
-
Centrifuge the lysate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.[16]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[16]
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
-
Immunoblotting:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using an appropriate substrate. An increase in cytochrome c in the cytosolic fraction and a concomitant decrease in the mitochondrial fraction indicates cytochrome c release.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the complex processes involved in mitochondrial inhibition.
Experimental workflow for measuring mitochondrial membrane potential.
Signaling pathway of Senecionine-induced mitochondrial apoptosis.
References
- 1. apexbt.com [apexbt.com]
- 2. Rotenone, mitochondrial electron transport chain inhibitor (CAS 83-79-4) | Abcam [abcam.com]
- 3. pnas.org [pnas.org]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Oligomycin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of Drp1 protects against senecionine-induced mitochondria-mediated apoptosis in primary hepatocytes and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Senecionine - Wikipedia [en.wikipedia.org]
- 14. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
Unraveling the Cellular Selectivity of Senecionine: A Comparative Guide
For Immediate Release
A comprehensive analysis of the pyrrolizidine alkaloid Senecionine reveals its differential cytotoxic and apoptotic effects across various cell types. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a comparative overview of Senecionine's cellular impact, with a focus on its potential applications and toxicological profile.
Senecionine, a naturally occurring pyrrolizidine alkaloid, has demonstrated varied effects on cell viability and programmed cell death, contingent on the cell type. The data indicates a generally higher sensitivity in cancer cell lines compared to non-tumorigenic cells, although metabolic activation is a critical factor in its cytotoxicity, particularly in liver cells.
Comparative Cytotoxicity of Senecionine
The cytotoxic effects of Senecionine have been evaluated in several cell lines, with results indicating a concentration-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) and other cytotoxicity metrics vary significantly across different cell types, highlighting the differential sensitivity to this compound.
| Cell Line | Cell Type | Cytotoxicity Metric | Result |
| HepG2 | Human Hepatoma | IC20 | 0.66 mM[1] |
| Huh-7.5 | Human Hepatoma | MTT Assay | Concentration-dependent decrease in viability[1][2][3] |
| PC3 | Human Prostate Cancer | MTT Assay | Cytotoxic at 50 and 500 µg/ml[4] |
| DU145 | Human Prostate Cancer | MTT Assay | Cytotoxic at 50 and 500 µg/ml[4] |
| Cultivated LSECs | Mouse Liver Sinusoidal Endothelial Cells | EC50 | ~22 µM (with hepatocyte co-incubation)[1] |
Induction of Apoptosis Across Cell Lines
Senecionine has been shown to induce apoptosis, or programmed cell death, in a cell-type-specific and concentration-dependent manner. In human hepatoma Huh-7.5 cells, treatment with Senecionine led to a noticeable increase in the apoptotic cell population.
| Cell Line | Concentration | Apoptotic Rate (Early + Late) |
| Huh-7.5 | 6.25 µM | Increased |
| Huh-7.5 | 25 µM | Increased |
| Huh-7.5 | 100 µM | Increased |
| Huh-7.5 | 400 µM | Increased |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The viability of cells treated with Senecionine is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Senecionine or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
The induction of apoptosis is frequently quantified using flow cytometry after staining with Annexin V and Propidium Iodide (PI).
-
Cell Treatment: Cells are treated with Senecionine at various concentrations for the desired time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Signaling Pathways Implicated in Senecionine-Induced Apoptosis
Senecionine-induced apoptosis is a complex process involving multiple signaling cascades. The intrinsic mitochondrial pathway and the JNK stress-activated pathway have been identified as key players. The role of the p53 tumor suppressor protein is also of significant interest in this process.
Metabolic Activation and a Cascade of Cellular Damage
The primary mechanism of Senecionine's toxicity involves its metabolic activation by cytochrome P450 enzymes in the liver. This process generates reactive pyrrolic metabolites that can form adducts with cellular macromolecules like DNA and proteins, leading to cellular stress and initiating apoptotic pathways.
References
The Role of the Acetate Group in Senecionine Acetate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Senecionine acetate and its parent compound, Senecionine, to elucidate the role of the O-acetyl group in its biological activity. The central hypothesis is that this compound's activity is largely dependent on its metabolic conversion to Senecionine, a well-documented hepatotoxic pyrrolizidine alkaloid (PA). The activity of many PAs is a result of their metabolic activation in the liver by cytochrome P450 (CYP) enzymes into reactive pyrrolic esters, which can form toxic adducts with cellular macromolecules.
Unveiling the Activity: A Tale of Two Molecules
The presence of an acetate group can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. In the case of this compound, it is proposed that the acetate moiety acts as a temporary masking group. Upon entering a biological system, particularly in the liver, it is likely hydrolyzed by esterase enzymes to yield Senecionine. The subsequent biological effects are then attributable to the bioactivation of Senecionine.
Quantitative Comparison of Biological Activity
Direct comparative quantitative data for Senecionine and this compound is limited in publicly available literature. However, based on the known cytotoxicity of Senecionine, we can infer the expected activity of this compound post-deacetylation. The following table summarizes reported cytotoxic data for Senecionine in various hepatic cell lines. It is hypothesized that this compound, upon efficient conversion to Senecionine, would exhibit similar cytotoxic effects.
| Compound | Cell Line | Assay | Activity Metric | Result | Reference |
| Senecionine | HepaRG | Not Specified | Cytotoxicity | More toxic than echimidine/heliotrine and senkirkine | [1] |
| HepD | CCK-8 | IC50 | 173.71 µM | [1] | |
| H22 | CCK-8 | IC50 | 215.13 µM | [1] | |
| HepG2 | CCK-8 | IC50 | 253.94 µM | [1] | |
| Primary Mouse Hepatocytes | CCK-8 | IC50 | 245.52 µM | [1] | |
| CRL-2118 chicken hepatocytes | Cytomorphology, Mitochondrial function, LDH activity | Median Cytotoxic Concentration | Less cytotoxic than lasiocarpine and seneciphylline | [2] |
Experimental Protocols
To validate the role of the acetate group, a series of experiments are necessary. Below are detailed methodologies for key assays.
In Vitro Metabolism Assay using Liver Microsomes
This assay determines the metabolic fate of this compound, specifically its conversion to Senecionine.
Materials:
-
This compound, Senecionine (as a standard)
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes (0.5-1 mg/mL protein) in phosphate buffer.
-
Add this compound to the reaction mixture at a final concentration of 1-10 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of this compound and the formation of Senecionine.
Cytotoxicity Assay (MTT Assay)
This assay compares the cytotoxic effects of Senecionine and this compound on liver cells.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Senecionine and this compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Senecionine and this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Intracellular Calcium Influx Assay
This assay investigates the effects of Senecionine and this compound on intracellular calcium levels.
Materials:
-
Adherent or suspension cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Senecionine and this compound
-
Ionomycin (as a positive control)
-
EGTA (as a negative control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in HBSS.
-
Measure the baseline fluorescence.
-
Add Senecionine or this compound at the desired concentration and monitor the change in fluorescence over time.
-
At the end of the experiment, add ionomycin to determine the maximum calcium influx and EGTA to determine the minimum fluorescence.
-
Analyze the data to determine the effect of the compounds on intracellular calcium concentration.
Visualizing the Molecular and Experimental Pathways
To better understand the proposed mechanism and experimental design, the following diagrams were generated using Graphviz.
Caption: Proposed metabolic pathway of this compound.
Caption: Workflow for comparing Senecionine and this compound.
Conclusion
The available evidence strongly suggests that the acetate group of this compound serves as a prodrug moiety, with its biological activity being contingent upon its hydrolysis to Senecionine. The subsequent hepatotoxicity is then mediated by the well-established metabolic activation of Senecionine by CYP450 enzymes. Direct comparative studies are warranted to definitively quantify the relative potencies and metabolic kinetics of Senecionine and this compound. The experimental protocols provided herein offer a robust framework for conducting such investigations, which are crucial for a comprehensive risk assessment and understanding the structure-activity relationships of this class of pyrrolizidine alkaloids.
References
Comparative Transcriptomic Analysis of Cellular Response to Senecionine
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the transcriptomic changes induced by the pyrrolizidine alkaloid Senecionine in hepatic cells. Due to a lack of publicly available transcriptomic data for Senecionine acetate, this document focuses on the effects of Senecionine as a proxy. The information herein is derived from in vivo studies on rodent models, offering insights into the molecular mechanisms of Senecionine-induced hepatotoxicity. This guide summarizes key differentially expressed genes, affected signaling pathways, and detailed experimental protocols to support further research and drug development efforts. All quantitative data is presented in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams.
Introduction
Senecionine is a naturally occurring pyrrolizidine alkaloid found in numerous plant species of the Senecio genus. It is a known hepatotoxin, and its presence in herbal remedies and contaminated food products poses a significant health risk to both humans and livestock. The toxicity of Senecionine is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, resulting in cellular damage, apoptosis, and necrosis.
Understanding the transcriptomic alterations induced by Senecionine is crucial for elucidating the precise mechanisms of its toxicity and for the development of potential therapeutic interventions. This guide consolidates findings from key studies that have investigated the gene expression profiles of liver tissue in response to Senecionine exposure.
Comparative Transcriptomic Data
The following tables summarize the significant changes in gene expression observed in liver tissue of rodents treated with Senecionine. The data is compiled from a study by Hessel-Pras et al. (2020), which investigated the effects of Senecionine in mice.
Table 1: Differentially Expressed Genes in Mouse Liver Treated with Senecionine
| Gene Category | Gene Name | Fold Change (Direction) | Putative Function |
| Bile Acid Homeostasis | Abcb11 | Downregulated | Bile salt export pump |
| Abcc2 | Downregulated | Multidrug resistance-associated protein 2 | |
| Slc10a1 | Downregulated | Sodium/bile acid cotransporter | |
| Cyp7a1 | Downregulated | Cholesterol 7-alpha-hydroxylase (rate-limiting enzyme in bile acid synthesis) | |
| Wnt Signaling | Axin2 | Downregulated | Negative regulator of the Wnt signaling pathway |
| Lgr5 | Downregulated | Wnt target gene, stem cell marker | |
| Rnf43 | Downregulated | Negative regulator of Wnt signaling | |
| Inflammatory Response | Lcn2 | Upregulated | Lipocalin 2, acute phase protein |
| Mt2 | Upregulated | Metallothionein 2, involved in metal homeostasis and protection against oxidative stress | |
| Saa3 | Upregulated | Serum amyloid A 3, acute phase reactant |
Note: The fold change directions are based on the findings reported by Hessel-Pras et al. (2020). Specific quantitative values were not available in the public domain.
Key Signaling Pathways Affected by Senecionine
Transcriptomic analysis has revealed that Senecionine treatment significantly impacts several key signaling pathways in the liver. The following diagram illustrates the interplay between these pathways based on the observed gene expression changes.
Caption: Signaling pathways affected by Senecionine metabolism in the liver.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the investigation of Senecionine-induced hepatotoxicity and transcriptomic changes.
In Vivo Animal Study (Based on Hessel-Pras et al., 2020)
-
Animal Model: Male C57BL/6NRj mice, 8-10 weeks old.
-
Treatment: Mice were administered Senecionine orally by gavage. Doses ranged from 30 to 60 mg/kg body weight. Control animals received the vehicle (e.g., water or saline).
-
Sample Collection: Liver tissue was collected at various time points post-administration (e.g., 6, 12, 18, 24, and 48 hours).
-
RNA Isolation: Total RNA was extracted from liver tissue samples using a suitable method, such as TRIzol reagent or a column-based kit, according to the manufacturer's instructions. RNA quality and integrity were assessed using spectrophotometry and agarose gel electrophoresis or a bioanalyzer.
-
Gene Expression Analysis: Gene expression profiling was performed using quantitative real-time PCR (qRT-PCR) for specific target genes.
Experimental Workflow
The diagram below outlines the typical workflow for a transcriptomic study of cells treated with a compound like Senecionine.
Caption: A generalized workflow for transcriptomic analysis.
Conclusion and Future Directions
The available transcriptomic data for Senecionine reveals a complex cellular response in the liver, primarily characterized by the disruption of bile acid homeostasis, suppression of the Wnt signaling pathway, and induction of an inflammatory response. These changes in gene expression provide a molecular basis for the observed hepatotoxicity of this pyrrolizidine alkaloid.
It is important to reiterate that this guide is based on data for Senecionine, and direct experimental evidence for the transcriptomic effects of this compound is currently lacking. Future research should aim to:
-
Conduct comparative transcriptomic studies of cells treated with Senecionine versus this compound to identify any unique or overlapping molecular effects.
-
Perform dose-response and time-course transcriptomic analyses to gain a more dynamic understanding of the cellular response to these compounds.
-
Utilize in vitro models with human-derived cells to enhance the clinical relevance of the findings.
By addressing these knowledge gaps, the scientific community can better understand the risks associated with these compounds and develop more effective strategies for mitigating their toxic effects.
Unraveling the Structure-Activity Relationship of Senecionine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Senecionine, a prominent macrocyclic diester pyrrolizidine alkaloid (PA), is a known hepatotoxin, posing significant risks to human and animal health. Its toxicity is intrinsically linked to its chemical structure, which necessitates metabolic activation to exert its harmful effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Senecionine and its analogs, drawing upon available experimental data to elucidate the key structural determinants of their biological activity.
Key Determinants of Toxicity in Senecionine Analogs
The biological activity, particularly the cytotoxicity and hepatotoxicity, of Senecionine and its analogs is governed by several key structural features. The consensus from numerous studies is that the pro-toxic nature of these compounds requires specific molecular characteristics to be biotransformed into reactive metabolites that can damage cellular macromolecules.
The fundamental structural requirements for the toxicity of pyrrolizidine alkaloids, including Senecionine, are:
-
1,2-Unsaturated Necine Base: The presence of a double bond in the pyrrolizidine ring system is paramount for toxicity. Saturated PAs, such as those of the platynecine type, are generally considered non-toxic.[1]
-
Esterification of the Necine Base: The necine base must be esterified, and the nature of this esterification significantly influences the degree of toxicity.
-
Macrocyclic Diester Structure: Macrocyclic diesters, like Senecionine, are consistently reported to be among the most toxic PAs.[2][3] Twelve-membered macrocyclic diesters, in particular, have demonstrated high cytotoxic potential.[4] This is in contrast to open-chain diesters and monoesters, which generally exhibit lower toxicity.[3]
Comparative Analysis of Cytotoxicity and Toxicity
Quantitative data from various studies underscore the potent toxicity of Senecionine and provide a basis for comparison with other pyrrolizidine alkaloids. It is important to note that direct comparisons of IC50 and LD50 values across different studies should be made with caution due to variations in experimental models and conditions.
| Compound | Assay Type | Cell Line / Animal Model | Result | Key Finding |
| Senecionine | In vitro Cytotoxicity (EC50) | Cultivated Liver Sinusoidal Endothelial Cells (LSECs) with metabolic activation | ~22 µM[1] | Metabolic activation is essential for cytotoxicity. |
| Senecionine | In vitro Cytotoxicity (IC20) | HepG2 cells | 0.66 mM[5] | Shows cytotoxic potential in human liver cells. |
| Senecionine | Acute Toxicity (LD50) | Rodents | 65 mg/kg[6] | Demonstrates high in vivo toxicity. |
| Retrorsine | In vitro Cytotoxicity | HepG2 cells | More potent than Senecionine[5] | A closely related macrocyclic diester with higher in vitro cytotoxicity. |
| Riddelliine | In vitro Cytotoxicity | HepG2 cells | More potent than Senecionine[5] | Another macrocyclic diester exhibiting significant cytotoxicity. |
| Seneciphylline | In vitro Cytotoxicity | HepG2 cells | More potent than Senecionine[5] | Structural similarity to Senecionine with comparable or higher toxicity. |
| Monocrotaline | Inhibition of Colony Formation | Bovine Kidney Epithelial Cells | Slight inhibition at 500 µM[2] | A saturated macrocyclic PA with significantly lower cytotoxicity. |
| Heliotrine (Open Diester) | Inhibition of Colony Formation | Bovine Kidney Epithelial Cells | Slight inhibition at 500 µM[2] | Demonstrates lower cytotoxicity compared to macrocyclic diesters. |
| Retronecine (Necine Base) | Inhibition of Colony Formation | Bovine Kidney Epithelial Cells | No effect[2] | The unesterified necine base is not cytotoxic. |
Experimental Protocols
The evaluation of the bioactivity of Senecionine and its analogs involves a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments frequently cited in the literature.
In Vitro Cytotoxicity Assessment using MTT Assay
This assay is widely used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Senecionine, analogs). A vehicle control (e.g., DMSO) is also included.
-
Metabolic Activation (optional but crucial for PAs): For compounds like Senecionine that require metabolic activation, a system such as co-culture with primary hepatocytes or the addition of a liver S9 fraction with a NADPH-generating system is necessary.[1][2]
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Acute Toxicity Study (LD50 Determination)
This study is conducted to determine the median lethal dose (LD50) of a substance in an animal model.
-
Animal Model: Typically, rodents such as mice or rats are used. The animals are acclimatized to the laboratory conditions before the experiment.
-
Dose Administration: The test compound (e.g., Senecionine) is administered to different groups of animals at various dose levels. The route of administration can be oral, intraperitoneal, or intravenous, depending on the study's objective.
-
Observation: The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. Observations include changes in physical appearance, behavior, and body weight.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to examine for any pathological changes.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the mortality data at different dose levels.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic processes and experimental designs crucial for understanding the structure-activity relationship of Senecionine analogs.
References
- 1. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis and hepatotoxicity of retronecine diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolizidine Alkaloids Pyrrolams A-D: Survey on Synthetic Efforts PDF [wvw.zlibrary.to]
- 5. Design, modification, and bio-evaluation of salazinic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Senecionine Acetate's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to confirm the cellular target engagement of Senecionine acetate. It details methodologies for assessing its proposed mechanisms of action and compares its activity with alternative chemical probes. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Introduction to this compound
This compound is a pyrrolizidine alkaloid, a class of natural compounds known for their biological activity.[1][2] Its primary proposed mechanism of action at the cellular level involves the disruption of calcium homeostasis, specifically by inhibiting the sequestration of Ca2+ into both mitochondrial and extramitochondrial compartments.[1][2] This is thought to occur through the inactivation of free sulfhydryl groups on target proteins. Furthermore, its parent compound, senecionine, is known to be metabolically activated by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters. These electrophilic metabolites can covalently bind to cellular nucleophiles such as proteins and DNA, forming adducts and leading to cytotoxicity and genotoxicity.[3][4][5]
This guide will focus on two primary methods to confirm the target engagement of this compound in a cellular context:
-
Direct measurement of covalent adduct formation with cellular proteins using mass spectrometry.
-
Indirect assessment of its effect on proposed targets , namely intracellular calcium levels and the status of cellular sulfhydryl groups.
Comparison of this compound with Alternative Probes
To provide context for the activity of this compound, this guide compares it with two well-characterized chemical probes that modulate the same proposed cellular targets:
-
Ru360: A potent and specific inhibitor of the mitochondrial calcium uniporter (MCU), which is a primary route for calcium entry into the mitochondrial matrix.[4][6][7][8][9]
-
N-ethylmaleimide (NEM): A commonly used sulfhydryl-reactive agent that depletes cellular glutathione (GSH) and forms covalent adducts with cysteine residues on proteins.[1][10][11]
Quantitative Comparison of Biological Activity
| Compound | Target/Mechanism | Cell Type/System | Endpoint | Potency (IC50/EC50) | Reference(s) |
| Senecionine (metabolically activated) | Cytotoxicity via protein/DNA adduct formation | Liver Sinusoidal Endothelial Cells (LSECs) co-cultured with primary mouse hepatocytes | Cell Viability | ~22 µM | [5] |
| Ru360 | Mitochondrial Calcium Uniporter (MCU) | Isolated cardiac mitochondria | Ca2+ uptake | ~0.18 nM | [4] |
| Ru360 | Mitochondrial Calcium Uniporter (MCU) | Permeabilized HeLa cells | Ca2+ uptake | ~2.5 nM | [4] |
| DS16570511 (another MCU inhibitor) | Mitochondrial Ca2+ uptake | Isolated rat liver mitochondria | Ca2+ uptake | 9.2 µM | [2] |
| N-ethylmaleimide (NEM) | Glutathione Depletion | Chinese Hamster Ovary (CHO) cells | Glutathione levels | <200 µM (for >95% depletion) | [12] |
Experimental Protocols for Target Engagement
Quantification of Senecionine-Protein Adducts by LC-MS/MS
This method provides direct evidence of target engagement by quantifying the covalent adducts formed between the reactive metabolites of Senecionine and cellular proteins.
Experimental Workflow:
Caption: Workflow for the identification and quantification of Senecionine-protein adducts.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture primary hepatocytes or a suitable cell line (e.g., HepG2) that expresses cytochrome P450 enzymes.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction and Preparation:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Take a known amount of protein (e.g., 100 µg) and reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide (IAM) to prevent disulfide bond reformation.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest and desalt using a C18 solid-phase extraction cartridge.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a data-dependent acquisition method to trigger MS/MS scans on the most abundant precursor ions.
-
-
Data Analysis:
-
Search the raw MS/MS data against a relevant protein database (e.g., human or mouse proteome) using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Include a variable modification corresponding to the mass of the dehydrated Senecionine metabolite (+ C8H9NO) on cysteine, lysine, or other potential target residues.
-
Quantify the relative abundance of the identified adducted peptides across different treatment conditions.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in living cells by measuring changes in the thermal stability of a target protein upon ligand binding.
Experimental Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound at various concentrations or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting, ELISA, or other sensitive protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Alternatively, perform an isothermal dose-response experiment at a single, optimized temperature to determine the EC50 of target engagement.[6][13]
-
Measurement of Intracellular Calcium Levels
This indirect assay assesses the effect of this compound on intracellular calcium homeostasis, a key aspect of its proposed mechanism of action.
Experimental Workflow:
Caption: Workflow for measuring intracellular calcium concentration changes.
Detailed Protocol:
-
Cell Loading:
-
Plate cells in a 96-well black, clear-bottom plate.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add this compound, a positive control (e.g., a calcium ionophore like ionomycin), a negative control (e.g., vehicle), and the comparator compound (Ru360) to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative changes in intracellular calcium concentration.
-
Compare the effects of this compound to the controls and Ru360.
-
Assessment of Cellular Sulfhydryl Group Status
This assay indirectly measures the interaction of this compound with cellular sulfhydryl groups by quantifying the levels of reduced glutathione (GSH), the most abundant intracellular thiol.
Experimental Workflow:
Caption: Workflow for the quantification of cellular glutathione (GSH).
Detailed Protocol:
-
Cell Treatment:
-
Treat cultured cells with various concentrations of this compound, N-ethylmaleimide (NEM) as a positive control, and a vehicle control for a defined time.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells and lyse them in a buffer that precipitates proteins and preserves the GSH pool (e.g., metaphosphoric acid). To prevent auto-oxidation, it is crucial to immediately derivatize the free thiols. An in situ derivatization with NEM before lysis can also be performed.[10]
-
-
GSH Quantification:
-
Several methods can be used for quantification:
-
Fluorometric Assay: React the lysate with a thiol-reactive fluorescent dye such as monochlorobimane (mBCl) or ThiolTracker™ Violet. Measure the fluorescence using a plate reader.
-
Colorimetric Assay (Ellman's Reagent): React the lysate with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product that can be measured by absorbance at 412 nm.
-
LC-MS/MS: Derivatize GSH with a reagent like NEM and quantify the resulting adduct by LC-MS/MS for high specificity and sensitivity.[10]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH.
-
Calculate the GSH concentration in the cell lysates and normalize to the protein concentration.
-
Compare the dose-dependent effect of this compound on GSH levels to that of NEM.
-
Conclusion
Confirming the target engagement of this compound in a cellular environment requires a multi-faceted approach. Direct evidence can be obtained by identifying and quantifying covalent adducts with cellular proteins using LC-MS/MS. This method provides unambiguous proof of interaction. Indirect evidence can be gathered by assessing the downstream consequences of its proposed mechanisms of action, such as alterations in intracellular calcium levels and depletion of cellular sulfhydryl groups. By comparing the effects of this compound with those of well-characterized tool compounds like Ru360 and N-ethylmaleimide, researchers can gain a more comprehensive understanding of its cellular activity and specificity. The detailed protocols provided in this guide offer a starting point for designing and executing robust experiments to validate the target engagement of this compound and similar compounds.
References
- 1. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Inhibitory Mechanisms of DS16570511 Targeting Mitochondrial Calcium Uptake: Insights from Biochemical Analysis of Rat Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of DNA reactive pyrrolic metabolites of senecionine - A carcinogenic pyrrolizidine alkaloid by LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU) Inhibitor Preserves Mitochondrial Bioenergetics after Hypoxia/Reoxygenation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Glutathione-dependent conversion of N-ethylmaleimide to the maleamic acid by Escherichia coli: an intracellular detoxification process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of drugs which deplete intracellular glutathione in hypoxic cell radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Senecionine Acetate Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity and toxicity of Senecionine and its related pyrrolizidine alkaloids (PAs). The information is compiled from published literature to support independent verification and further research. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key assays. Signaling pathways and experimental workflows are visualized to facilitate understanding.
Comparative Analysis of Pyrrolizidine Alkaloid Cytotoxicity
The following tables summarize the in vitro cytotoxicity and in vivo acute toxicity of Senecionine and other selected pyrrolizidine alkaloids. This data provides a quantitative comparison of their relative potencies.
Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Senecionine | Primary Mouse Hepatocytes | ~26 | [1] |
| HepD | 173.71 | [2][3] | |
| H22 | >100 | [2][3] | |
| HepG2 | 189.11 | [2][3] | |
| HepG2-CYP3A4 | 10-70 | [1] | |
| Seneciphylline | HepG2-CYP3A4 | 10-70 | [1] |
| Retrorsine | HepD | 126.55 | [2][3] |
| HepG2-CYP3A4 | 10-70 | [1] | |
| Lasiocarpine | HepG2-CYP3A4 | 12.6 | [1] |
| Echimidine | HepG2-CYP3A4 | 10-70 | [1] |
| Riddelliine | HepG2-CYP3A4 | 10-70 | [1] |
| Intermedine | Primary Mouse Hepatocytes | 165.13 | [2][3] |
| HepD | 239.39 | [2][3] | |
| H22 | 161.82 | [2][3] | |
| HepG2 | 189.11 | [2][3] | |
| Lycopsamine | HepD | 164.06 | [2][3] |
| Senecionine N-oxide | HepD | >257.98 | [3] |
Table 2: Acute Toxicity of Senecionine in Rodents (LD50 Values)
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Senecionine | Rodent | Oral/Intraperitoneal | ~65 | [4] |
| Senecionine | Rat | Not Specified | 34-300 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathway of Senecionine leading to toxicity and a general workflow for in vitro cytotoxicity assessment.
Caption: Metabolic activation and detoxification pathways of Senecionine in hepatocytes.
Caption: General workflow for assessing in vitro cytotoxicity of pyrrolizidine alkaloids.
Experimental Protocols
In Vitro Hepatotoxicity Assay (General Protocol using CCK-8)
This protocol outlines a general method for assessing the cytotoxicity of pyrrolizidine alkaloids in a hepatic cell line, such as HepG2, using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
HepG2 cells (or other suitable hepatic cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Pyrrolizidine alkaloids (e.g., Senecionine, Senecionine acetate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolizidine alkaloids in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and solvent only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
CCK-8 Assay: After the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group (untreated cells). The absorbance of the blank wells (medium and CCK-8 only) should be subtracted from the absorbance of all other wells. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
Mitochondrial Calcium Uptake Assay
This protocol describes a method to measure mitochondrial calcium uptake using a Ca²⁺-sensitive fluorescent indicator in isolated mitochondria.[6]
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Pi medium (250 mM sucrose, 10 mM Tris-MOPS, 10 µM EGTA-Tris, 0.5 mg/mL bovine serum albumin, and 10 mM KPi, pH 7.4)[6]
-
Ca²⁺-sensitive fluorescent indicator (e.g., Fluo-5N or Calcium Green-5N)[6]
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
Respiratory chain substrate (e.g., succinate)
-
ATP (if assessing FₒF₁-ATPase-driven uptake)
-
Respiratory chain inhibitors (e.g., antimycin, rotenone, if necessary)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Preparation: Prepare the Pi medium and solutions of the fluorescent indicator, test compound, and other reagents.
-
Mitochondria Suspension: Suspend the isolated mitochondria in the Pi medium at a concentration of approximately 0.42 mg protein/mL.[6]
-
Assay Setup: In a cuvette or microplate well, add the Pi medium and the Ca²⁺-sensitive fluorescent indicator (e.g., 1 µM Fluo-5N).[6] Add the test compound at the desired concentrations.
-
Initiation of Measurement: Place the cuvette or plate in the fluorometer and start recording the baseline fluorescence.
-
Initiation of Ca²⁺ Uptake: To initiate respiratory chain-driven Ca²⁺ uptake, add a respiratory substrate such as succinate (e.g., 10 mM).[6] To assess FₒF₁-ATPase-driven Ca²⁺ uptake, add ATP (e.g., 1 mM) in the presence of respiratory chain inhibitors.[6]
-
Monitoring Fluorescence: Continuously monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in the extramitochondrial Ca²⁺ concentration, signifying inhibition of mitochondrial uptake.
-
Data Analysis: Calculate the rate of Ca²⁺ uptake from the initial phase of the fluorescence change. Compare the rates in the presence of the test compound to the control (vehicle only) to determine the degree of inhibition. IC50 values can be calculated by plotting the percentage of inhibition against the compound concentration.
References
- 1. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senecionine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Specificity of Senecionine Acetate's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Senecionine acetate and related pyrrolizidine alkaloids (PAs). Due to the limited availability of quantitative data for this compound, this document focuses on a detailed comparison of its parent compound, Senecionine, with other well-researched PAs, while summarizing the known qualitative effects of this compound. The information herein is intended to aid researchers in assessing the specificity of these compounds and in designing future studies.
Executive Summary
Senecionine is a well-characterized hepatotoxic pyrrolizidine alkaloid that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its toxic effects. Its primary mechanism of toxicity involves the formation of reactive pyrrolic esters that adduct to cellular macromolecules, leading to cytotoxicity, genotoxicity, and apoptosis. In contrast, this compound is described as an inhibitor of mitochondrial and extramitochondrial calcium sequestration, a mechanism that may contribute to cellular stress. However, a detailed quantitative comparison of the specific biological effects of this compound is hampered by the current lack of publicly available data. This guide presents a comparative analysis of Senecionine and other PAs, providing a framework for understanding the potential biological profile of this compound.
Comparative Cytotoxicity of Pyrrolizidine Alkaloids
The cytotoxic potential of PAs is dependent on their chemical structure and the metabolic capacity of the cell type. The following table summarizes the available quantitative data for Senecionine and other selected PAs.
| Compound | Cell Line | Assay | Cytotoxicity Metric | Result | Reference |
| Senecionine | Cultivated LSECs (pre-incubated with primary mouse hepatocytes) | Not Specified | EC50 | ~22 µM | [1] |
| HepG2 | MTT | IC20 | 0.66 mM | [2] | |
| PC3 (prostate cancer) | MTT | Cytotoxic | 50 and 500 µg/ml | [3] | |
| DU145 (prostate cancer) | MTT | Cytotoxic | 50 and 500 µg/ml | [3] | |
| Seneciphylline | Huh-7.5 | MTT | Concentration-dependent decrease in viability | - | |
| Monocrotaline | Huh-7.5 | MTT | Concentration-dependent decrease in viability | - | [4] |
| Senkirkine | A204 (rhabdomyosarcoma) | Soft agar colony forming assay | IC50 | ~658.8 µM | [2] |
| CYP3A4-expressing TK6 cells | ATP level & Cell viability | Significant decrease | 25 µM & 50 µM, respectively | [2] |
Note on this compound: No quantitative cytotoxicity data (e.g., IC50 or EC50 values) for this compound was identified in the reviewed literature. Its primary reported biological effect is the inhibition of Ca2+ sequestration in mitochondrial and extramitochondrial compartments, potentially through the inactivation of free sulfhydryl groups.
Induction of Apoptosis
Senecionine and other retronecine-type PAs are known to induce apoptosis, primarily through the intrinsic (mitochondrial) pathway.
Quantitative Apoptosis Data for Senecionine:
A study on Huh-7.5 cells demonstrated a concentration-dependent increase in apoptosis following treatment with Senecionine. The percentage of apoptotic cells (early and late) after 24 hours of treatment is summarized below.
| Concentration of Senecionine | Percentage of Apoptotic Cells (Huh-7.5) |
| 6.25 µM | Increased |
| 25 µM | Increased |
| 100 µM | Increased |
| 400 µM | Increased |
Qualitative Comparison of Apoptosis Induction by PAs:
-
Senecionine: Induces apoptosis via the mitochondria-mediated pathway, characterized by the degradation of Bcl-xL, release of cytochrome c, and activation of caspase-9 and caspase-3.
-
Seneciphylline and Monocrotaline: Also induce apoptosis in Huh-7.5 cells in a concentration-dependent manner.[4]
-
Senkirkine: Induces cytotoxic effects, including apoptosis, after prolonged exposure.[2]
Note on this compound: There is no specific data available on whether this compound induces apoptosis or its potential mechanism.
Effects on Cell Cycle
Information regarding the specific effects of this compound on the cell cycle is not available. However, studies on other PAs suggest that they can induce cell cycle arrest. For instance, some PAs have been shown to cause an arrest in the G2/M phase.[5]
Note on this compound: The effect of this compound on cell cycle progression has not been reported in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The biological effects of Senecionine are intrinsically linked to its metabolic activation and the subsequent interaction of its reactive metabolites with cellular components.
Metabolic Activation of Senecionine
Senecionine, a pro-toxin, is metabolized in the liver by CYP enzymes to form highly reactive dehydropyrrolizidine (DHP) esters. These electrophilic metabolites can then form covalent adducts with cellular macromolecules like DNA and proteins, leading to cellular damage.[2][6]
Caption: Metabolic activation of Senecionine.
Senecionine-Induced Apoptosis Signaling Pathway
Senecionine triggers the intrinsic pathway of apoptosis, which centers on the mitochondria.
Caption: Senecionine-induced apoptosis pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram showing the distribution of cells in different phases of the cell cycle.
Experimental Workflow and Logical Relationships
The assessment of the biological effects of a compound like this compound involves a hierarchical approach, starting from general toxicity to more specific mechanistic studies.
Caption: Experimental workflow for assessing biological effects.
Conclusion and Future Directions
The available evidence strongly indicates that Senecionine is a hepatotoxic pyrrolizidine alkaloid that induces cytotoxicity and apoptosis through a mitochondria-mediated pathway following metabolic activation. While this compound is known to interfere with cellular calcium homeostasis, a comprehensive understanding of its specific biological effects and a direct comparison to Senecionine is currently limited by the lack of quantitative data.
Future research should focus on:
-
Quantitative analysis of this compound's biological effects: Determining the IC50/EC50 values for cytotoxicity, apoptosis, and cell cycle arrest in various cell lines is crucial.
-
Direct comparative studies: Performing head-to-head comparisons of Senecionine and this compound under identical experimental conditions will elucidate the specific contribution of the acetate group to the overall biological activity.
-
Mechanistic studies of this compound: Investigating the detailed signaling pathways affected by this compound, particularly its impact on calcium signaling and its potential interplay with apoptosis and other cellular processes.
By addressing these knowledge gaps, a more complete and specific assessment of this compound's biological effects can be achieved, providing valuable information for researchers and drug development professionals.
References
- 1. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of seneciphylline and senecionine on hepatic drug metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Senecionine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Senecionine Acetate: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
[City, State] – Researchers, scientists, and drug development professionals handling Senecionine acetate now have a clear, step-by-step guide for its proper and safe disposal. This guide emphasizes caution and adherence to institutional and regulatory standards, particularly in light of conflicting safety classifications for the parent compound, Senecionine.
This compound, a pyrrolizidine alkaloid, requires careful handling and disposal due to the potential for significant toxicity. While some sources may classify the compound as non-hazardous, other safety data sheets (SDS) for the closely related compound Senecionine label it as toxic if swallowed, in contact with skin, or inhaled[1][2][3]. Therefore, it is imperative to treat this compound as hazardous waste to ensure the safety of laboratory personnel and the environment.
"Given the conflicting information, a conservative approach is essential," said a representative for laboratory safety. "We urge all researchers to consult their institution's Environmental Health and Safety (EH&S) department for specific guidance and to always handle this compound with the highest level of precaution."
Here are the essential procedures for the proper disposal of this compound:
Operational Plan: Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Waste Classification and Segregation
-
Treat as Hazardous Waste: Due to the acute toxicity warnings associated with Senecionine, all waste contaminated with this compound must be treated as hazardous chemical waste[2][3].
-
Segregate Waste Streams:
-
Solid Waste: Dispose of contaminated solid materials such as gloves, absorbent paper, and empty vials in a designated hazardous waste container. If possible, use the original manufacturer's container for disposal of solid reagent chemicals[4].
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EH&S department.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste[4].
-
Waste Container Selection and Labeling
-
Container Compatibility: Use containers made of a material that is compatible with this compound and any solvents used. The container must have a secure, screw-on cap to prevent leaks[5].
-
Labeling: Immediately label the hazardous waste container with a "Hazardous Waste" tag. The label should clearly identify the contents, including "this compound" and the approximate concentration and quantity. Include the date when waste was first added to the container[6].
Storage of Hazardous Waste
-
Designated Storage Area: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory[5].
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential spills[4]. The secondary container must be able to hold 110% of the volume of the primary container[4].
-
Segregation: Store the this compound waste away from incompatible materials, such as strong acids, bases, and oxidizing agents[5].
Request for Waste Collection
-
Timely Disposal: Arrange for the collection of the hazardous waste by your institution's EH&S department in a timely manner. Adhere to institutional limits on the amount of waste that can be accumulated and the time it can be stored[4][6].
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and requirements for the management of hazardous chemical waste in a laboratory setting, based on general guidelines. Researchers must consult their local and institutional regulations for specific requirements.
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | 90 days from the start of accumulation | [4] |
| Maximum Accumulation Volume | Up to 55 gallons of an individual hazardous waste stream | [4] |
| Secondary Containment Capacity | Must hold 110% of the volume of the primary container(s) | [4] |
| pH for Drain Disposal (Not Recommended for this compound) | Between 5.5 and 10.5 (for approved chemicals only) | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
Personal protective equipment for handling Senecionine acetate
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Senecionine acetate is paramount. This pyrrolizidine alkaloid is classified as acutely toxic and handling requires strict adherence to safety protocols to prevent exposure.[1] Pyrrolizidine alkaloids as a class of compounds are associated with significant health risks, including hepatotoxicity, carcinogenicity, mutagenicity, and teratogenicity.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE, drawing from guidelines for handling cytotoxic compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated gloves (e.g., nitrile). For spills, use industrial thickness gloves (>0.45mm).[2] | To prevent skin contact and absorption.[5] Double gloving provides an additional barrier against contamination.[6] |
| Body Protection | A disposable, moisture-resistant, long-sleeved gown with tight-fitting cuffs.[5][7] | To protect skin and clothing from contamination through splashes or spills. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield, particularly when there is a risk of splashing.[6][7] | To protect the eyes and face from accidental splashes of the compound. |
| Respiratory Protection | A fit-tested N95 respirator or higher is recommended, especially when handling the powder form or if aerosols may be generated.[3][5][7] | To prevent inhalation of the toxic compound. A surgical mask is a minimum for work in a biological safety cabinet.[6] |
| Additional Wear | Disposable cap and shoe covers.[6] | To minimize the spread of contamination outside of the designated handling area. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment. All handling of this compound should occur within a designated controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any potential airborne particles.[7]
Preparation and Handling:
-
Designated Area: All work with this compound must be performed in a designated and clearly marked area with restricted access.
-
Engineering Controls: Use a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[7]
-
Donning PPE: Before entering the designated area, put on all required PPE in the correct order (shoe covers, gown, cap, mask/respirator, eye protection, and then gloves, with the outer glove covering the gown cuff).
-
Handling the Compound:
-
When handling the solid compound, use techniques that minimize dust generation.
-
For solutions, be mindful of creating aerosols.
-
Do not eat, drink, or smoke in the handling area.[1]
-
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically in the reverse order of donning. Dispose of all single-use PPE as cytotoxic waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Waste Segregation: All disposable items, including gloves, gowns, shoe covers, and any cleaning materials, must be disposed of in clearly labeled, leak-proof cytotoxic waste containers.[5]
-
Spill Management: In the event of a spill, the area should be immediately secured.[5] Personnel cleaning the spill must wear the full complement of PPE. Use a cytotoxic spill kit to absorb and contain the material.[5][7] All materials used for cleanup must be disposed of as cytotoxic waste.[5]
-
Final Disposal: Cytotoxic waste must be disposed of according to institutional and local environmental regulations for hazardous chemical waste. For on-site transport of waste, it should be placed in a closed, leak-proof plastic bag.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. england.nhs.uk [england.nhs.uk]
- 4. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Drug Safety [tru.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
